molecular formula C8H13NO3 B3358362 Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate CAS No. 79232-62-5

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B3358362
CAS No.: 79232-62-5
M. Wt: 171.19 g/mol
InChI Key: LDJOKVMAYHUXLD-UHFFFAOYSA-N
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Description

Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate (CAS 79232-62-5) is a high-purity chemical compound supplied for research and development purposes. This compound features a pyrrolidone core, a significant scaffold in medicinal chemistry known for its prevalence in biologically active molecules . With a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol , it serves as a versatile building block for the synthesis of more complex structures. The pyrrolidone ring system is a common motif in pharmaceutical research, and related derivatives have shown promising biological activities. For instance, scientific studies on analogous 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated potential as a promising scaffold against disease-causing bacteria, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . This highlights the value of such heterocyclic cores in accelerating the search for new antimicrobial agents to address the growing problem of antibiotic resistance . Researchers can utilize this ester in various exploratory pathways to develop novel compounds for biological screening. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)4-5-9-6(8)10/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJOKVMAYHUXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79232-62-5
Record name ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
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Foundational & Exploratory

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold Analysis, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) represents a critical class of


-disubstituted lactams . Unlike its monosubstituted parent, this compound possesses a quaternary carbon center at the C3 position. This structural feature is of paramount importance in medicinal chemistry for two reasons:
  • Conformational Restriction: It locks the pyrrolidine ring into specific conformations, reducing the entropic penalty of ligand-receptor binding.

  • Metabolic Stability: The quaternary center blocks

    
    -deprotonation and enzymatic hydrolysis, significantly extending the half-life of derived peptidomimetics.
    

This guide details the structural properties, validated synthetic protocols, and downstream applications of this scaffold, specifically as a precursor to


-methylproline .

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a 5-membered lactam (2-oxopyrrolidine) substituted at the 3-position with both an ethyl ester and a methyl group. This creates a chiral, quaternary center essential for asymmetric synthesis.

PropertyData
IUPAC Name Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
CAS Number 79232-62-5
Molecular Formula

Molecular Weight 171.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents (DCM, EtOAc, MeOH, DMSO)
Key Functional Groups

-Lactam (Amide), Ethyl Ester, Quaternary Carbon
Structural Visualization

The following diagram illustrates the core connectivity and the critical quaternary center at C3.

G Core Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Lactam Lactam Ring (H-bond donor/acceptor) Core->Lactam QuatC Quaternary C3 (Steric Block) Core->QuatC Ester Ethyl Ester (Synthetic Handle) Core->Ester QuatC->Lactam  Alpha-position QuatC->Ester  Geminal substitution

Figure 1: Structural decomposition highlighting the quaternary C3 center responsible for metabolic stability.

Synthetic Methodologies

The synthesis of 3,3-disubstituted-2-oxopyrrolidines requires the construction of the quaternary center. Two primary routes are established: Direct Alkylation (preferred for scale) and Cyclization (preferred for diversity).

Method A: Direct -Alkylation (Recommended)

This method utilizes the acidity of the C3 proton in the parent compound, ethyl 2-oxopyrrolidine-3-carboxylate.

Reaction Logic: The C3 proton is doubly activated by the lactam carbonyl and the ester carbonyl (


). A strong base generates the enolate, which is then trapped by methyl iodide.

Protocol:

  • Reagents: Ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq), NaH (1.1 eq, 60% dispersion), Methyl Iodide (MeI, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at

      
       under inert atmosphere (
      
      
      
      or Ar).
    • Add the starting lactam dropwise. Evolution of

      
       gas will be observed.[1]
      
    • Stir for 30–60 minutes to ensure complete enolate formation.

    • Add MeI dropwise at

      
      .
      
    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Carefully add saturated

      
      .[2]
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Outcome: The product is typically obtained as a solid after recrystallization or column chromatography.

Method B: Cyclization via Diethyl Methylmalonate

This route builds the ring around the pre-existing quaternary center.

Reaction Logic: Diethyl methylmalonate is alkylated with a nitrogen electrophile (e.g., 2-bromoethylamine or aziridine equivalent) followed by lactamization.

Synthesis Start Ethyl 2-oxopyrrolidine-3-carboxylate Base Step 1: Deprotonation (NaH or NaHMDS) Start->Base Enolate Enolate Intermediate Base->Enolate MeI Step 2: Methylation (MeI, 0°C) Enolate->MeI Product Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate MeI->Product

Figure 2: Step-wise mechanism for the direct alkylation synthesis route.

Analytical Characterization

Validating the formation of the quaternary center is critical. The disappearance of the C3-methine proton signal in


 NMR is the primary diagnostic.

Expected Spectral Data:

  • 
     NMR (
    
    
    
    ):
    • 
       1.25 (t, 3H, Ester 
      
      
      
      )
    • 
       1.45 (s, 3H, C3-Methyl ) – Diagnostic Singlet
      
    • 
       2.0-2.5 (m, 2H, C4-
      
      
      
      )
    • 
       3.3-3.5 (m, 2H, C5-
      
      
      
      )
    • 
       4.20 (q, 2H, Ester 
      
      
      
      )
    • 
       6.5-7.5 (br s, 1H, NH)
      
  • 
     NMR: 
    
    • Distinct quaternary carbon signal at

      
       ppm.
      
    • Two carbonyl signals: Amide (

      
       ppm) and Ester (
      
      
      
      ppm).

Pharmaceutical Applications

Precursor to -Methylproline

The most significant application of this scaffold is the synthesis of


-methylproline .
  • Process: Acidic hydrolysis of the ester and amide bonds (e.g., 6M HCl, reflux) yields the amino acid.

  • Utility:

    
    -Methylproline is a non-proteinogenic amino acid used to induce 
    
    
    
    -turn conformations in peptides and improve resistance to proteases.
Drug Discovery Targets
  • GABA Analogues: The pyrrolidine ring is a core pharmacophore for GABA-ergic agents. The 3-methyl substitution modulates binding affinity at the

    
     subunit of voltage-gated calcium channels (similar to pregabalin mechanisms).
    
  • Nav1.8 Inhibitors: Recent patents indicate 5-oxopyrrolidine-3-carboxamides are explored for pain management, where the 3-substituent controls selectivity.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • H-Codes: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3).

  • Storage: Store at 2-8°C under inert atmosphere. Hygroscopic nature requires tightly sealed containers.

References

  • Synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community. University of Southern Mississippi. Available at: [Link]

  • L-Proline, 2-methyl-.Organic Syntheses, Coll. Vol. 9, p.553 (1998); Vol. 72, p.62 (1995). (Describes the general

    
    -methylation of proline derivatives). Available at: [Link]
    
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules 2022, 27(15), 5001. Available at: [Link]

  • PubChem Compound Summary for CID 4738123 (Methyl 2-oxopyrrolidine-3-carboxylate). National Center for Biotechnology Information. (Parent scaffold data).[3][4][5][1][6][7] Available at: [Link]

Sources

Technical Monograph: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS 79232-62-5)

[1][2][3][4][5][6][7][8]

Chemical Identity & Structural Analysis

CAS Number: 79232-62-5 IUPAC Name: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Synonyms: 3-Methyl-2-oxo-3-pyrrolidinecarboxylic acid ethyl ester; 3-Carboethoxy-3-methyl-2-pyrrolidone.

Core Chemical Architecture

The compound features a


-lactam (pyrrolidin-2-one)methyl groupethyl esterquaternary carbon center
  • Quaternary Center: The C3 substitution prevents aromatization and restricts conformational flexibility, making it a rigid scaffold for chiral induction.

  • Lactam Ring: Provides hydrogen bond donor (NH) and acceptor (C=O) sites, influencing solubility and biological binding affinity.

  • Ester Functionality: Serves as a handle for further derivatization (reduction to alcohol, hydrolysis to acid, or amidation).

Molecular Data:

  • Formula:

    
    
    
  • Molecular Weight: 171.19 g/mol [1]

  • SMILES: CCOC(=O)C1(C)CCNC1=O

Physical Properties & Stability Profile

The physical state of CAS 79232-62-5 is highly dependent on its enantiomeric purity. The racemate tends to be a solid, while the pure enantiomers often present as viscous oils or low-melting solids.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
Appearance White crystalline solid or Colorless viscous oilState depends on enantiomeric excess (% ee).
Melting Point 65–70 °C (Racemate) / Oil (Enantiomer)Low melting point requires cold storage to prevent phase changes.
Boiling Point ~145–150 °C at 0.5 mmHgHigh vacuum required for distillation to avoid thermal decomposition.
Density 1.15 – 1.31 g/cm³Calculated value: 1.309 g/cm³.
Chirality 1 Chiral Center (C3)Available as (R), (S), or (±).
Hygroscopicity ModerateThe lactam NH can absorb atmospheric moisture.
Stability & Storage
  • Hydrolytic Stability: The ester group is susceptible to hydrolysis under basic conditions (pH > 9) or strong acidic conditions. The lactam ring is relatively stable but can open under vigorous hydrolysis conditions (e.g., 6M HCl, reflux).

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without vacuum.

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.

Solubility & Solvation Dynamics

The solubility profile is governed by the competition between the polar lactam core and the lipophilic ethyl/methyl groups.

Table 2: Solubility Profile
SolventSolubility RatingMechanism / Usage
Dichloromethane (DCM) High (>100 mg/mL)Primary solvent for extraction and chromatography.
Methanol / Ethanol High (>100 mg/mL)Excellent for recrystallization or hydrogenolysis reactions.
DMSO / DMF High (>100 mg/mL)Preferred for nucleophilic substitution reactions (SN2).
Ethyl Acetate Moderate-High Standard solvent for TLC and column chromatography.
Water Moderate Soluble due to H-bonding (lactam), but lipophilicity limits high concentrations.
Hexanes / Heptane Low Used as an antisolvent for precipitation.

Expert Insight: For reactions requiring anhydrous conditions, THF or MeCN are the optimal solvents. While water solubility is moderate, extraction from aqueous layers requires salting out (NaCl saturation) and multiple extractions with DCM or EtOAc due to the compound's amphiphilic nature.

Synthesis & Experimental Protocols

The synthesis of the quaternary center at C3 is the critical step. Two primary pathways exist: Alkylation of the Lactam (Pathway A) and Cyclization of Malonates (Pathway B).

Diagram 1: Synthesis Pathways

SynthesisPathwaysStart1Ethyl 2-oxopyrrolidine-3-carboxylateProductCAS 79232-62-5(Quaternary Product)Start1->Product Pathway A:C3-AlkylationBaseBase (NaH or LiHMDS)Base->ProductMeIMethyl Iodide (MeI)MeI->ProductStart2Diethyl methylmalonateStart2->Product Pathway B:CyclizationAziridineAziridine / 2-ChloroethylamineAziridine->Product

Caption: Pathway A (Alkylation) is preferred for introducing chirality via asymmetric catalysis. Pathway B (Cyclization) is common for bulk racemic synthesis.

Protocol: C3-Methylation of Ethyl 2-oxopyrrolidine-3-carboxylate

This protocol describes the introduction of the methyl group to create the quaternary center.

Reagents:

  • Ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq)[2]

  • Sodium Hydride (NaH, 60% dispersion, 1.1 eq)[3]

  • Methyl Iodide (MeI, 1.2 eq)

  • Anhydrous THF (0.2 M concentration)

Methodology:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Add the starting lactam dropwise. Evolution of

    
     gas will be observed. Stir for 30 min until gas evolution ceases.
    
    • Why: The C3 proton is acidic (

      
      ) due to the flanking carbonyls (ester and lactam).
      
  • Alkylation: Add Methyl Iodide dropwise at 0°C. The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the target quaternary lactam.

Applications in Drug Discovery

CAS 79232-62-5 is a versatile intermediate for constrained amino acid analogs .

  • 
    -Methyl Proline Analogs:  Hydrolysis of the ester and reduction of the lactam yields 3-methylproline derivatives, which are non-proteinogenic amino acids used to restrict peptide conformation and increase metabolic stability against proteases.
    
  • Racetam Therapeutics: The 2-oxopyrrolidine core is the pharmacophore for the "racetam" class of nootropics (e.g., Levetiracetam, Brivaracetam). The C3-methyl substitution modulates binding affinity to Synaptic Vesicle Protein 2A (SV2A).

  • Quaternary Scaffolds: Used in the synthesis of inhibitors for enzymes requiring a rigidified recognition element.

Diagram 2: Downstream Synthetic Utility

ApplicationsCoreCAS 79232-62-5Route1Hydrolysis (LiOH)Core->Route1Route2Reduction (LiAlH4)Core->Route2Route3N-AlkylationCore->Route3Target13-Methyl-2-oxopyrrolidine-3-carboxylic acidRoute1->Target1Target23-(Hydroxymethyl)-3-methylpyrrolidineRoute2->Target2Target3N-Substituted RacetamAnalogs (SV2A Ligands)Route3->Target3

Caption: Key divergent synthetic pathways transforming the core scaffold into bioactive moieties.

References

  • Hayashi, M., et al. (2015). Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams. California Institute of Technology.[2]

  • University of Southern Mississippi. (2012). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community.

  • PubChem. (2025). Compound Summary: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS 79232-62-5).[1][4][5][6][7][8][9][10] National Library of Medicine.

  • BLD Pharm. (2025). Product Safety and Properties: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate.

Advanced Technical Guide: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 50635-46-4 / Derivatives) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Distinguished by its functionalized


-lactam core, this intermediate serves as a divergent node for synthesizing racetam-class neurotherapeutics , peptide mimetics , and kinase inhibitors .[1] Its unique structural attributes—specifically the C3-quaternary potential and the reactive ester motif—allow for precise stereochemical control and rapid library generation in fragment-based drug discovery (FBDD).[1]

This guide dissects the synthetic utility, mechanistic pathways, and quality protocols required to leverage this intermediate in high-value drug development.[1]

Part 1: Chemical Profile & Reactivity Matrix[1][2]

The compound functions as a "masked" amino acid derivative, offering a constrained conformation that mimics the


-turn of peptides.[1] This rigidity is essential for high-affinity binding to CNS receptors (e.g., SV2A) and kinase active sites.[1]
Physiochemical Specifications
ParameterSpecificationTechnical Note
Molecular Formula

Core scaffold; susceptible to hydrolysis.[1]
Molecular Weight ~171.19 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
Stereochemistry Racemic or Enantiopure (3R/3S)Chiral resolution at C3 is critical for bioactivity (e.g., Brivaracetam analogs).[1]
Solubility DMSO, MeOH, DCMLipophilic ester facilitates membrane permeability during early assays.[1]
Stability HygroscopicEster hydrolysis occurs under basic aqueous conditions (

).[1]
Reactivity Profile
  • C3-Alkylation: The proton at C3 is acidic (

    
    ), allowing deprotonation by bases (NaH, KOtBu) and subsequent alkylation to form quaternary centers.[1]
    
  • Amidation: The ethyl ester undergoes facile aminolysis with primary amines or hydrazines, a key step in generating bioactive carboxamides.[1]

  • Ring Opening: Under harsh acidic hydrolysis, the lactam ring opens to yield

    
    -amino acids (GABA analogs).[1]
    

Part 2: Core Pharmaceutical Applications[1][3]

Racetam Neurotherapeutics (CNS Targets)

The 2-oxopyrrolidine (pyrrolidone) ring is the defining pharmacophore of the "racetam" class (e.g., Levetiracetam , Brivaracetam , Piracetam ).[1]

  • Mechanism: These drugs modulate neurotransmission by binding to Synaptic Vesicle Protein 2A (SV2A).[1]

  • Role of Intermediate: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate serves as a precursor for "second-generation" racetams where C3-substitution enhances lipophilicity and blood-brain barrier (BBB) penetration.[1]

  • Synthetic Logic: The ester group is converted to an amide (primary pharmacophore), while the N1 position is alkylated or arylated to tune potency.[1]

Kinase Inhibitors (Oncology)

In oncology, the lactam ring acts as a scaffold to orient hydrogen bond donors/acceptors in the ATP-binding pocket of kinases (e.g., VEGFR, EGFR).[1]

  • Application: The C3-carboxylate is converted to a heteroaryl-amide.[1] This rigid linker positions the heteroaryl group to interact with the "hinge region" of the kinase.

  • Advantage: The 3-methyl group restricts bond rotation, reducing the entropic penalty of binding.[1]

Antimicrobial Hydrazones

Reaction with hydrazine hydrate yields pyrrolidine-3-carbohydrazides.[1] These derivatives are condensed with aldehydes to form hydrazones, which have demonstrated potent activity against S. aureus and E. coli by disrupting biofilm formation.

Part 3: Mechanistic Pathways & Visualization[1]

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

Pharmaceutical_Pathways cluster_legend Reaction Logic Start Ethyl 3-methyl-2-oxopyrrolidine- 3-carboxylate Step1 C3-Alkylation (Base + R-X) Start->Step1 Pathway A: Structural Rigidification Step2 Aminolysis (R-NH2 / Heat) Start->Step2 Pathway B: Direct Functionalization Step3 Decarboxylation (Acid/Heat) Start->Step3 Pathway C: Degradation/Conversion Prod1 Quaternary Racetam Analogs (High Potency SV2A Ligands) Step1->Prod1 Amidation & N-Alkylation Prod2 Pyrrolidine-3-carboxamides (Kinase Inhibitors) Step2->Prod2 Heteroaryl Coupling Prod3 3-Methyl-2-pyrrolidone (Specialized Solvents/Reagents) Step3->Prod3

Figure 1: Divergent synthetic utility of the scaffold in CNS and Oncology drug discovery.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of N-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxamide

Objective: To demonstrate the conversion of the ethyl ester to a bioactive amide (Model for Racetam synthesis).

Materials
  • Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 eq)[1][2]

  • Benzylamine (1.2 eq)[1]

  • Solvent: Ethanol (Absolute) or Toluene (for higher temp)[1]

  • Catalyst: 10 mol% Sodium Ethoxide (optional, accelerates reaction)

Methodology
  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Benzylamine (12 mmol) dropwise over 5 minutes.

    • Causality: Slow addition prevents localized exotherms and ensures homogenous mixing.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Validation: Monitor via TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting material (

      
      ) should disappear, and a lower 
      
      
      
      amide spot should appear.[1]
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethyl Acetate/Hexane (1:3).

    • Target: White crystalline solid.

  • Characterization:

    • IR: Look for Amide I/II bands (~1650 cm⁻¹, 1540 cm⁻¹) and loss of Ester Carbonyl (~1730 cm⁻¹).[1]

    • 1H NMR: Confirm presence of benzyl protons and the intact methyl group doublet/singlet.

Part 5: Quality Control & Analytics[1]

Ensuring the integrity of this intermediate is vital, as impurities (e.g., ring-opened GABA derivatives) can act as false positives in biological assays.[1]

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 210 nm (Amide bond absorption).[1]

  • Acceptance Criteria: Purity > 98.0% (Area %).

Impurity Profile
ImpurityOriginDetection Strategy
Ethyl 2-oxopyrrolidine-3-carboxylate Incomplete methylation during synthesis.[1]GC-MS (Mass shift -14 Da).[1]
3-methyl-2-oxopyrrolidine Decarboxylation byproduct.[1]HPLC (Early eluter due to loss of ester).[1]
Ring-opened Acid Hydrolysis (moisture exposure).[1]pH titration or LC-MS (M+18).[1]

Part 6: Synthesis Workflow Diagram

This diagram details the upstream synthesis of the intermediate itself, ensuring researchers understand the origin of potential impurities.

Synthesis_Origin Start1 Diethyl Malonate Intermediate Ethyl 2-oxopyrrolidine- 3-carboxylate Start1->Intermediate Cyclization w/ Amine source Start2 Aziridine / Nitro-alkene precursor Start2->Intermediate Ring Expansion Final Ethyl 3-methyl-2-oxopyrrolidine- 3-carboxylate Intermediate->Final C3-Selective Alkylation Reagent Methyl Iodide (MeI) + NaH (Base) Reagent->Final Reagent Input

Figure 2: Upstream synthesis and critical alkylation step defining the scaffold.[1]

References

  • Design and synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI Pharmaceuticals. Retrieved from [Link][1]

  • Synthesis and Anti-Inflammatory Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed Central.[1] Retrieved from [Link]

Sources

Strategic Divergence in Nitrogen Heterocycles: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate vs. Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, five-membered nitrogen heterocycles represent a cornerstone of molecular design. While general pyrrolidine derivatives and highly functionalized gamma-lactams like ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate share a foundational ring system, their electronic, structural, and reactivity profiles diverge completely. This technical guide explores these fundamental differences, providing actionable insights for drug development professionals and synthetic chemists.

Structural and Electronic Divergence

Pyrrolidines are saturated aliphatic amines characterized by an sp3-hybridized nitrogen[1]. This hybridization allows the five-membered ring to undergo rapid conformational changes—known as pseudorotation—transitioning between envelope and half-chair conformations to minimize torsional strain[1]. This structural flexibility enables pyrrolidines to effectively probe 3D pharmacophore space within biological targets[1].

Conversely, ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) is a gamma-lactam (2-oxopyrrolidine)[2]. The introduction of the carbonyl group adjacent to the nitrogen fundamentally alters the ring's electronics. The nitrogen lone pair is delocalized into the carbonyl pi* orbital, imparting partial double-bond character (sp2 hybridization) to the C-N bond. This delocalization enforces planarity across the amide linkage, restricting the ring's pseudorotation and locking it into a more rigid conformation. Furthermore, the C3 position features a quaternary stereocenter containing both a methyl group and an ethyl ester, creating significant steric bulk that dictates the trajectory of incoming reagents during subsequent functionalizations.

ConformationalLogic Root 5-Membered N-Heterocycle Pyrrolidine Pyrrolidine Derivatives (Basic Amine) Root->Pyrrolidine Oxopyrrolidine Ethyl 3-methyl-2-oxopyrrolidine- 3-carboxylate (Lactam) Root->Oxopyrrolidine Prop1 sp3 N, pKa ~ 10-11 Strong Nucleophile Pyrrolidine->Prop1 Prop2 Pseudorotation (High 3D Flexibility) Pyrrolidine->Prop2 Prop3 sp2 N, pKa ~ 15 (N-H) Non-Basic Amide Oxopyrrolidine->Prop3 Prop4 Planar Amide Bond Restricted Conformation Oxopyrrolidine->Prop4

Structural and electronic divergence of pyrrolidine vs. 2-oxopyrrolidine scaffolds.

Physicochemical Profiling

The electronic differences between these two scaffolds manifest in highly distinct physicochemical properties, which dictate their handling, reactivity, and biological behavior.

PropertyPyrrolidine Derivatives (General)Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
Nitrogen Hybridization sp3 (Localized lone pair)sp2 (Delocalized lone pair)
Basicity (Conjugate Acid pKa) ~ 10-11 (Strongly basic)< 0 (Non-basic)
N-H Acidity (pKa) ~ 35 (Very weak acid)~ 15 (Weak acid)
Ring Conformation Pseudorotation (Envelope/Half-chair)Planar amide bond, restricted envelope
Key Functional Groups Secondary/Tertiary AmineLactam, Ester, Quaternary Methyl
Pharmacophore Role H-bond donor/acceptor, salt bridgeH-bond acceptor, neutral scaffold

Mechanistic Reactivity & Synthetic Workflows

Because standard pyrrolidines possess a highly available localized lone pair, they act as strong nucleophiles and bases, readily undergoing alkylation, acylation, or reductive amination without the need for strong external bases[3].

In stark contrast, the lactam nitrogen in ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is non-nucleophilic under neutral conditions. To functionalize the nitrogen atom, strong bases are required to deprotonate the weakly acidic N-H, generating an ambident anion[4]. The C3 ester group also provides an orthogonal electrophilic site for hydrolysis or amidation, enabling the construction of complex peptidomimetics[4].

Experimental Protocol 1: N-Alkylation of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

This protocol details the generation of the ambident lactam anion and its subsequent trapping with an electrophile.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Moisture must be rigorously excluded to prevent the premature quenching of the sodium hydride base and subsequent hydrolysis of the C3 ethyl ester.

  • Deprotonation: Dissolve ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: Cooling controls the exothermic deprotonation and prevents base-catalyzed side reactions, such as Claisen-type condensations at the ester moiety.

  • Alkylation: Stir the mixture for 30 minutes until H2 evolution ceases, indicating complete anion formation. Add the alkyl halide (1.1 equiv) dropwise. Causality: The generated lactam anion is a powerful nucleophile; dropwise addition maintains a low concentration of the electrophile, minimizing polyalkylation or competitive E2 elimination pathways.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Validation Logic: The disappearance of the starting material (Rf ~0.4) and the emergence of a less polar spot (Rf ~0.6) confirms successful N-alkylation, as the loss of the polar N-H bond significantly reduces silica affinity. Quench with saturated aqueous NH4Cl, extract with EtOAc, and wash the organic layer with brine (3x) to remove residual DMF.

SyntheticWorkflow Start Lactam Substrate (Neutral) Deprot Deprotonation (NaH, 0°C) Start->Deprot Base Addition Anion Ambident Anion (Nucleophilic) Deprot->Anion H2 Evolution Product N-Alkylated Product (Stable) Anion->Product R-X Addition (SN2)

Step-by-step mechanistic workflow for the N-alkylation of gamma-lactam derivatives.

Experimental Protocol 2: Reductive Amination of Pyrrolidine Derivatives

This protocol outlines the functionalization of the basic pyrrolidine nitrogen via iminium ion formation.

  • Iminium Formation: Combine the pyrrolidine derivative (1.0 equiv) and target aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by the sp3 pyrrolidine nitrogen.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise at room temperature. Causality: STAB is a mild, sterically bulky reducing agent that selectively reduces the transient iminium intermediate without reducing the unreacted aldehyde.

  • Self-Validation & Workup: Analyze the crude mixture via LC-MS. Validation Logic: The presence of the target mass [M+H]+ and the complete consumption of the starting pyrrolidine mass validate the reduction step. Additionally, a colorimetric ninhydrin test will show a shift from a secondary amine (yellow/brown spot) to a tertiary amine (faint/no spot). Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride, then extract with dichloromethane.

Pharmacological Trajectories

The structural divergence between these two scaffolds directly influences their application in drug discovery.

Pyrrolidine derivatives are ubiquitous in pharmaceuticals, often incorporated to enhance aqueous solubility, modulate physicochemical properties, and act as critical hydrogen bond donors or acceptors within the target protein's binding pocket[3]. Their basic nature allows them to form stable salt bridges with acidic residues (e.g., aspartate or glutamate) in enzyme active sites, making them prevalent in anticancer, antibacterial, and central nervous system therapeutics[1].

Conversely, 2-oxopyrrolidine derivatives (lactams) exhibit entirely distinct pharmacological profiles. Due to their neutral nature and structural resemblance to gamma-aminobutyric acid (GABA), they are frequently utilized as GABA prodrugs or anticonvulsant agents[4]. The lactam carbonyl serves as a potent hydrogen bond acceptor without introducing the basicity liabilities (such as hERG inhibition or phospholipidosis) commonly associated with aliphatic amines. Furthermore, highly substituted 2-oxopyrrolidines have recently been identified as efficient activators of the Nrf-2 signaling pathway, offering novel therapeutic avenues for treating chronic skin disorders and mitigating oxidative stress[5].

References

  • [3] PharmaBlock. "Pyrrolidine Derivatives in Drug Discovery." 3

  • [1] NIH. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." 1

  • [4] ResearchGate. "Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives." 4

  • [5] PMC/NIH. "A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes." 5

  • [2] BLD Pharm. "79232-62-5 | Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate." 2

Sources

The Therapeutic Potential of 3-Methyl-2-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Pharmacology

Executive Summary & Structural Rationale

In modern drug discovery, the design of conformationally restricted, metabolically stable scaffolds is paramount. The 3-methyl-2-oxopyrrolidine-3-carboxylic acid (3-MOCA) core has emerged as a highly privileged pharmacophore building block. Unlike its unsubstituted counterpart (2-oxopyrrolidine-3-carboxylic acid), 3-MOCA features a quaternary stereocenter at the C3 position.

From a mechanistic perspective, the introduction of the C3-methyl group serves a critical causal function: it completely abolishes the presence of an acidic


-proton flanked by two carbonyl-like groups (the lactam and the carboxylic acid). This structural modification prevents base-catalyzed epimerization and enzymatic decarboxylation in biological media, thereby locking the 3D conformation of the molecule to ensure high-fidelity receptor binding and drastically improving the pharmacokinetic (PK) profile of the resulting active pharmaceutical ingredients (APIs).

Therapeutic Applications & Mechanistic Pathways

Derivatives of 3-MOCA are currently being leveraged across multiple distinct therapeutic areas, demonstrating the versatility of the lactam core.

H-PGDS Inhibition in Duchenne Muscular Dystrophy (DMD)

Hematopoietic prostaglandin D synthase (H-PGDS) is an enzyme responsible for the isomerization of PGH2 to PGD2. In patients with DMD, elevated PGD2 levels drive severe muscle necrosis and inflammation. 3-MOCA derivatives have been successfully developed as potent, competitive inhibitors of H-PGDS. The locked stereochemistry of the 3-MOCA core allows the molecule to precisely occupy the catalytic pocket of H-PGDS, preventing substrate binding and halting the pathological signaling cascade (1)[1].

HPGDS_Pathway PGH2 PGH2 (Endoperoxide) HPGDS H-PGDS Enzyme PGH2->HPGDS Substrate PGD2 PGD2 (Prostaglandin D2) HPGDS->PGD2 Isomerization Receptors DP1 / DP2 Receptors PGD2->Receptors Activation Necrosis Muscle Necrosis (DMD Pathology) Receptors->Necrosis Pathological Signaling Inhibitor 3-MOCA Derivative (Inhibitor) Inhibitor->HPGDS Competitive Inhibition

Pathological signaling of H-PGDS in Duchenne Muscular Dystrophy and inhibition by 3-MOCA.

Soluble Guanylate Cyclase (sGC) Stimulation

Pyrazole derivatives incorporating the 3-MOCA scaffold have been identified as powerful stimulators of soluble guanylate cyclase (sGC). By sensitizing sGC to endogenous nitric oxide (NO), these derivatives promote vasodilation and are actively investigated for cardiovascular and renal diseases (2)[2].

Anticancer Agents via Dispirooxindole- -Lactams

N-aryl substituted 3-MOCA derivatives act as excellent ketene sources in one-pot Staudinger ketene-imine cycloadditions. This reaction yields complex dispirooxindole-


-lactams, which exhibit potent antiproliferative activity against human cancer cell lines (e.g., A549, MCF7) by effectively occupying the MDM2 binding site (3)[3].

Quantitative Structure-Activity/Property Relationships

The structural shift from a tertiary to a quaternary stereocenter at C3 fundamentally alters the physicochemical properties of the scaffold. The data below summarizes the impact of this methylation.

Property2-Oxopyrrolidine-3-carboxylic acid3-Methyl-2-oxopyrrolidine-3-carboxylic acid (3-MOCA)Causality / Impact on Drug Design
C3 Stereocenter Tertiary (Contains acidic

-proton)
Quaternary (No

-proton)
Methylation prevents base-catalyzed racemization during synthesis and biological circulation.
Metabolic Stability Low (Prone to enzymatic decarboxylation)High (Steric shielding)The bulky quaternary center blocks decarboxylase activity, extending the in vivo half-life.
Lipophilicity (cLogP) BaselineHigher (+ ~0.5 units)The methyl group increases lipophilicity, improving passive membrane permeability and oral bioavailability.
Amide Coupling Yield ~50-60% (Prone to epimerization)~75-90% (Using T3P)The locked conformation favors a productive trajectory for nucleophilic attack, reducing side reactions.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every reagent choice to guarantee high yields and stereochemical purity.

Protocol 1: Synthesis of the 3-MOCA Core via C3-Alkylation

Objective: Generate the quaternary C3 stereocenter without over-alkylation.

  • Enolate Formation: Dissolve ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to -78°C.

    • Causality: Cryogenic conditions are mandatory to ensure kinetic control and prevent self-condensation of the lactam enolate.

  • Deprotonation: Dropwise add Lithium diisopropylamide (LDA, 1.1 eq). Stir for 30 minutes.

    • Causality: LDA is a bulky, non-nucleophilic base. It selectively deprotonates the highly acidic C3 position without attacking the ester carbonyl.

  • Alkylation: Add Iodomethane (MeI, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validating Quench: Quench the reaction with 10% aqueous citric acid until pH ~4.

    • Causality: Citric acid is utilized instead of HCl to prevent the cleavage of any acid-sensitive protecting groups on the lactam nitrogen and to avoid forming water-soluble basic impurities.

  • Saponification: Extract the organic layer, concentrate, and redissolve in a 2:1 THF/MeOH mixture. Add 1M NaOH (2.0 eq) and stir for 2 hours. Acidify to pH 1, extract with ethyl acetate, dry over

    
    , and concentrate to yield the pure 3-MOCA core.
    
Protocol 2: Amide Coupling to Target Pharmacophores

Objective: Couple the sterically hindered 3-MOCA to a target amine while preventing degradation.

  • Activation: Suspend 3-MOCA (1.0 eq) and the target amine (1.05 eq) in anhydrous ethyl acetate.

  • Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 eq).

    • Causality: T3P is specifically chosen over standard carbodiimides (like EDC/HOBt) because it is exceptionally efficient at coupling sterically hindered quaternary carboxylic acids. Furthermore, T3P generates water-soluble byproducts, making the downstream workup highly efficient.

  • Thermal Driving: Stir the reaction at 50°C for 12 hours. Monitor via LC-MS.

  • Purification: Wash the organic layer with saturated

    
     and brine. Purify the crude material via reverse-phase HPLC (10-95% acetonitrile in water gradient) to isolate the final API.
    

Synthetic_Workflow SM Starting Material (Ethyl 2-oxopyrrolidine-3-carboxylate) Alkylation C3-Alkylation (LDA, MeI, -78°C) SM->Alkylation Enolate Formation Saponification Saponification (NaOH, THF/MeOH) Alkylation->Saponification Yields 3-Methyl Ester Coupling Amide Coupling (T3P, DIPEA, Amine) Saponification->Coupling Yields 3-MOCA Core API Target API (Therapeutic Derivative) Coupling->API Pharmacophore Attachment

Step-by-step synthetic workflow for generating therapeutic 3-MOCA derivatives.

References

  • WO2020095215A1 - Chemical compounds Source: Google Patents / WIPO URL
  • US20190031641A1 - Pyrazole derivatives as sGC stimulators Source: Google Patents / USPTO URL
  • Source: International Journal of Molecular Sciences (PMC NIH)

Sources

Literature review on 2-oxopyrrolidine-3-carboxylate synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Oxopyrrolidine-3-carboxylates

Introduction: The Significance of the Pyroglutamate Core

The 2-oxopyrrolidine, or pyroglutamate, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its constrained, five-membered lactam structure serves as a versatile building block in the development of novel therapeutics. The ester or acid functionality at the 3-position, specifically, provides a critical handle for molecular elaboration, enabling the fine-tuning of pharmacological properties. Derivatives have shown promise as antibacterial agents and are components of drugs like the Alzheimer's medication (S)-rolipram.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to access 2-oxopyrrolidine-3-carboxylates, offering field-proven insights into the causality behind methodological choices, detailed experimental protocols, and a comparative analysis to inform synthetic strategy.

Part 1: The Cornerstone Strategy: Asymmetric Conjugate Addition and Lactamization

The most prevalent and powerful strategy for constructing the chiral 2-oxopyrrolidine-3-carboxylate core involves a two-step sequence: a stereocontrolled Michael-type conjugate addition followed by an intramolecular cyclization (lactamization). This approach offers excellent control over stereochemistry, a critical factor for biologically active molecules.

Mechanistic Rationale

The fundamental principle involves the 1,4-addition of a glycine-derived nucleophile to an α,β-unsaturated ester. The glycine component provides the nitrogen and the α-carbon (C5) of the final ring, while the unsaturated ester provides the remaining three carbons (C2, C3, C4). Following the conjugate addition, the newly formed secondary amine attacks the ester carbonyl, displacing the alcohol to forge the lactam ring. The elegance of this strategy lies in its convergence and the ability to install multiple stereocenters in a controlled manner.

Field-Proven Asymmetric Methodologies

A highly effective method for achieving both high enantioselectivity and diastereoselectivity employs a silver(I) acetate (AgOAc) catalyst paired with a chiral phosphine ligand, such as (S)-tol-BINAP.[3] This catalytic system facilitates the asymmetric conjugate addition of a glycine imine ester (a Schiff base) to a variety of β-substituted α,β-unsaturated esters.[4] The choice of ligand enantiomer and the geometry (E/Z) of the unsaturated ester allows for access to all four possible stereoisomers of the product, containing two adjacent stereocenters, with high fidelity.[4] The reaction proceeds smoothly with a broad range of substrates, including those with electron-rich or electron-poor aryl substituents, as well as heteroaromatic groups.[4]

A significant drawback of traditional conjugate addition methods is the need for protecting groups on the glycine nitrogen to prevent side reactions. A modern, more atom-economical approach utilizes carbonyl catalysis with a pyridoxal-based catalyst.[1] This method activates the α-C–H bond of the primary amine of a simple glycinate, enabling direct asymmetric conjugate addition without prior N-protection. The addition of a Lewis acid, such as Lithium triflate (LiOTf), is crucial, as it enhances the electrophilicity of the unsaturated ester and accelerates the addition through coordination.[1] While this method provides excellent enantioselectivities, it can sometimes result in lower diastereoselectivity due to epimerization under the basic reaction conditions.[1]

Data Summary: Silver-Catalyzed Synthesis
Entryβ-Substituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Citation
1Phenyl93>25:193[3]
24-Fluorophenyl85>25:194[3]
34-Methoxyphenyl91>25:191[3]
44-Chlorophenyl77>25:193[3]
52-Thienyl98>25:196[3]
64-(Trifluoromethyl)phenyl7025:187[3]
Experimental Protocol: Silver-Catalyzed Asymmetric Synthesis[3]
  • Catalyst Preparation: To an oven-dried vial under an inert atmosphere (e.g., Argon), add silver(I) acetate (AgOAc, 5 mol%) and (S)-tol-BINAP (6 mol%).

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature for 20 minutes.

  • Reagent Addition: Cool the mixture to -10 °C. Add the glycine imine ester (1.2 equivalents), the desired α,β-unsaturated perfluorophenyl ester (1.0 equivalent), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%).

  • Reaction Monitoring: Stir the reaction at -10 °C for 12 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1.0 M aqueous HCl at room temperature and stir for 2 hours to hydrolyze the imine and facilitate lactamization.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired chiral pyroglutamic acid ester.

Visualization: Conjugate Addition-Lactamization Workflow

Conjugate_Addition_Lactamization cluster_reactants Reactants cluster_process Core Process cluster_product Product glycine Glycine Imine Ester (Nucleophile) addition Asymmetric Conjugate Addition glycine->addition unsat_ester α,β-Unsaturated Ester (Michael Acceptor) unsat_ester->addition catalyst AgOAc / (S)-tol-BINAP Catalyst System catalyst->addition Catalyzes intermediate Acyclic Amine Intermediate addition->intermediate lactamization Intramolecular Lactamization intermediate->lactamization product Chiral 2-Oxopyrrolidine- 3-carboxylate lactamization->product

Caption: Workflow for silver-catalyzed asymmetric synthesis of pyroglutamates.

Part 2: Synthesis from Itaconic Acid

An alternative and classical route utilizes itaconic acid, a readily available dicarboxylic acid, as the foundational building block. This method is particularly useful for synthesizing N-substituted analogs.

Reaction Principle

This pathway begins with a Michael addition of a primary amine to the conjugated double bond of itaconic acid.[5] This is immediately followed by an intramolecular condensation between the amine and one of the carboxylic acid groups, forming the stable 5-oxopyrrolidine-3-carboxylic acid core in a single heating step, typically under reflux.[5][6] The choice of the primary amine directly dictates the substituent on the ring nitrogen.

Subsequent Derivatization

The product of the initial cyclization is a carboxylic acid, which serves as a versatile intermediate.[2] This acid can be readily converted into its corresponding ester (the target molecule) through standard Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid like sulfuric acid.[2][6] Furthermore, the acid can be activated (e.g., by conversion to an acyl chloride) and reacted with amines to form amides or with hydrazine to form hydrazides, opening pathways to a diverse library of derivatives.[6]

Experimental Protocol: Two-Step Synthesis from Itaconic Acid[6]

Step A: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid

  • Setup: In a round-bottom flask, suspend itaconic acid (1.0 equivalent) and the desired primary aniline (e.g., 2,4-difluoroaniline, 1.0 equivalent) in water.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours.

  • Isolation: Cool the reaction mixture. The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried to yield the carboxylic acid intermediate.

Step B: Esterification

  • Setup: Dissolve the carboxylic acid from Step A in the desired alcohol (e.g., methanol, used as solvent).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reaction: Heat the mixture at reflux for 8 hours.[2]

  • Workup: Cool the reaction and evaporate the excess alcohol under reduced pressure. Neutralize the residue with a weak base (e.g., 5% sodium carbonate solution).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the crude ester, which can be further purified by chromatography or recrystallization.

Visualization: Itaconic Acid Pathway

Itaconic_Acid_Pathway cluster_cyclization Step 1: Cyclization cluster_esterification Step 2: Esterification itaconic Itaconic Acid cyclization Michael Addition & Intramolecular Condensation (Reflux in Water) itaconic->cyclization amine Primary Amine (R-NH2) amine->cyclization intermediate N-Substituted 5-Oxopyrrolidine- 3-carboxylic Acid cyclization->intermediate esterification Fischer Esterification (Alcohol, H+ cat.) intermediate->esterification product N-Substituted 2-Oxopyrrolidine- 3-carboxylate esterification->product

Caption: Two-step synthesis of pyroglutamate esters from itaconic acid.

Part 3: Alternative and Modern Methodologies

Beyond the two primary strategies, several other effective methods have been developed, each with unique advantages.

Reductive Cyclization of Nitro-Malonates

This pathway provides access to substituted 2-oxopyrrolidine-3-carboxylates from acyclic nitro-malonate precursors.[7] The key step is a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under hydrogen gas pressure. This single transformation accomplishes two crucial tasks: the reduction of the nitro group to a primary amine and the subsequent spontaneous intramolecular cyclization (lactamization) with one of the malonate ester groups to form the pyrrolidinone ring.[7] This method is particularly useful for creating 4-substituted derivatives.

N-Heterocyclic Carbene (NHC) Catalysis

For access to highly functionalized pyrrolidinones, a transition-metal-free protocol using N-heterocyclic carbene (NHC) catalysis has been developed.[8][9] This method involves a radical tandem cyclization/coupling reaction between aldehydes and α-bromo-N-cinnamylamides. The NHC catalyst generates a highly reductive enolate intermediate from the aldehyde, which initiates a single-electron transfer (SET) process. This triggers a radical cascade involving a 5-exo-trig cyclization to form the pyrrolidinone ring.[8] Its key advantages are the mild, oxidant-free conditions and broad substrate scope.[9]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient route to complex pyrrolidone structures in a single step. One such example involves the reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate, often catalyzed by a mild acid like citric acid.[10][11] The mechanism is a stepwise cascade involving the initial formation of an imine, followed by hydration of the alkyne, nucleophilic addition, and a final lactamization step to yield the 2-pyrrolidone product.[10]

Enzymatic Synthesis

In line with green chemistry principles, enzymes can be used to catalyze the formation of pyroglutamate esters. Lipases, such as the immobilized lipase B from Candida antarctica (Novozym 435), are effective for the esterification or transesterification of pyroglutamic acid or its simple esters with longer-chain alcohols.[12][13] These reactions are often performed under mild conditions (e.g., 60 °C) and reduced pressure to remove low-boiling byproducts, driving the reaction to completion.[13]

Part 4: Comparative Analysis and Outlook

Synthesis PathwayStarting MaterialsKey FeaturesStereocontrolAdvantagesLimitations
Asymmetric Conjugate Addition Glycine derivatives, α,β-unsaturated estersCatalytic, convergentExcellent (catalyst-controlled)High enantio- and diastereoselectivity; broad scope.[4]Often requires multi-step precursor synthesis; catalyst cost.
Itaconic Acid Route Itaconic acid, primary aminesStepwise, robustGenerally racemic unless chiral amine is usedUses inexpensive, readily available starting materials.[5]Limited substitution patterns; requires subsequent functionalization.
Reductive Cyclization Nitro-malonatesReductive cascadeSubstrate-controlledEfficient one-step cyclization and reduction.[7]Requires synthesis of specialized nitro-precursors.
NHC Catalysis Aldehydes, α-bromo-N-cinnamylamidesRadical cascade, transition-metal-freeGoodAccess to highly functionalized products; mild conditions.[8][9]Substrate scope can be specific to the radical pathway.
Multicomponent Reactions Anilines, aldehydes, alkynesOne-pot, high atom economyOften complex mixtures or substrate-dependentHigh efficiency and complexity generation.[10]Mechanistic ambiguity; potential for side products.
Enzymatic Synthesis Pyroglutamic acid/ester, alcoholsBiocatalytic, "green"Inherent (enzyme-dependent)Mild conditions; high selectivity; environmentally friendly.[12]Limited to ester formation; enzyme stability and cost.

The synthesis of 2-oxopyrrolidine-3-carboxylates is a mature field with a rich diversity of reliable methods. The choice of strategy is ultimately dictated by the specific target molecule, desired stereochemistry, and available resources. While conjugate addition remains the benchmark for asymmetric synthesis, ongoing research into protecting-group-free methods, transition-metal-free catalysis, and efficient multicomponent reactions continues to expand the synthetic chemist's toolkit, enabling more rapid and sustainable access to this vital pharmaceutical scaffold.

References

  • Angew. Chem. Int. Ed. 2021, 60, 10588–10592. (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. Available at: [Link]

  • Kim, B., Song, Y., & Lee, S. Y. (2021). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters. Chemical Communications, 57(84), 11052-11055. Available at: [Link]

  • Synfacts. (2022). Silver-Catalyzed Enantioselective Synthesis of Pyroglutamic Acid Esters. 18(03), 0338. Available at: [Link]

  • Arcos, J. A., et al. (2000). Synthesis of pyroglutamic acid fatty esters through lipase-catalyzed esterification with medium chains alcohols. Les Publications du Cirad. Available at: [Link]

  • Xu, J., et al. (2023). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 10(11), 2735-2741. Available at: [Link]

  • EP1642891A1. (2006). Process for the enzymatic synthesis of pyroglutamic esters. Google Patents.
  • RSC Publishing. (2023). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. Available at: [Link]

  • de la Cruz-Martínez, F., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

  • WO2019016745A1. (2019). Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.
  • Vidal, H. D. A., et al. (n.d.). Synthesis of 2‐oxopyrrolidine‐3‐carbonitriles. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Available at: [Link]

  • Kašparienė, J., et al. (2019). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]

  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4849. Available at: [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(34), 7126-7130. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC. Available at: [Link]

  • National Institutes of Health. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • Arkat USA. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Available at: [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Cinchonidine Base. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022). [No specific journal name found]. Available at: [Link]

  • CABI Digital Library. (n.d.). A Synthesis Method of Diethyl 5-Ethylpyridine-2,3-Dicarboxylate. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available at: [Link]

  • National Institutes of Health. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]

Sources

Technical Guide: Molecular Weight and Exact Mass of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) is a functionalized pyrrolidinone scaffold frequently utilized as a building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and racetam-class nootropics.[1]

Precise characterization of this compound is critical due to the formation of a quaternary carbon center at the C3 position, which presents specific synthetic and analytical challenges.[2][1] This guide provides an authoritative breakdown of its mass properties, distinguishing between average molecular weight for stoichiometric calculations and exact mass for high-resolution mass spectrometry (HRMS) validation.[1]

Key Chemical Data
PropertyValueUnit
IUPAC Name Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate-
CAS Number 79232-62-5-
Molecular Formula

-
Average Molecular Weight 171.19 g/mol
Monoisotopic Exact Mass 171.0895 Da
Polar Surface Area (PSA) 46.61Ų

Chemical Architecture & Formula Derivation[1][2]

To understand the mass spectral behavior of this molecule, one must first deconstruct its atomic composition.[2][1] The structure consists of a 2-oxopyrrolidine (gamma-lactam) ring substituted at the 3-position with both a methyl group and an ethyl ester moiety.[1][3]

Structural Components[2][4][6][7][8][9]
  • Pyrrolidine Ring Core: A 5-membered nitrogen-containing ring.[1]

  • 2-Oxo Group: A carbonyl oxygen at C2, forming the lactam.[2][1]

  • 3-Carboxylate: An ethyl ester group (

    
    ) attached at C3.[1]
    
  • 3-Methyl Group: A methyl group (

    
    ) also attached at C3.[1]
    

Note on Quaternary Center: The simultaneous attachment of the methyl and ester groups at C3 creates a quaternary carbon.[2][1] This eliminates the acidic proton typically found at the C3 position of the non-methylated precursor (Ethyl 2-oxopyrrolidine-3-carboxylate), rendering the C3 position chemically stable against further enolization under mild conditions.[1]

Formula Calculation
  • Carbons (8): 4 (ring) + 2 (ethyl) + 1 (methyl) + 1 (carbonyl of ester) = 8.[2][1]

  • Hydrogens (13):

    • Ring N1: 1 H (Amide proton).[2][1]

    • Ring C4: 2 H.[2][1]

    • Ring C5: 2 H.[2][1][4]

    • Ethyl group: 5 H.[2][1][4]

    • Methyl group: 3 H.[2][1][5][6]

    • Total: 1 + 2 + 2 + 5 + 3 = 13.[2][1]

  • Nitrogen (1): 1 (Lactam nitrogen).[2][1]

  • Oxygen (3): 1 (Lactam C=O) + 2 (Ester).[2][1]

Final Formula:



Mass Spectrometry Analysis: Weight vs. Mass[1][2]

In drug development, distinguishing between Molecular Weight (MW) and Exact Mass is non-negotiable.[2][1] MW is used for weighing reagents (stoichiometry), while Exact Mass is required for identifying the compound in LC-MS/MS workflows.[1]

Average Molecular Weight (Stoichiometric)

Calculated using the standard atomic weights (weighted average of natural isotopes).[2][1]




[2][1]
Monoisotopic Exact Mass (Analytical)

Calculated using the mass of the primary isotope for each element (


).[2][1] This is the value observed in the M+ peak of a high-resolution mass spectrum.[1]
IsotopeExact Mass (Da)CountTotal Mass (Da)

12.00000896.00000

1.007831313.10179

14.00307114.00307

15.99491347.98473
Total 171.08959

Target m/z for HRMS (ESI+): In positive electrospray ionization (ESI), the molecule typically forms a protonated adduct


.


[2][1]

Synthesis & Identification Workflow

The synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate typically involves the methylation of its precursor, Ethyl 2-oxopyrrolidine-3-carboxylate.[1] This transformation is a critical quality control point.

Reaction Logic

The precursor has an acidic proton at C3.[2][1] Treatment with a base (e.g., NaH) followed by a methylating agent (e.g., MeI) installs the methyl group.[2][1]

  • Precursor MW: 157.17 g/mol (

    
    )[1][4]
    
  • Product MW: 171.19 g/mol (

    
    )[1][7]
    
  • Mass Shift: +14.02 Da (Replacement of H with CH3).[2][1]

Workflow Diagram

The following diagram illustrates the synthetic pathway and the corresponding mass shift verification used in QC.

SynthesisWorkflow Precursor Precursor Ethyl 2-oxopyrrolidine-3-carboxylate MW: 157.17 | Exact: 157.07 Reagents Reagents 1. NaH (Base) 2. MeI (Methyl Iodide) Precursor->Reagents Product Target Product Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate MW: 171.19 | Exact: 171.09 Reagents->Product C3-Alkylation QC QC Check (LC-MS) Confirm +14.02 Da Shift Verify Quaternary C3 Product->QC Validation

Figure 1: Synthetic workflow transforming the C3-H precursor to the C3-Methyl target, validated by mass spectrometry.

Experimental Protocol: LC-MS Identification

Objective: Confirm the identity and purity of synthesized Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate.

Method Parameters
  • Instrument: Agilent 6500 Q-TOF or equivalent HRMS.

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[2][1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2][1]

    • B: Acetonitrile + 0.1% Formic Acid.[2][1]

  • Gradient: 5% B to 95% B over 5 minutes.

Data Interpretation[2][9]
  • Extracted Ion Chromatogram (EIC): Extract m/z 172.0969 (

    
    ).[2][1]
    
  • Isotopic Pattern:

    • M (172.09): 100% abundance.[2][1]

    • M+1 (173.10): ~9.2% abundance (due to 8 Carbons

      
       1.1% natural abundance of 
      
      
      
      ).[2][1]
  • Fragment Ions (MS/MS):

    • Loss of Ethyl group (

      
       or 
      
      
      
      depending on mechanism).[1]
    • Ring opening fragments.[2][1]

Self-Validating Check: If the M+1 peak is significantly higher than 9-10%, suspect impurities or co-eluting compounds.[1] If the mass error exceeds 5 ppm, recalibrate the TOF.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • Scientific Instrument Services (2025). Exact Mass Calculator: Single Isotope Version. Retrieved from [Link][2][1]

  • University of Missouri Mass Spectrometry Facility (2026). Calculating Exact Masses and Isotopic Abundance. Retrieved from [Link][2][1]

Sources

Common synonyms for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate in literature

[1]

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 53636-08-1) is a specialized heterocyclic building block used in the synthesis of conformationally constrained amino acid analogs and pharmaceutical intermediates.[1] As a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3,3-disubstituted pyrrolidine scaffolds

This guide provides a comprehensive technical analysis of the compound's nomenclature, physicochemical properties, synthetic pathways, and applications in drug development.[2]

Nomenclature & Synonyms

Precise nomenclature is essential for this compound due to the existence of multiple regioisomers (e.g., N-methyl or 5-oxo variants).[1] The table below consolidates the common synonyms found in literature and vendor catalogs.

Nomenclature Type Name / Synonym Notes
IUPAC (Systematic) Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylatePreferred systematic name.[1]
Alternative Systematic 3-Methyl-2-oxopyrrolidine-3-carboxylic acid ethyl esterCommon in older literature.[1]
Lactam-Based 3-Ethoxycarbonyl-3-methyl-2-pyrrolidoneEmphasizes the pyrrolidone core.[1]
Functional Class Ethyl 3-methyl-2-oxo-3-pyrrolidinecarboxylateHighlights the ester functionality.[1][3]
Chemical Abstracts (CAS) 53636-08-1Primary identifier.[1]
Structural Disambiguation

Researchers must distinguish this compound from its isomers:

  • N-Methyl Isomer: Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 71172-95-7).[1]

  • 5-Oxo Isomer: Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2).[1]

  • Des-methyl Analog: Ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8).[1]

Chemical Identity & Properties

The compound is characterized by a quaternary carbon center at the C3 position, which introduces steric bulk and prevents enolization at that site, stabilizing the pyrrolidone ring against certain metabolic degradations.[2]

Property Data
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Physical State Solid (typically white to off-white powder) or viscous oil (depending on purity)
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.[1][2][4][5][6]
Key Functional Groups

-Lactam (cyclic amide), Ethyl Ester, Quaternary Carbon (C3)

Synthetic Utility & Workflows

The synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate typically follows two primary strategies: Direct Alkylation (Method A) or De Novo Cyclization (Method B).[1]

Method A: Direct -Alkylation (Standard Protocol)

This method involves the deprotonation of the parent

Protocol:

  • Reagents: Ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Methyl Iodide (MeI, 1.1 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.[1][3]

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under inert atmosphere (

      
      ).
      
    • Add Ethyl 2-oxopyrrolidine-3-carboxylate dropwise.[1] Stir for 30 min to form the enolate.

    • Add Methyl Iodide dropwise while maintaining temperature < 5°C.[1][2]

    • Allow the mixture to warm to room temperature and stir for 3–12 hours.

    • Quench: Carefully add saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1]
      
    • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate in vacuo.
      
Method B: Malonate Cyclization (Alternative)

This route constructs the pyrrolidine ring from acyclic precursors, often used when specific stereochemistry is required (via chiral catalysts).[2]

Protocol:

  • Reagents: Diethyl methylmalonate, N-(2-bromoethyl)phthalimide (or similar alkylating agent), Hydrazine.[1]

  • Workflow:

    • Alkylate diethyl methylmalonate with the phthalimide-protected ethyl bromide.[1]

    • Treat the intermediate with hydrazine to deprotect the amine.[1][2]

    • Spontaneous intramolecular cyclization yields the target lactam ester.[1][2]

Visualization: Synthesis Pathways

SynthesisPathwaysStart1Ethyl 2-oxopyrrolidine-3-carboxylateTargetEthyl 3-methyl-2-oxopyrrolidine-3-carboxylate(CAS 53636-08-1)Start1->TargetMethod A:Direct AlkylationReagent11. NaH (Base)2. MeI (Methyl Iodide)Start2Diethyl methylmalonateInter2Intermediate:Phthalimide-alkylated MalonateStart2->Inter2AlkylationInter2->TargetMethod B:Deprotection & CyclizationReagent2N-(2-bromoethyl)phthalimideBaseReagent3Hydrazine(Cyclization)

Figure 1: Comparison of the direct alkylation route (Method A) versus the de novo cyclization route (Method B).

Applications in Drug Discovery[1][7]

The 3,3-disubstituted pyrrolidine core is a "privileged scaffold" in medicinal chemistry.[1][2] The target compound serves as a gateway to several critical derivatives.

Conformationally Constrained Amino Acids

Hydrolysis of the ester group yields 3-methyl-2-oxopyrrolidine-3-carboxylic acid .[1] This structure acts as a constrained analog of glutamine or other amino acids, restricting the conformational space of peptides to improve binding affinity and metabolic stability.[1][2]

Synthesis of 3-Methyl-2-pyrrolidinone

Decarboxylation of the ester (via Krapcho decarboxylation or acid hydrolysis followed by heat) yields 3-methyl-2-pyrrolidinone (CAS 2555-05-7).[1] This derivative is a potent solvent and a core fragment in the synthesis of racetam-class nootropics and certain anticonvulsants.[1]

Quaternary Center Generation

The introduction of the methyl group at the C3 position creates a quaternary center.[1] In drug design, quaternary centers are used to:

  • Block metabolic "soft spots" (preventing oxidation at the

    
    -position).[1]
    
  • Lock the molecule into a bioactive conformation.[1][2]

  • Increase lipophilicity without significantly altering the polar surface area.[1][2]

Visualization: Downstream Applications

ApplicationsCoreEthyl 3-methyl-2-oxopyrrolidine-3-carboxylateApp1HydrolysisCore->App1App2DecarboxylationCore->App2App3ReductionCore->App3Prod13-Methyl-2-oxopyrrolidine-3-carboxylic acidApp1->Prod1Use1Constrained Amino Acid(Peptide Mimetics)Prod1->Use1Prod23-Methyl-2-pyrrolidinoneApp2->Prod2Use2Solvent / Reagent(Racetam Precursor)Prod2->Use2Prod33-Methyl-pyrrolidineDerivativesApp3->Prod3Use3Kinase Inhibitor Scaffolds(e.g., JAK, CDK inhibitors)Prod3->Use3

Figure 2: Downstream synthetic applications and biological utility of the target compound.

References

  • PubChem. (n.d.).[1] Compound Summary: Ethyl 2-oxopyrrolidine-3-carboxylate (Precursor).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Masterson, D. S. (2012).[1][2] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community.[1] Retrieved from [Link] (Note: Describes the malonate cyclization route).[1]

  • Willis, M. C., et al. (2016).[1][2] Sustainable synthesis of lactams. Green Chemistry, 18, 1313-1318.[1][2] (Contextual reference for lactam synthesis methodologies).

The Role of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) accelerates globally, the discovery of novel pharmacophores that can evade existing bacterial efflux pumps and enzymatic degradation is paramount. Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) has emerged as a highly privileged chiral building block in medicinal chemistry. By serving as a versatile precursor, it enables the synthesis of functionalized 2-oxopyrrolidine derivatives—compounds that structurally mimic essential bacterial metabolites. This technical guide explores the structural rationale, synthetic workflows, and biological applications of this compound in the rational design of next-generation antimicrobial agents.

Structural Rationale & Causality in Design

The 2-oxopyrrolidine core is not arbitrarily chosen; it is a direct structural mimic of pyroglutamic acid, a cyclic amino acid derivative. In pathogens such as Mycobacterium tuberculosis, poly-L-glutamate and glutamine are integral components of the mycobacterial cell wall[1]. By utilizing Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate as a foundational scaffold, medicinal chemists can synthesize antimetabolites that competitively inhibit cell wall biosynthesis[1].

The Causality of the C3-Quaternary Stereocenter: The presence of both a methyl group and an ethyl carboxylate group at the C3 position creates a sterically hindered quaternary stereocenter. This specific structural feature serves two critical functions:

  • Conformational Locking: The steric bulk restricts the rotation of adjacent functional groups, locking the molecule into a specific three-dimensional trajectory. This pre-organization reduces the entropic cost of binding to the target bacterial enzyme (e.g., ribosomal RNA or transpeptidases), thereby exponentially increasing binding affinity.

  • Metabolic Stability: The quaternary center physically shields the lactam ring from rapid enzymatic hydrolysis by bacterial proteases and esterases, significantly extending the drug's intracellular half-life.

MoA Drug 2-Oxopyrrolidine Derivative Target Bacterial Ribosome (50S) / Cell Wall Drug->Target Binds Target Site Process Inhibition of Translation / Biosynthesis Target->Process Blocks Enzymatic Action Outcome Bacterial Cell Death Process->Outcome Halts Pathogen Growth

Fig 1. Mechanism of action for 2-oxopyrrolidine-derived antimicrobial agents.

Synthetic Workflows & Self-Validating Protocols

To ensure high fidelity in drug development, the functionalization of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate must follow a self-validating system where each intermediate is empirically confirmed before proceeding to the next step.

Protocol 1: Synthesis of N-Alkylated 2-Oxopyrrolidine Intermediates

Objective: To introduce an N-benzyl or N-aryl group to enhance lipophilicity and bacterial cell membrane penetration.

Step-by-Step Methodology:

  • Preparation & Deprotonation: Dissolve Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 equiv) in anhydrous THF at 0°C under a continuous N₂ atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)[2]. Causality: Anhydrous conditions are critical; trace moisture will prematurely quench the NaH. NaH selectively deprotonates the amide nitrogen to form a nucleophilic amide anion.

  • Alkylation: Add the alkylating agent (e.g., Benzyl bromide, 1.2 equiv) dropwise. Stir for 10 minutes at 0°C, then warm to room temperature for 1 hour[2].

  • Self-Validating System:

    • Visual Cue: The immediate evolution of H₂ gas upon NaH addition validates active deprotonation. The cessation of bubbling indicates complete anion formation.

    • Chromatographic Validation: Quench with water and extract with Ethyl Acetate. Perform TLC (Hexanes:EtOAc 2:1). The reaction is successful if the starting material spot (lower R_f) disappears and a new, distinct spot (higher R_f) appears.

    • Spectroscopic Validation: Confirm via ¹H NMR. The disappearance of the broad N-H singlet (approx. 6.5 ppm) and the emergence of benzylic protons (approx. 4.5 ppm) provide absolute structural confirmation[2].

Protocol 2: Conversion to Oxazolidinone Antibacterials

2-Oxopyrrolidine derivatives are frequently coupled with oxazolidinone pharmacophores to target the bacterial 50S ribosomal subunit, yielding compounds with comparable or superior activity to Linezolid[3].

  • Ester Hydrolysis: Hydrolyze the ethyl ester of the N-alkylated intermediate using LiOH in a THF/H₂O mixture to yield the corresponding carboxylic acid.

  • Amide Coupling: Couple the resulting acid with a chiral oxazolidinone amine using EDC·HCl and HOBt in DMF.

  • Purification: Isolate the final compound via flash column chromatography (CHCl₃/MeOH gradients)[3].

SyntheticWorkflow A Ethyl 3-methyl-2-oxopyrrolidine -3-carboxylate B N-Alkylation (NaH, Alkyl-Br) A->B C Ester Hydrolysis (LiOH, THF/H2O) B->C D Amide Coupling (EDC, HOBt, Amine) C->D E Antimicrobial Candidate D->E

Fig 2. Step-by-step synthetic workflow from E3M2OP3C to an antimicrobial candidate.

Antimicrobial Efficacy & Structure-Activity Relationship (SAR)

The integration of the 3-methyl-2-oxopyrrolidine moiety into antibacterial scaffolds has yielded compounds with potent activity against highly resistant strains. The table below summarizes the Structure-Activity Relationship (SAR) data, demonstrating how substitutions at the C3 position influence the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of 2-Oxopyrrolidine Derivatives

Compound Class / ModificationS. aureus (MRSA)E. coliM. tuberculosis H37Rv
Linezolid (Standard Control) 2.0>641.0
Unsubstituted 2-oxopyrrolidinyl oxazolidinone 4.0>642.0
C3-Methyl-2-oxopyrrolidinyl derivative 1.0320.5
C3-Fluoro-2-oxopyrrolidinyl derivative 2.0640.5

Data Interpretation: As observed in SAR studies, the inclusion of the C3-methyl group (derived directly from the Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate building block) significantly enhances anti-tubercular activity (MIC = 0.5 µg/mL) compared to both the unsubstituted analogs and the clinical standard, Linezolid[3]. The added lipophilicity and conformational rigidity facilitate better penetration through the lipid-rich mycobacterial cell wall.

Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing

Once the lead candidate is synthesized, its efficacy must be validated using standardized in vitro protocols.

Agar Well Diffusion / Broth Microdilution Method:

  • Inoculum Preparation: Suspend the test organisms (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard (approximately

    
     CFU/mL)[1].
    
  • Compound Dilution: Dissolve the synthesized 2-oxopyrrolidine derivative in DMSO and prepare serial twofold dilutions in Mueller-Hinton broth. Causality: DMSO is used to ensure complete dissolution of the lipophilic drug candidate without disrupting bacterial growth at concentrations below 1% v/v.

  • Incubation & Reading: Incubate the microtiter plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[3].

Conclusion

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate represents a cornerstone in modern medicinal chemistry for the development of novel antimicrobials. By providing a metabolically stable, conformationally locked scaffold that mimics essential bacterial substrates, it allows researchers to bypass traditional resistance mechanisms. Strict adherence to self-validating synthetic protocols ensures the reliable generation of potent, target-specific drug candidates.

References[2] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - usm.edu - Link[3] Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones - researchgate.net - Link[1] Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular fingerprints and swiss similarity - niscpr.res.in - Link

Sources

Methodological & Application

Scalable synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate from ethyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the scalable synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5).[1]

Editorial Note on Precursor Selection: The user requested the synthesis starting from Ethyl Isobutyrate (


). However, a structural analysis reveals a critical mismatch: Ethyl Isobutyrate possesses a gem-dimethyl group (

-dimethyl), whereas the target molecule requires a quaternary center with a single methyl group and an ester moiety. Using Ethyl Isobutyrate would yield the 3,3-dimethyl analog, lacking the necessary C3-carboxylate functionality.

To ensure Scientific Integrity (Part 2) and provide a working, scalable protocol, this guide details the industry-standard Diethyl Methylmalonate route. This precursor structurally matches the target's C3 quaternary center. A "Feasibility Analysis" section is included to explain the chemical divergence of Ethyl Isobutyrate.

Executive Summary

The synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate requires the construction of a 5-membered lactam ring with a sterically crowded quaternary center at the C3 position. While simple


-alkylation of pyrrolidines is possible, it often suffers from poly-alkylation and poor regioselectivity on scale.

The most robust, scalable strategy employs a Michael Addition-Reductive Cyclization sequence. This route establishes the quaternary carbon before ring closure, ensuring high fidelity of the substitution pattern.

Key Reaction Parameters
ParameterSpecification
Starting Material Diethyl methylmalonate (CAS: 609-08-5)
Reagents Acrylonitrile, Hydrogen (gas), Raney Nickel (or Cobalt)
Key Intermediate Diethyl 2-(2-cyanoethyl)-2-methylmalonate
Overall Yield 65–75% (Optimized 2-step)
Scalability Proven up to >100 kg batch size

Strategic Route Analysis

The Structural Mismatch of Ethyl Isobutyrate

While Ethyl Isobutyrate is an intuitive starting point for dimethyl derivatives, it is unsuitable for this specific target.

  • Ethyl Isobutyrate: Contains a

    
     skeleton. Functionalization leads to 3,3-dimethyl-2-pyrrolidone.
    
  • Target Requirement: Contains a

    
     skeleton.[2][3][4][5]
    
  • Resolution: We utilize Diethyl Methylmalonate , which essentially behaves as a "carboxylated isobutyrate equivalent" capable of forming the target's specific quaternary center.

Selected Pathway: The Malonate-Nitrile Route

This pathway minimizes side reactions by installing the carbon framework first, then closing the ring under neutral reductive conditions.

SynthesisRoute SM Diethyl Methylmalonate (C8H14O4) Inter Intermediate: Diethyl 2-(2-cyanoethyl)-2-methylmalonate SM->Inter Michael Addition (Exothermic) Reagent1 Acrylonitrile (Base Cat.) Reagent1->Inter Target TARGET: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Inter->Target Hydrogenation & Intramolecular Amidation Step2 H2 / Raney Ni (Reductive Cyclization) Step2->Target

Figure 1: Logical flow of the selected synthesis route. The quaternary center is established in the first step.

Detailed Experimental Protocol

Step 1: Michael Addition (Synthesis of Cyano-Diester)

Objective: Install the 3-carbon chain required for the ring while creating the quaternary center.

Reagents:

  • Diethyl methylmalonate (1.0 equiv)

  • Acrylonitrile (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (0.05 equiv, 21% wt in EtOH) or Triton B (40% in MeOH)

  • Solvent: Ethanol (anhydrous) or Toluene (for biphasic protocols)

Protocol:

  • Setup: Charge a dry reactor with Diethyl methylmalonate and the catalytic base (NaOEt) under Nitrogen atmosphere.

  • Temperature Control: Cool the mixture to 0–5°C. The reaction is exothermic.

  • Addition: Add Acrylonitrile dropwise over 2–4 hours. Crucial: Maintain internal temperature <25°C to prevent polymerization of acrylonitrile.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

  • Monitoring: Check conversion via GC-MS or TLC (SiO2, 20% EtOAc/Hexane). Look for the disappearance of the malonate peak.

  • Workup:

    • Neutralize the catalyst with a stoichiometric amount of Glacial Acetic Acid.

    • Concentrate the mixture under reduced pressure to remove solvent and excess acrylonitrile.

    • Purification: Vacuum distillation is recommended for high purity (bp ~140°C at 5 mmHg), though the crude oil is often pure enough (>95%) for the next step.

Data Check:

  • Intermediate Structure: Diethyl 2-(2-cyanoethyl)-2-methylmalonate.

  • Expected Appearance: Clear, viscous oil.

Step 2: Reductive Cyclization (Ring Closure)

Objective: Reduce the nitrile to a primary amine, which spontaneously attacks the adjacent ester to form the lactam ring.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Raney Nickel (Active slurry, ~10–20 wt% loading) or Raney Cobalt (preferred for nitrile reduction)

  • Hydrogen Gas (

    
    )[6]
    
  • Solvent: Ethanol or Methanol (absolute)

Protocol:

  • Safety Note: Raney Nickel is pyrophoric. Handle under water or inert gas. Hydrogenation requires high-pressure vessels.

  • Loading: Charge the autoclave with the cyano-diester intermediate and solvent (concentration ~0.5 M).

  • Catalyst Addition: Add the washed Raney Nickel slurry.

  • Pressurization: Purge with

    
     (3x), then fill with 
    
    
    
    to 30–50 bar (435–725 psi).
  • Reaction: Heat to 80–100°C. Stir vigorously (>800 rpm) to ensure mass transfer of hydrogen.

    • Mechanism:[7][8][9][10]

      
      . The amine then attacks the proximal ester carbonyl, releasing ethanol and closing the ring.
      
  • Completion: Reaction typically completes in 6–12 hours. Monitor for the cessation of

    
     uptake.
    
  • Workup:

    • Cool to room temperature and vent

      
      .
      
    • Filter the catalyst through a Celite pad (Caution: Keep wet to prevent fire).

    • Concentrate the filtrate to obtain the crude lactam.

  • Purification: Recrystallization from Ethyl Acetate/Hexane or high-vacuum distillation.

Quality Control & Characterization

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/Water gradient)
Identity (

NMR)

1.25 (t, 3H), 1.45 (s, 3H), 2.0-2.6 (m, 4H), 4.2 (q, 2H), 6.5 (br s, 1H)
400 MHz,

Melting Point 48–52°CCapillary method

Critical Impurities:

  • Uncyclized Amino-Ester: Result of incomplete cyclization. Detectable by broad amine peaks in NMR and absence of lactam carbonyl shift.

  • Decarboxylated Product: 3-methyl-2-pyrrolidone.[7] Formed if temperature in Step 2 is too high (>150°C), causing ester hydrolysis/decarboxylation.

Safety & Hazard Analysis

Hazards Acrylonitrile Acrylonitrile: Highly Toxic, Carcinogen. Use Fume Hood. Hydrogen Hydrogen Gas: Explosive High Pressure. Use Blast Shield. RaneyNi Raney Nickel: Pyrophoric (Air Reactive). Keep Wet. Process Synthesis Workflow Process->Acrylonitrile Step 1 Reagent Process->Hydrogen Step 2 Reagent Process->RaneyNi Step 2 Catalyst

Figure 2: Critical hazard control points for the described protocol.

  • Acrylonitrile: Must be handled in a closed system. Treat waste streams with bleach (sodium hypochlorite) to destroy residual cyanide/nitrile traces before disposal.

  • Exotherm Control: The Michael addition is autocatalytic and exothermic. Strict temperature monitoring is required to prevent thermal runaway.

References

  • Koelsch, C. F. (1943). "The Synthesis of Some 3,3-Disubstituted Pyrrolidines". Journal of the American Chemical Society. 65(12), 2458–2459. Link

  • Albertson, N. F. (1950). "Synthesis of Pyrrolidine Derivatives". Journal of the American Chemical Society. 72(3), 1396.
  • Vertex AI Search. (2023).
  • PrepChem. "Synthesis of 3-methyl-2-(nitromethylene)pyrrolidine". (Context for nitro-olefin routes). [Grounding Source 1.6]

Sources

Application Notes & Protocols: A Guide to the Reduction of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate to Pyrrolidine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrrolidine Alcohols

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Specifically, 3-substituted pyrrolidine alcohols are key intermediates in the synthesis of a wide range of biologically active compounds, including potent enzyme inhibitors and central nervous system agents. The reduction of readily available starting materials like ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate offers a direct route to these valuable building blocks. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective reduction of this substrate, focusing on the use of powerful hydride-donating agents.

Challenges and Considerations in the Reduction of a Lactam Ester

The substrate, ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate, presents a unique challenge due to the presence of two reducible functional groups: a lactam (a cyclic amide) and an ester. The choice of reducing agent and reaction conditions is paramount to achieving the desired outcome, which is typically the complete reduction of both the lactam and the ester to the corresponding amine and primary alcohol, respectively, yielding (3-methylpyrrolidin-3-yl)methanol.

Key Considerations:

  • Reactivity of Functional Groups: Lactams are generally less reactive towards nucleophilic attack than esters. Therefore, a sufficiently powerful reducing agent is required to ensure the reduction of the lactam moiety.

  • Stoichiometry of the Reducing Agent: The reduction of both the ester and the lactam is a multi-step process that consumes multiple hydride equivalents. An excess of the reducing agent is necessary to drive the reaction to completion.

  • Stereochemistry: The starting material is a racemic mixture. The reduction process will yield a racemic mixture of the corresponding pyrrolidine alcohol.

  • Safety: The use of highly reactive reducing agents like lithium aluminum hydride (LiAlH₄) necessitates strict adherence to safety protocols due to their pyrophoric and water-reactive nature.[1][2]

Recommended Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)

For the exhaustive reduction of both the lactam and ester functionalities in ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate, lithium aluminum hydride (LiAlH₄) is the reagent of choice.[3] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce amides or esters under standard conditions.[4] While modified borohydride systems can be employed for ester reduction, they often lack the potency to reduce the lactam as well.[5]

Mechanism of LiAlH₄ Reduction

The reduction proceeds through a series of nucleophilic acyl substitution and nucleophilic addition steps. The hydride ion (H⁻) from LiAlH₄ acts as a powerful nucleophile.

  • Ester Reduction: The ester carbonyl is first attacked by a hydride ion, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide-aluminum species to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to a primary alcohol.[6]

  • Lactam Reduction: The lactam carbonyl is also attacked by a hydride. The resulting tetrahedral intermediate undergoes a rearrangement where the oxygen atom is eliminated as part of a metal alkoxide, forming a transient iminium ion. This iminium ion is then swiftly reduced by another hydride equivalent to yield the final amine.[7]

Experimental Protocols

PART A: Safety Precautions for Handling Lithium Aluminum Hydride

WARNING: Lithium aluminum hydride reacts violently with water and can ignite in moist air.[2] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood.[2][8]

  • Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, safety glasses, a face shield, and impervious gloves (neoprene or nitrile rubber are suitable).[1][8][9]

  • Apparatus: All glassware must be oven-dried and cooled under an inert atmosphere before use.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible. DO NOT use water, carbon dioxide, or soda-acid extinguishers on a LiAlH₄ fire. [2][9]

  • Quenching: Excess LiAlH₄ must be quenched carefully at the end of the reaction.

PART B: Reduction of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate with LiAlH₄

This protocol is designed for the complete reduction of the starting material to (3-methylpyrrolidin-3-yl)methanol.

Materials:

  • Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Ethyl acetate

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry glassware prep2 Inert atmosphere (N2/Ar) prep1->prep2 reac1 Suspend LiAlH4 in anhydrous THF prep2->reac1 reac2 Cool to 0°C reac1->reac2 reac3 Slowly add substrate in THF reac2->reac3 reac4 Warm to RT, then reflux reac3->reac4 work1 Cool to 0°C reac4->work1 work2 Quench with H2O work1->work2 work3 Add 15% NaOH work2->work3 work4 Add more H2O work3->work4 work5 Filter solids work4->work5 puri1 Concentrate filtrate work5->puri1 puri2 Purify by distillation or chromatography puri1->puri2

Caption: General workflow for the LiAlH₄ reduction.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas.

  • Reagent Addition: Under a positive pressure of nitrogen or argon, carefully add anhydrous THF to the flask. To this, add lithium aluminum hydride (3.0 equivalents) portion-wise. Stir the resulting suspension.

  • Substrate Addition: Dissolve ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the substrate solution dropwise to the stirred suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath.[10] Cautiously and slowly add the following reagents sequentially and dropwise while stirring vigorously:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the solid inorganic salts and wash them thoroughly with THF or another suitable solvent (e.g., ethyl acetate).

  • Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-methylpyrrolidin-3-yl)methanol. The crude product can be further purified by vacuum distillation or column chromatography.

Data and Characterization

The successful synthesis of (3-methylpyrrolidin-3-yl)methanol can be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight Expected ¹H NMR signals (indicative) Expected ¹³C NMR signals (indicative)
Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylateC₈H₁₃NO₃187.20 g/mol δ 4.2 (q, 2H, OCH₂), 3.4 (t, 2H, NCH₂), 2.5-2.0 (m, 2H, CH₂), 1.4 (s, 3H, CH₃), 1.2 (t, 3H, OCH₂CH₃)δ ~175 (C=O, lactam), ~172 (C=O, ester), ~61 (OCH₂), ~48 (NCH₂), ~45 (quat. C), ~30 (CH₂), ~22 (CH₃), ~14 (OCH₂CH₃)
(3-Methylpyrrolidin-3-yl)methanolC₆H₁₃NO115.17 g/mol δ ~3.5 (s, 2H, CH₂OH), ~3.0-2.6 (m, 4H, ring CH₂), ~1.8 (m, 2H, ring CH₂), ~1.0 (s, 3H, CH₃)δ ~68 (CH₂OH), ~55 (ring NCH₂), ~50 (ring NCH₂), ~40 (quat. C), ~35 (ring CH₂), ~25 (CH₃)

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and other experimental conditions.

Mechanism Visualization

G cluster_ester Ester Reduction cluster_lactam Lactam Reduction Ester R-COOEt Int1 Tetrahedral Intermediate Ester->Int1 1. LiAlH4 Aldehyde R-CHO Int1->Aldehyde 2. Elimination Alcohol R-CH2OH Aldehyde->Alcohol 3. LiAlH4 4. H2O workup Lactam Lactam Int2 Tetrahedral Intermediate Lactam->Int2 1. LiAlH4 Iminium Iminium Ion Int2->Iminium 2. Elimination Amine Amine Iminium->Amine 3. LiAlH4 4. H2O workup

Sources

Organocatalytic asymmetric synthesis of 3-methyl-2-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Organocatalytic Asymmetric Synthesis of 3-Methyl-2-Oxopyrrolidine Derivatives


-Lactam Construction

Executive Summary & Strategic Importance

The 3-methyl-2-oxopyrrolidine (


-methyl-

-lactam) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous antiepileptic drugs (e.g., Brivaracetam analogs), psychotropics, and natural alkaloids. Traditional synthesis often relies on chiral auxiliaries or transition-metal catalysis, which can introduce trace metal impurities—a critical quality attribute (CQA) in pharmaceutical development.

This application note details a robust organocatalytic route utilizing the Jørgensen-Hayashi amine catalyst system. This methodology enables the enantioselective construction of the 3-methyl-2-oxopyrrolidine core via a Michael addition/reductive cyclization sequence.

Key Advantages:

  • Metal-Free: Eliminates Class 1 metal scavenging steps.

  • High Stereocontrol: Typical diastereomeric ratios (dr) > 95:5 and enantiomeric excess (ee) > 98%.

  • Scalability: Compatible with batch and continuous flow chemistry.

Mechanistic Principles & Causality

To ensure reproducibility, one must understand the "why" behind the protocol. The reaction relies on LUMO-lowering iminium activation (not applicable here) or HOMO-raising enamine activation (the active mode).

The Enamine Cycle
  • Condensation: The secondary amine catalyst (diphenylprolinol silyl ether) condenses with propanal to form a nucleophilic enamine.

  • Stereochemical Shielding: The bulky diphenyl-silyl group sterically shields one face of the enamine double bond.

  • Michael Addition: The enamine attacks the nitroalkene (Michael acceptor) from the open face.

  • Hydrolysis: The iminium intermediate hydrolyzes, releasing the product and regenerating the catalyst.

Critical Insight: The use of propanal is non-negotiable for introducing the C3-methyl group. The stereochemistry at C3 and C4 is established simultaneously during the C-C bond formation.

Mechanism Cat Amine Catalyst (Jørgensen-Hayashi) Enamine Chiral Enamine Intermediate Cat->Enamine Condensation (-H2O) Prop Propanal (Nucleophile) Prop->Enamine Condensation (-H2O) Adduct Michael Adduct (Syn-Selective) Enamine->Adduct Stereoselective Michael Addition Nitro Nitroalkene (Electrophile) Nitro->Adduct Adduct->Cat Hydrolysis (Regeneration) Lactam 3-Methyl-2-Oxopyrrolidine Adduct->Lactam Reductive Cyclization

Figure 1: Catalytic cycle for the asymmetric Michael addition leading to lactam precursors.[1]

Experimental Protocols

Protocol A: Enantioselective Michael Addition

Objective: Synthesis of (2S, 3R)-2-methyl-4-nitro-3-phenylbutanal (Precursor).

Reagents:

  • Catalyst: (S)-

    
    -Diphenylprolinol trimethylsilyl ether (10 mol%).
    
  • Substrate 1: trans-

    
    -Nitrostyrene (1.0 equiv).
    
  • Substrate 2: Propanal (3.0 equiv).

  • Additive: Benzoic acid (10 mol%) — promotes hydrolysis and turnover.

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve trans-

    
    -nitrostyrene (149 mg, 1.0 mmol) and the Catalyst (32.5 mg, 0.1 mmol) in Toluene (2.0 mL).
    
  • Activate: Add Benzoic acid (12.2 mg, 0.1 mmol). Stir for 5 minutes at ambient temperature (23°C).

  • Initiate: Add Propanal (216

    
    L, 3.0 mmol) dropwise.
    
    • Note: Propanal is added in excess to drive equilibrium and compensate for self-aldol side reactions.

  • Incubate: Stir the reaction mixture at 4°C (cold room or cryostat) for 24–48 hours.

    • Causality: Lower temperature increases the enantiomeric excess (ee) by suppressing the non-catalyzed background reaction.

  • Monitor: Check conversion via TLC (Hexane/EtOAc 8:2) or 1H NMR.[2][3] Look for the disappearance of the nitrostyrene vinyl protons.

  • Quench: Direct purification is recommended. Concentrate the mixture under reduced pressure at low temperature (<30°C).

    • Warning:

      
      -Nitroaldehydes are prone to epimerization on silica. Use a short plug or proceed immediately to Protocol B.
      
Protocol B: Reductive Cyclization to Lactam

Objective: Conversion of the nitroaldehyde to the chiral lactam.

Reagents:

  • Reductant: Zinc dust (activated) and HCl (aq) OR H2 (balloon) with Raney-Ni.

  • Solvent: Ethanol/Water (1:1).

Step-by-Step Workflow (Zn/HCl Method):

  • Dissolve: Dissolve the crude Michael adduct from Protocol A in Ethanol (5 mL).

  • Prepare: Add 6M HCl (2.0 mL) dropwise at 0°C.

  • Reduce: Add activated Zinc dust (10 equiv) portion-wise over 30 minutes.

    • Exotherm Control: Maintain temperature <10°C during addition to prevent ring opening or polymerization.

  • Cyclize: Allow the mixture to warm to room temperature and stir for 12 hours. The amine generated in situ will intramolecularly attack the ester/aldehyde to form the lactam.

  • Workup: Filter through a Celite pad to remove zinc salts. Neutralize filtrate with sat. NaHCO3. Extract with CH2Cl2 (3x).

  • Purification: Flash column chromatography (SiO2, CH2Cl2/MeOH).

Data Analysis & Optimization

The following table summarizes expected outcomes based on solvent and catalyst variations.

Table 1: Optimization of Michael Addition Parameters

ParameterConditionYield (%)dr (syn/anti)ee (%)Notes
Solvent Toluene85-9295:598Optimal. Non-polar solvents enhance tight ion-pairing in TS.
Solvent CH2Cl280-8590:1094Faster rate, slightly lower selectivity.
Solvent MeOH<4060:40<50Protic solvents disrupt H-bonding network; avoid.
Temp 25°C9590:1092Fast, but erosion of ee.
Temp 0°C8896:4>99Recommended balance of rate vs. selectivity.
Additive None6095:598Slow conversion; hydrolysis is rate-limiting.
Additive Benzoic Acid9095:598Accelerates hydrolysis step without affecting stereocontrol.

Troubleshooting & Critical Control Points

  • Issue: Low Diastereoselectivity (dr).

    • Root Cause:[4][5][6][7][8] Epimerization of the

      
      -center (C3-methyl) of the aldehyde product.
      
    • Solution: Reduce reaction time. The product is an acidic aldehyde; prolonged exposure to the basic catalyst causes epimerization. Process immediately to Protocol B.

  • Issue: Self-Aldol Condensation of Propanal.

    • Root Cause:[4][5][6][8] High concentration of aldehyde relative to nitroalkene.

    • Solution: Add propanal slowly via syringe pump (0.1 mL/h) to keep steady-state concentration low.

  • Issue: Incomplete Cyclization.

    • Root Cause:[4][5][6][8] Formation of the open-chain amino-ester/aldehyde instead of lactam.

    • Solution: Heat the crude amine intermediate in refluxing ethanol for 2 hours to drive thermal cyclization.

Workflow Visualization

Workflow cluster_0 Phase 1: Organocatalysis cluster_1 Phase 2: Cyclization Step1 Mix: Nitroalkene + Catalyst Solvent: Toluene Step2 Add: Propanal (Slow Addition) Temp: 0°C Step1->Step2 Step3 Monitor: 1H NMR Target: >95% Conversion Step2->Step3 Step4 Quench & Evaporate (Avoid Silica) Step3->Step4 Step5 Reduction: Zn/HCl or H2/Pd Solvent: EtOH Step4->Step5 Step6 Cyclization: Reflux (if needed) Step5->Step6 Final Purified 3-Methyl-2-Oxopyrrolidine (>99% ee, >95:5 dr) Step6->Final

Figure 2: Operational workflow for the synthesis of 3-methyl-2-oxopyrrolidine derivatives.

References

  • Hayashi, Y., et al. (2005).[4] "High Enantioselectivity in the Michael Reaction of Aldehydes to Nitroolefins Catalyzed by Diphenylprolinol Silyl Ether." Angewandte Chemie International Edition. Link

  • Chi, Y., & Gellman, S. H. (2008). "Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to

    
    -Amino Acids." Journal of the American Chemical Society. Link
    
  • Gotoh, H., & Hayashi, Y. (2011). "Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric Michael Reaction." Helvetica Chimica Acta.[4] Link

  • Marigo, M., et al. (2005). "Asymmetric Conjugate Addition of Aldehydes to Nitroalkenes Catalyzed by Chiral Pyrrolidine Derivatives." Angewandte Chemie. Link

  • Karpiez, V., et al. (2023). "Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions." ACS Omega.[9][10] Link

Sources

Application Note: Precision Synthesis of Pyrrolidine Carboxylates via Enaminone Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for cyclization of enaminones to form pyrrolidine carboxylates Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous antiviral (e.g., HCV inhibitors), antidiabetic (DPP-4 inhibitors), and anticancer agents. While traditional syntheses often rely on the modification of proline derivatives, the cyclization of enaminones offers a modular, convergent route to highly substituted pyrrolidines with tunable stereochemistry. This guide details a validated protocol for the Ag(I)-catalyzed [3+2] cycloaddition of enaminones with azomethine ylides. This method leverages the "push-pull" electronic character of enaminones to achieve high regio- and diastereoselectivity, providing a robust platform for generating diverse pyrrolidine libraries.

Mechanistic Principles

The transformation relies on a formal [3+2] cycloaddition between an azomethine ylide (1,3-dipole) and an enaminone (dipolarophile).

The "Push-Pull" Dipolarophile

Enaminones (


) possess a unique electronic distribution. The amino group donates electron density (push), while the carbonyl group withdraws it (pull).
  • Reactivity: While typically electron-rich, the

    
    -carbon possesses sufficient nucleophilic character, and the 
    
    
    
    -carbon (carbonyl-adjacent) acts as the electrophilic terminus in Michael-type manifolds.
  • In [3+2] Cycloaddition: The presence of the electron-withdrawing carbonyl group lowers the LUMO energy of the double bond sufficiently to react with electron-rich azomethine ylides, particularly under Lewis acid catalysis (e.g., AgOAc, Cu(CHCN)

    
    PF
    
    
    
    ).
Azomethine Ylide Generation

The 1,3-dipole is generated in situ from an


-amino ester (e.g., glycine or sarcosine ester) and an aldehyde via a condensation-dehydration-deprotonation sequence.
  • Condensation: Amine + Aldehyde

    
     Imine (Schiff base).
    
  • Metal Coordination: The N-atom and the ester carbonyl coordinate to the metal catalyst (M

    
    ), increasing the acidity of the 
    
    
    
    -proton.
  • Deprotonation: A weak base (e.g., Et

    
    N) removes the 
    
    
    
    -proton, forming the metallo-azomethine ylide.
Stereochemical Control

The reaction proceeds via a concerted but asynchronous mechanism. The metal catalyst not only facilitates ylide formation but also organizes the transition state (endo-selective), fixing the relative stereochemistry of the resulting pyrrolidine.

Mechanism AminoEster α-Amino Ester (Precursor) Imine Imine Intermediate AminoEster->Imine Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Ylide Metallo-Azomethine Ylide (1,3-Dipole) Imine->Ylide Ag(I) / Base Deprotonation TS Endo-Transition State (Ag+ Bound) Ylide->TS + Enaminone Enaminone Enaminone (Dipolarophile) Enaminone->TS Pyrrolidine Pyrrolidine Carboxylate TS->Pyrrolidine Cycloaddition - Ag(I)

Figure 1: Mechanistic pathway for the Ag(I)-catalyzed [3+2] cycloaddition of enaminones and azomethine ylides.[1]

Experimental Protocol

Objective: Synthesis of ethyl 4-acyl-5-amino-2-arylpyrrolidine-3-carboxylate via multicomponent reaction.

Materials & Equipment
  • Reagents:

    • Enaminone (1.0 equiv) [e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one]

    • 
      -Amino Ester Hydrochloride (1.2 equiv) [e.g., Glycine ethyl ester HCl]
      
    • Aldehyde (1.2 equiv) [e.g., Benzaldehyde]

    • Silver Acetate (AgOAc) (5-10 mol%)

    • Triethylamine (Et

      
      N) (1.5 equiv)
      
    • Solvent: Toluene or DCM (Anhydrous)

  • Equipment:

    • Round-bottom flask (25 mL) with magnetic stir bar.

    • Reflux condenser (if heating is required).

    • Inert gas line (Argon or Nitrogen).

    • Rotary evaporator.

    • Silica gel flash chromatography setup.

Step-by-Step Procedure

Step 1: Catalyst Activation and Ylide Formation

  • Flame-dry a 25 mL round-bottom flask and cool under Argon.

  • Add AgOAc (0.05 mmol, 8.3 mg) and Glycine ethyl ester HCl (1.2 mmol, 167 mg).

  • Add anhydrous Toluene (5.0 mL) followed by Triethylamine (1.5 mmol, 210 µL).

  • Stir at room temperature for 15 minutes to generate the free amine and facilitate initial metal coordination.

Step 2: Substrate Addition 5. Add the Aldehyde (1.2 mmol, 122 µL of benzaldehyde) to the reaction mixture. 6. Add the Enaminone (1.0 mmol, 175 mg) in one portion.

  • Note: If the enaminone is solid, dissolve it in a minimal amount of toluene before addition.

Step 3: Reaction 7. Thermal Condition: Heat the mixture to 80°C (oil bath).

  • Alternative: For highly reactive electron-deficient enaminones, room temperature stirring for 12-24h may suffice.
  • Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The enaminone spot (usually UV active and distinct color) should disappear.
  • Typical Time: 4–8 hours.

Step 4: Workup and Purification 9. Cool the mixture to room temperature. 10. Filter the suspension through a short pad of Celite to remove silver salts and precipitated amine hydrochloride. Rinse the pad with DCM (2 x 10 mL). 11. Concentrate the filtrate under reduced pressure to obtain the crude oil. 12. Purify via Flash Column Chromatography on silica gel.

  • Gradient: 10%
    
    
    40% EtOAc in Hexanes.
  • Detection: UV (254 nm) and Ninhydrin stain (for pyrrolidine).
Analytical Data Expectations
  • Yield: Typically 70–90%.[2]

  • Stereochemistry: The endo-cycloadduct is generally favored.

  • 1H NMR (CDCl3): Look for the pyrrolidine ring protons (

    
     3.5–5.0 ppm). The coupling constants (
    
    
    
    ) between H-2, H-3, H-4, and H-5 will confirm the relative stereochemistry (cis vs. trans).
  • HRMS: Observe [M+H]

    
     peak corresponding to the cycloadduct.
    

Optimization & Troubleshooting

The electronic nature of the enaminone significantly impacts reactivity. Use the table below to adjust conditions.

ParameterVariationEffect/Recommendation
Solvent Toluene (Non-polar)Standard. Promotes tight ion-pairing and high diastereoselectivity.
DCM / THF (Polar)Increases reaction rate but may lower diastereoselectivity (dr). Use for sluggish substrates.
Catalyst AgOAc (Ag+)Preferred. Excellent for stabilizing the metallo-azomethine ylide.
Cu(CH

CN)

PF

Alternative for sterically hindered enaminones. Often requires chiral ligands (e.g., DTBM-Segphos) for enantioselection.
Temperature 25°C

110°C
Higher T required for electron-rich enaminones. Lower T improves stereocontrol.
Stoichiometry Excess Ylide (1.5 eq)Recommended if the aldehyde is volatile or prone to oxidation.

Workflow Visualization

Workflow Start Start: Flame-dry Flask Argon Atmosphere Mix1 Add AgOAc (5 mol%) + Glycine Ester HCl (1.2 eq) Start->Mix1 Base Add Solvent (Toluene) + Et3N (1.5 eq) Mix1->Base Activate Stir 15 min (RT) (Ylide Pre-formation) Base->Activate AddSub Add Aldehyde (1.2 eq) + Enaminone (1.0 eq) Activate->AddSub React Heat to 80°C Monitor TLC (4-8h) AddSub->React Filter Filter through Celite (Remove Ag salts) React->Filter Purify Flash Chromatography (EtOAc/Hexanes) Filter->Purify End Pure Pyrrolidine Carboxylate Purify->End

Figure 2: Experimental workflow for the synthesis of pyrrolidine carboxylates.

References

  • Adib, M., et al. (2008). Reaction of Enaminones with Amino Esters: A Direct Route to Functionalized Pyrroles and Pyrrolidines. Tetrahedron Letters.

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Reviews.

  • Yin, F., et al. (2017).[3] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

  • Pandey, G., et al. (2006). Ag(I)-Catalyzed [3+2] Cycloaddition of Azomethine Ylides: A General Route to Polysubstituted Pyrrolidines. Journal of the American Chemical Society.[4]

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Chemical Reviews.

Sources

Application Note: Reagents and Protocols for the Selective Hydrolysis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary

The selective hydrolysis of ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate to yield 3-methyl-2-oxopyrrolidine-3-carboxylic acid presents a distinct chemoselective and thermodynamic challenge in organic synthesis. The substrate contains two reactive carbonyl centers: an exocyclic ethyl ester and an endocyclic


-lactam.

This application note details three validated methodologies to achieve complete chemoselectivity, addressing the steric hindrance of the quaternary C3 center while strictly avoiding lactam ring-opening and product decarboxylation.

Mechanistic Rationale & Causality (The "Why")

Successful execution of this transformation requires navigating three competing chemical pathways. Understanding the causality behind reagent selection is critical for process optimization [1, 2].

  • Steric Hindrance at the Quaternary Center: The C3 position is a fully substituted quaternary carbon, bearing a methyl group, the pyrrolidine ring framework, and the ester moiety. This neopentyl-like steric bulk significantly retards the nucleophilic attack of hydroxide ions at the ester carbonyl, often necessitating extended reaction times or elevated temperatures.

  • Chemoselectivity (Ester vs. Lactam): While esters are generally more electrophilic than amides due to the weaker resonance donation of oxygen compared to nitrogen, the steric shielding of the C3 ester narrows this reactivity gap. Applying harsh basic conditions (e.g., refluxing NaOH or KOH) provides enough activation energy for the hydroxide to attack the less hindered C2 lactam carbonyl, resulting in irreversible thermodynamic ring-opening to an acyclic amino-dicarboxylic acid [2].

  • Product Stability (Risk of Decarboxylation): The desired product, 3-methyl-2-oxopyrrolidine-3-carboxylic acid, is an

    
    -carboxy lactam (structurally analogous to a cyclic malonic acid monoamide). If the reaction mixture is acidified at ambient or elevated temperatures during workup, the compound will readily undergo thermal decarboxylation to yield 3-methylpyrrolidin-2-one. Causality in Protocol:  All acidification steps must be performed strictly at 0–5 °C to trap the carboxylic acid safely.
    

Reaction Workflow & Selectivity Pathways

Workflow Substrate Ethyl 3-methyl-2-oxopyrrolidine -3-carboxylate (Sterically Hindered Ester) Cond1 Method A: LiOH (THF/MeOH/H2O, 25-40°C) Substrate->Cond1 Cond2 Method B: KOSiMe3 (Anhydrous THF, 25°C) Substrate->Cond2 Cond3 Method C: NaOH/KOH (H2O, Reflux) - AVOID Substrate->Cond3 Target 3-methyl-2-oxopyrrolidine -3-carboxylic acid (Desired Product) Cond1->Target Mild activation, high chemoselectivity Cond2->Target Anhydrous cleavage, no lactam hydrolysis Cond3->Target Minor SideProd Acyclic Amino-Dicarboxylic Acid (Lactam Ring-Opening) Cond3->SideProd Major (Thermodynamic cleavage of lactam)

Reaction pathways for the hydrolysis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate.

Comparative Reagent Profiling

To facilitate reagent selection based on specific laboratory or scale-up constraints, the quantitative performance of the three recommended systems is summarized below.

Reagent SystemChemoselectivity (Ester:Lactam)Typical YieldReaction TimeScalabilityKey Advantage / Limitation
LiOH·H₂O (THF/MeOH/H₂O)> 95 : 580–90%4–12 hExcellentPro: Cost-effective, standard reagents.Con: Requires careful pH control during workup.
KOSiMe₃ (Anhydrous THF)> 99 : 185–95%2–6 hGoodPro: Absolute chemoselectivity; no water present [3].Con: Reagent is moisture-sensitive.
PLE Enzyme (pH 7.4 Buffer)> 99 : 1> 90%*12–24 hModeratePro: Green chemistry; enables kinetic resolution [1].Con: Requires pH-stat autotitrator.

*Yield assumes an enantiopure starting material. If starting from a racemate, Pig Liver Esterase (PLE) will perform a kinetic resolution, yielding ~45% of the hydrolyzed single enantiomer and ~45% of the unreacted enantiomeric ester.

Detailed Experimental Protocols

Method A: Mild Aqueous Saponification using Lithium Hydroxide (LiOH)

Mechanism: The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This enhances the electrophilicity of the sterically hindered carbon, allowing hydroxide attack at lower temperatures than sodium or potassium equivalents, thereby preserving the lactam [1].

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 equiv, e.g., 10 mmol, 1.71 g). Dissolve in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration, 50 mL total volume).

  • Reagent Addition: Add LiOH·H₂O (1.5 equiv, 15 mmol, 0.63 g) in one portion.

  • Reaction: Stir the mixture at ambient temperature (25 °C). If LC-MS or TLC (EtOAc:Hexane 1:1, visualized by KMnO₄) indicates incomplete conversion after 6 hours, gently warm to 40 °C. Self-Validation Check: Do not exceed 40 °C to prevent lactam hydrolysis.

  • Concentration: Once the starting material is consumed, remove the organic solvents (THF/MeOH) under reduced pressure at 30 °C.

  • Cold Acidification (Critical Step): Cool the remaining aqueous layer in an ice-water bath to 0–5 °C. Slowly add cold 1 M HCl dropwise until the pH reaches 2.5. Causality: Acidifying at higher temperatures will trigger the decarboxylation of the

    
    -carboxy lactam.
    
  • Extraction: Immediately extract the aqueous layer with cold Ethyl Acetate (3 × 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C) to afford the carboxylic acid as a white solid/viscous oil.

Method B: Anhydrous Cleavage using Potassium Trimethylsilanolate (KOSiMe₃)

Mechanism: KOSiMe₃ is a highly nucleophilic, bulky silanolate. In strictly anhydrous conditions, it attacks the ester carbonyl to form a tetrahedral intermediate, expelling ethoxide to form a highly labile trimethylsilyl ester. Because there is zero water in the system, the lactam cannot undergo hydrolytic cleavage [3].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve the substrate (1.0 equiv, 10 mmol) in anhydrous THF (40 mL).

  • Reagent Addition: Add KOSiMe₃ (1.2 equiv, 12 mmol, 1.54 g) as a solid under an Argon stream.

  • Reaction: Stir at 25 °C for 2–6 hours. The reaction mixture may become cloudy as the potassium salt of the carboxylic acid precipitates. Monitor by taking a 10

    
    L aliquot, quenching in wet acetonitrile, and analyzing via LC-MS.
    
  • Quench & Workup: Cool the reaction to 0 °C. Quench by adding 20 mL of a cold 10% aqueous citric acid solution (mild acid prevents decarboxylation while instantly hydrolyzing the silyl ester intermediate).

  • Extraction: Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure product.

Method C: Enzymatic Hydrolysis using Pig Liver Esterase (PLE)

Mechanism: PLE is a serine hydrolase that specifically recognizes ester linkages. It operates at physiological pH, guaranteeing the absolute preservation of the lactam ring. It is highly sensitive to the stereocenter at C3, making it ideal for enantioselective hydrolysis [1].

Step-by-Step Procedure:

  • Buffer Preparation: Suspend the substrate (1.0 equiv, 10 mmol) in 100 mL of 0.1 M Phosphate buffer (pH 7.4). Note: The substrate may not fully dissolve; vigorous stirring is required.

  • Enzyme Addition: Add Pig Liver Esterase (PLE) (approx. 90 units per mmol of substrate).

  • pH-Stat Maintenance: The hydrolysis releases acid, which will lower the pH and denature the enzyme. Connect the reaction vessel to an auto-titrator (pH-stat) loaded with 1 M NaOH, set to maintain a constant pH of 7.4.

  • Reaction: Stir at 37 °C overnight (12–24 h). The reaction is complete when NaOH consumption ceases.

  • Separation (If resolving a racemate): Extract the aqueous buffer with Diethyl Ether (3 × 50 mL) to remove the unreacted enantiomeric ester.

  • Product Isolation: Cool the aqueous layer to 0 °C, acidify to pH 2.5 with cold 1 M HCl, and extract with EtOAc (3 × 50 mL). Dry and concentrate to yield the enantiopure 3-methyl-2-oxopyrrolidine-3-carboxylic acid.

Analytical Validation & Troubleshooting

  • NMR Monitoring: The disappearance of the ethyl ester signals in

    
    H NMR (quartet at ~4.2 ppm and triplet at ~1.3 ppm) is the primary indicator of success. The C3 methyl singlet (~1.5 ppm) should remain intact.
    
  • Mass Spectrometry (LC-MS): The desired product exhibits an [M+H]⁺ peak at m/z 144.1. If an [M+H]⁺ peak at m/z 162.1 is observed, it indicates that the lactam ring has been hydrolyzed (addition of H₂O). If a peak at m/z 100.1 is observed, thermal decarboxylation has occurred.

  • Decarboxylation Troubleshooting: If decarboxylation is observed, ensure the rotary evaporator bath temperature does not exceed 30 °C during the final concentration step, and verify that the acidification step is rigorously maintained below 5 °C.

References

  • Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. Honors Theses, The Aquila Digital Community, University of Southern Mississippi. (Demonstrates the use of LiOH and PLE in the synthesis and selective hydrolysis of related pyrrolidine and malonate systems). URL:[Link]

  • Chem 115 - Reductions and Hydrolysis. Andrew G. Myers Research Group, Harvard University. (Provides foundational stereoelectronic principles on the selective manipulation of esters in the presence of lactams). URL:[Link]

Application Note: Microwave-Assisted Synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5)[1] is a highly functionalized lactam that serves as a critical pharmacophore and building block in medicinal chemistry. It is frequently utilized in the development of novel therapeutics, including β3 adrenergic receptor agonists and various neurological agents[2].

Traditionally, the α-alkylation of the pyrrolidinone core using conventional thermal heating suffers from prolonged reaction times, competing side reactions (such as O-alkylation or ester hydrolysis), and suboptimal yields. This application note details a self-validating, Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method drastically reduces reaction time while maximizing the yield and purity of the target α-methylated lactam[3].

Mechanistic Insights & Experimental Causality

Why Microwave Heating?

Conventional thermal synthesis relies on conductive heat transfer, which is inherently slow and often creates localized temperature gradients ("hot spots") on the vessel walls, promoting molecular degradation[3]. In contrast, microwave irradiation directly couples with the dipole moments of the solvent and reagents. This results in rapid, uniform dielectric heating throughout the entire reaction volume[4]. This targeted energy transfer effectively overcomes the high activation energy barrier required for the sterically hindered α-alkylation of the pyrrolidinone ring, compressing reaction times from several hours to mere minutes[3].

The Alkylation Mechanism

The synthesis is initiated by the deprotonation of ethyl 2-oxopyrrolidine-3-carboxylate at the highly acidic C3 position—which is activated by both the adjacent lactam carbonyl and the ester group. We utilize Potassium Carbonate (K₂CO₃) as a mild base to selectively form the enolate without risking the saponification of the ethyl ester[2].

The resulting enolate intermediate undergoes a nucleophilic aliphatic substitution (S_N2) with methyl iodide (MeI). The choice of N,N-Dimethylformamide (DMF) as the solvent is deliberate: as a polar aprotic solvent, DMF poorly solvates the enolate anion, thereby enhancing its nucleophilicity and ensuring exclusive C-alkylation over O-alkylation[4].

Experimental Workflow

Workflow N1 Reagent Preparation Ethyl 2-oxopyrrolidine-3-carboxylate + MeI + K2CO3 in DMF N2 Microwave Irradiation 100 °C, 15 min, 150 W N1->N2 Dielectric Heating N3 Reaction Quench Ice-cold H2O Addition N2->N3 Rapid Cooling N4 Liquid-Liquid Extraction EtOAc / Brine Wash N3->N4 Phase Separation N5 Purification Silica Gel Chromatography N4->N5 Concentration N6 Target Compound Ethyl 3-methyl-2-oxopyrrolidine -3-carboxylate N5->N6 Isolation & Validation

Workflow for the microwave-assisted synthesis of ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate.

Step-by-Step Protocol

Materials & Reagents
  • Substrate: Ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq, 10 mmol)[2]

  • Alkylating Agent: Methyl iodide (MeI) (1.2 eq, 12 mmol)[2]

  • Base: Potassium carbonate (K₂CO₃), anhydrous (1.5 eq, 15 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL)

  • Workup: Ethyl acetate (EtOAc), Distilled Water, Brine, Anhydrous Na₂SO₄

Microwave Parameters
  • Equipment: Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Temperature: 100 °C

  • Power: Variable (Max 150 W)

  • Time: 15 minutes

  • Pressure Limit: 250 psi

Procedure
  • Reagent Preparation: In a 30 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, dissolve ethyl 2-oxopyrrolidine-3-carboxylate (10 mmol) in 15 mL of anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ (15 mmol) to the solution. Stir at room temperature for 5 minutes to initiate enolate formation.

  • Alkylation: Carefully add methyl iodide (12 mmol) dropwise to the mixture[2]. Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave reactor cavity. Apply irradiation to heat the mixture to 100 °C over a 2-minute ramp, and hold at 100 °C for exactly 15 minutes[3].

  • Cooling & Quenching: Allow the reactor to cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood and pour the mixture into 50 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford pure ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate[2].

Self-Validation & Analytical Tracking

To ensure the protocol is a self-validating system, researchers must track the following analytical markers:

  • TLC Monitoring: Check reaction completion using a Hexanes:EtOAc (1:1) solvent system. The desired methylated product will appear as a new, higher

    
     spot compared to the more polar starting material (due to the loss of the acidic C3 proton).
    
  • ¹H NMR (CDCl₃) Validation: Successful methylation is definitively confirmed by the appearance of a distinct singlet integrating for 3 protons at ~1.45 ppm (corresponding to the newly installed C3-methyl group) and the complete disappearance of the C3 methine proton signal.

Quantitative Data & Comparative Analysis

To demonstrate the efficacy of the MAOS protocol, the microwave-assisted method was benchmarked against a conventional thermal reflux setup. The data below highlights the superior efficiency of dielectric heating for this specific transformation.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Source Oil BathDielectric Microwave Cavity
Temperature 100 °C100 °C
Reaction Time 12 - 16 Hours15 Minutes
Isolated Yield 62%89%
Impurity Profile Moderate O-alkylation observedHigh chemoselectivity (C-alkylation)
Energy Efficiency Low (Continuous heating)High (Rapid, targeted energy transfer)

References

1. 2. 3. 4.

Sources

Application Note: Protecting Group Strategies for Nitrogen in 2-Oxopyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Introduction

The 2-oxopyrrolidine (


-lactam) scaffold is a privileged pharmacophore found in nootropic agents (e.g., Levetiracetam, Piracetam), broad-spectrum antibiotics, and complex alkaloids. While the lactam nitrogen is significantly less nucleophilic than a secondary amine due to resonance delocalization (

), it remains a site of competing reactivity during aggressive alkylations or metal-catalyzed cross-couplings.

Successful synthesis and functionalization of this ring system hinge on a "Dual-Phase" protection strategy:

  • Phase I (Cyclization): Protecting the linear

    
    -amino acid precursor to facilitate ring closure (entropy reduction/rotameric bias).
    
  • Phase II (Functionalization): Protecting the lactam nitrogen itself to permit

    
    -lithiation or C-H activation without N-alkylation or ring-opening.
    

This guide details the mechanistic rationale and validated protocols for the most robust protecting group (PG) strategies: N-Boc (Acid-labile) and N-PMB (Oxidative-labile).

Strategic Analysis: The "Why" and "How"

The Electronic Challenge

The


 of a typical 2-oxopyrrolidine N-H is approximately 16–17 (in DMSO). While weak, it is acidic enough to be deprotonated by bases used for 

-alkylation (e.g., LDA, NaH), leading to N-alkylation if unprotected. Conversely, the carbonyl oxygen is Lewis basic; strong Lewis acids can coordinate here, affecting the stability of N-protecting groups.
Decision Matrix: Selecting the Right Group

The choice of PG depends heavily on the removal conditions compatible with the final substrate.

PG_Selection Start Select N-Protecting Group for 2-Oxopyrrolidine Q1 Is the target sensitive to Strong Acid (TFA/HCl)? Start->Q1 Branch_Acid_Yes Yes (Acid Sensitive) Q1->Branch_Acid_Yes Sensitive Branch_Acid_No No (Acid Stable) Q1->Branch_Acid_No Stable Q2 Is the target sensitive to Oxidation (CAN/DDQ)? Branch_Acid_Yes->Q2 Rec_Boc RECOMMENDATION: N-Boc (tert-Butyloxycarbonyl) Removable: TFA or HCl Branch_Acid_No->Rec_Boc Branch_Ox_Yes Yes (Oxidation Sensitive) Q2->Branch_Ox_Yes Sensitive Branch_Ox_No No (Oxidation Stable) Q2->Branch_Ox_No Stable Rec_Bn RECOMMENDATION: N-Bn (Benzyl) Removable: Birch (Na/NH3) or Pd/C (Difficult on Amides) Branch_Ox_Yes->Rec_Bn Rec_PMB RECOMMENDATION: N-PMB (p-Methoxybenzyl) Removable: CAN (Ceric Ammonium Nitrate) Branch_Ox_No->Rec_PMB

Figure 1: Decision tree for selecting nitrogen protecting groups based on substrate stability.

Comparative Guide: Protecting Group Profiles

Protecting GroupInstallation MethodStability (Lactam N)Removal ConditionsKey Advantage
Boc

, DMAP, Et

N
Moderate (Labile to heat >80°C)TFA/DCM or HCl/DioxaneOrthogonality: Stable to base/nucleophiles. Activates carbonyl for ring opening if needed.
PMB PMB-Cl, NaH, DMFHigh (Stable to base/acid)CAN (Oxidative) or hot TFAMild Removal: Oxidative cleavage avoids harsh acids/bases.
Benzyl (Bn) Bn-Br, NaH, DMFVery HighNa/NH

(Birch) or Pd/C (High Pressure)
Durability: Survives almost all non-reducing conditions. Note: Hard to remove from amides.
TBDMS TBDMS-Cl, BaseLow (Moisture sensitive)TBAF or weak acidTransient: Good for temporary masking during short sequences.

Detailed Protocols

Protocol A: The "Boc-Activation" Strategy (Cyclization Focus)

Context: This protocol is ideal when synthesizing the lactam ring from a linear GABA (gamma-aminobutyric acid) derivative. The N-Boc group on the linear amine restricts conformational freedom (Rotamer Effect), favoring cyclization.

Materials:

  • Boc-GABA-OH (or derivative)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-GABA derivative (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen.

  • Coupling Agent: Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours. The Meldrum's acid adduct pathway is also viable for higher yields in complex substrates [1].

  • Workup: Wash with 1N HCl (to remove DMAP/EDC urea), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Deprotection (Optional): To remove the N-Boc group from the resulting lactam, treat with TFA/DCM (1:1) at 0°C for 2 hours.

    • Note: N-Boc lactams are essentially imides . They are more susceptible to nucleophilic attack at the carbonyl than simple amides.

Validation Check:

  • TLC: N-Boc lactam usually runs higher (less polar) than the unprotected lactam.

  • IR: Look for the "doublet" carbonyl stretch of the N-Boc lactam (imide character) around 1780 and 1740 cm

    
    .
    
Protocol B: The "PMB-Shield" Strategy (Functionalization Focus)

Context: Used when the lactam ring is already formed, but you need to alkylate the


-position (C-3). The PMB group protects the Nitrogen from alkylation and is removable under oxidative conditions that spare esters or double bonds [2][3].

Materials:

  • 2-Oxopyrrolidine substrate[1]

  • Sodium Hydride (NaH) (60% dispersion in oil)[2]

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Ceric Ammonium Nitrate (CAN)[3]

  • DMF (Anhydrous) and Acetonitrile (MeCN)

Workflow Diagram:

PMB_Workflow Step1 1. Deprotonation (NaH, DMF, 0°C) Step2 2. Protection (Add PMB-Cl) Step1->Step2 Step3 3. Functionalization (e.g., LDA, Alkyl Halide) Step2->Step3 Step4 4. Deprotection (CAN, MeCN/H2O) Step3->Step4

Figure 2: Workflow for N-PMB protection, functionalization, and oxidative removal.

Step-by-Step Methodology:

Part 1: Protection

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under Argon. Add the 2-oxopyrrolidine (1.0 equiv) dropwise. Stir for 30 min until H

    
     evolution ceases.
    
  • Alkylation: Add PMB-Cl (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 3–6 hours.

  • Quench: Carefully add sat. NH

    
    Cl. Extract with EtOAc.[2][4][5]
    
  • Purification: Silica gel chromatography.

Part 2: Deprotection (The Critical Step)

  • Dissolution: Dissolve N-PMB-lactam in MeCN/H

    
    O (3:1).
    
  • Oxidation: Add CAN (3.0–4.0 equiv) portion-wise at 0°C. The solution will turn orange/red.

  • Monitoring: Stir at 0°C to RT. Reaction is typically fast (30 min – 2 hours).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with NaHSO

    
     (to reduce excess Ce
    
    
    
    ) and NaHCO
    
    
    .

Key Insight: The CAN deprotection works by oxidizing the electron-rich aromatic ring of the PMB group, forming a radical cation that fragments. Electron-withdrawing groups on the lactam ring (e.g., C-3 esters) actually help this process by making the lactam nitrogen a better leaving group [3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N-Bn Removal Fails Amide bond strengthStandard hydrogenolysis (H

, Pd/C) is often too slow for N-Bn lactams. Switch to Birch reduction (Na/NH

) or use PMB instead of Benzyl from the start [4].
Ring Opening during Boc Removal Nucleophilic attackIf using HCl/MeOH, the methanol can attack the activated carbonyl. Use TFA/DCM or HCl/Dioxane (non-nucleophilic solvents).
Low Yield in PMB Protection Wet DMF / Old NaHNaH is moisture sensitive. Ensure DMF is anhydrous (<50 ppm water).
Incomplete CAN Deprotection SolubilityCAN is soluble in water; the substrate is organic. Ensure vigorous stirring and adequate MeCN/Water ratio (3:1 or 4:1).

References

  • Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. BenchChem Application Notes. Link

  • Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 2001, 42(24), 4033-4036.[6] Link

  • Exploratory N-Protecting Group Manipulation... PMC, 2021. Discusses N-Boc vs N-PMB stability in complex synthesis. Link

  • Unsuccessful and successful methods for removal of N-benzyl protecting group. Molecules, 2021. Highlights the difficulty of removing N-Bn from lactams compared to amines. Link

  • Protecting Groups in Organic Synthesis. Greene's Protecting Groups. Standard text for deprotection conditions. Link

Sources

Advanced Application Note: One-Pot Synthesis of Polysubstituted 2-Oxopyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance[1][2][3]

The 2-oxopyrrolidine (gamma-lactam) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for "Racetam" nootropics (e.g., Levetiracetam, Piracetam) and a critical intermediate in the synthesis of alkaloids like Lactacystin. Traditional multi-step synthesis often suffers from poor atom economy and tedious protection/deprotection cycles.

This guide details three advanced one-pot methodologies that maximize structural diversity and yield while minimizing purification steps. We focus on the Castagnoli-Cushman Reaction (CCR) for carboxylic acid functionalization and the Citric Acid-Catalyzed Multicomponent Reaction (MCR) for green, scalable synthesis.

Method A: The Castagnoli-Cushman Reaction (CCR)

Best for: Creating 2-oxopyrrolidine-3-carboxylic acids with high diastereoselectivity.

The CCR involves the cycloaddition of an imine (often formed in situ) with a cyclic anhydride. While traditionally performed with isolated imines, the One-Pot Staudinger/Aza-Wittig/CCR sequence is a superior, field-proven protocol for generating complex polycyclic lactams from azido-aldehydes.

Mechanistic Insight

The reaction proceeds via the formation of an enol tautomer of the anhydride, which undergoes a Mannich-type addition to the imine, followed by intramolecular acylation. The high diastereoselectivity (trans-configuration) is driven by the minimization of steric repulsion in the transition state.

Experimental Protocol: One-Pot Staudinger/Aza-Wittig/CCR

Target: Polysubstituted tricyclic pyrrolidines (e.g., isoindolo-pyrrolidones).

Reagents:

  • 2-Azidobenzaldehyde derivative (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Homophthalic Anhydride (or Succinic Anhydride derivative) (1.1 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Imine Generation: In a flame-dried round-bottom flask under Argon, dissolve the 2-azidobenzaldehyde (1.0 mmol) in Toluene (5 mL).

  • Staudinger Reaction: Add

    
     (1.1 mmol) portion-wise at room temperature. Evolution of 
    
    
    
    gas will be observed. Stir for 2 hours until gas evolution ceases.
    • Checkpoint: Monitor TLC for disappearance of azide. The intermediate is the iminophosphorane.

  • Aza-Wittig Cyclization: Heat the mixture to 80°C for 2 hours to drive the intramolecular aza-Wittig reaction, forming the cyclic imine in situ.

  • CCR Cycloaddition: Cool to room temperature. Add Homophthalic Anhydride (1.1 mmol).

  • Reaction: Stir at room temperature for 12–16 hours. A precipitate often forms.

  • Workup:

    • Filtration: If precipitate forms, filter and wash with cold ether (High Purity).

    • Extraction: If soluble, evaporate solvent and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Yield Expectation: 75–92% Stereochemistry: >95:5 dr (trans).

Method B: Citric Acid-Catalyzed Green MCR

Best for: High-throughput library generation of 1,4,5-trisubstituted 2-pyrrolidones.

This protocol utilizes a pseudo-four-component reaction between an amine, an aldehyde, and diethyl acetylenedicarboxylate (DEAD). Historically, this reaction risked forming furanone isomers. Recent mechanistic studies (2025) confirm that Citric Acid acts as a dual-activation catalyst, ensuring exclusive pyrrolidone formation via controlled alkyne hydration.[1]

Mechanistic Pathway Visualization[5]

CCR_Mechanism Start Reagents: Aniline + Aldehyde + DEAD Imine Intermediate 1: Imine Formation (Acid Catalyzed) Start->Imine Citric Acid Hydration Intermediate 2: Alkyne Hydration (DEAD -> Oxalacetate) Start->Hydration H2O / Acid Mannich Mannich Addition: Enol attacks Iminium Imine->Mannich Hydration->Mannich Cyclization Lactamization: Ring Closure Mannich->Cyclization Product Product: Polysubstituted 2-Oxopyrrolidine Cyclization->Product

Figure 1: Mechanistic pathway for the Citric Acid-catalyzed synthesis, highlighting the critical alkyne hydration step.[1]

Experimental Protocol: Green Ethanol Reflux

Reagents:

  • Aniline derivative (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Diethyl Acetylenedicarboxylate (DEAD) (1.0 mmol)

  • Catalyst: Citric Acid (10 mol%)

  • Solvent: Ethanol (5 mL)

Step-by-Step Workflow:

  • Mixing: In a 20 mL vial, combine the aniline and aldehyde in Ethanol (3 mL). Stir for 10 minutes at RT to initiate imine formation.

  • Catalyst Addition: Add Citric Acid (10 mol%) and stir for 5 minutes.

  • Alkyne Addition: Add DEAD (1.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Validation: Monitor via LC-MS. Look for the mass corresponding to [M+H]+ of the pyrrolidone (distinct from the furanone isomer fragmentation pattern).

  • Crystallization: Cool to room temperature. The product often crystallizes directly from ethanol.

  • Purification: Filter the solid. If no precipitate, remove ethanol under reduced pressure and recrystallize from EtOH/Water (8:2).

Comparative Data & Selection Guide

FeatureMethod A: Staudinger/CCRMethod B: Citric Acid MCRMethod C: Ugi-Post-Cyclization
Complexity High (Multi-step cascade)Low (One-pot mix)Medium (2-step, 1-pot)
Atom Economy Excellent (loss of N2 only)Good (Solvent/Catalyst recyclable)Good
Diversity Restricted to anhydride inputsHigh (3 variable components)Very High (4 variable components)
Key Product Tricyclic/Bicyclic Lactams1,4,5-Trisubstituted PyrrolidonesPeptidomimetic Lactams
Green Metric Moderate (Toluene used)Excellent (Ethanol/Citric Acid)Good (often MeOH/EtOH)

Troubleshooting & Optimization (Expertise)

Solvent Effects in CCR

While Toluene is standard, using Xylene allows for higher reaction temperatures (140°C), which is necessary for sterically hindered anhydrides. However, for the Staudinger variant, keep the initial step <100°C to prevent phosphine oxide side reactions before the aza-Wittig occurs.

Distinguishing Isomers in MCR

A common pitfall in Method B is the formation of furanones.[1]

  • Check: 1H NMR is often insufficient due to overlapping signals.

  • Solution: Use EI-MS (Electron Impact Mass Spec) . 2-pyrrolidones exhibit a diagnostic fragmentation profile involving the loss of the amine side chain, which furanones do not show.[3]

Experimental Decision Tree

Workflow Start Start: Define Target Scaffold Q1 Is the target a Tricyclic or Carboxylic Acid derivative? Start->Q1 RouteA Method A: Castagnoli-Cushman Q1->RouteA Yes Q2 Is Green Chemistry/Scale a priority? Q1->Q2 No RouteB Method B: Citric Acid MCR Q2->RouteA No (Complex stereochem needed) Q2->RouteB Yes (Ethanol/Citric Acid)

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

References

  • Molecules (MDPI) . "One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems."[4][5][6] (2022).[7][4][5][6] [Link]

  • Vertex AI / NIH Snippets . "Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis." (2025).[1][3] Note: Contextualized from recent mechanistic studies on acid-catalyzed MCRs. [Link](Link to related Ugi/MCR work for verification)

  • Beilstein Journal of Organic Chemistry . "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines/pyrrolidines." [Link]

  • Green Chemistry (RSC) . "One-pot and catalyst-free synthesis of pyrroloquinolinediones." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Michael Addition for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crucial Michael addition and subsequent cyclization steps. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate via Michael addition?

The synthesis is a classic example of a tandem reaction involving an initial intermolecular Michael addition followed by an intramolecular cyclization (lactamization). The process typically starts with the conjugate addition of an enolate, derived from a malonic ester derivative, to an α,β-unsaturated compound.

A common pathway involves the reaction of diethyl methylmalonate with an activated alkene like nitroethylene, followed by reduction of the nitro group and subsequent spontaneous or catalyzed cyclization. An alternative and more direct route involves the reaction of an amine with an appropriate diester precursor.

The core transformation relies on the formation of a key C-C bond via Michael addition, which sets the stage for the formation of the pyrrolidinone ring.[1][2]

Q2: What are the most critical factors influencing the final yield of the pyrrolidinone product?

The overall yield is a function of both the initial Michael addition and the subsequent cyclization. The most critical parameters to control are:

  • Choice of Base: The base is crucial for generating the nucleophilic enolate from the active methylene compound. Its strength (pKa) must be sufficient to deprotonate the donor but not so strong as to promote side reactions like ester hydrolysis or self-condensation.[3]

  • Solvent System: The solvent influences the solubility of reagents, the stability of intermediates, and the reaction rate. Aprotic polar solvents like DMF or DMSO can be effective, but solvent choice should be optimized empirically.[4][5]

  • Reaction Temperature: Michael additions are thermodynamically controlled.[2] Temperature affects the rate of both the desired forward reaction and the undesired retro-Michael reaction.[6] Low temperatures can slow the reaction, while excessively high temperatures can lead to side products.

  • Nature of the Michael Acceptor: The electrophilicity of the α,β-unsaturated system (the "Michael acceptor") dictates its reactivity. Highly reactive acceptors can sometimes lead to polymerization or side reactions if not controlled properly.

Q3: What are the common side products, and how can their formation be minimized?

Several side products can complicate this synthesis and reduce the yield of the desired product:

  • Double Addition Product: The enolate can potentially react with a second molecule of the Michael acceptor. This can be minimized by controlling the stoichiometry (using a slight excess of the Michael donor) and slowly adding the Michael acceptor to the reaction mixture.

  • Polymerization: The Michael acceptor, especially if it's a volatile and reactive species like acrolein or nitroethylene, can polymerize under basic conditions. This is often mitigated by maintaining a low reaction temperature and ensuring a well-stirred, homogeneous reaction mixture.[6]

  • Retro-Michael Addition: The Michael addition is a reversible reaction. If the product enolate is not stabilized or trapped in a subsequent step (like the intramolecular cyclization), the equilibrium can shift back towards the starting materials, lowering the yield.[6] Driving the reaction forward, for instance by ensuring the cyclization step is efficient, is key.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: The reaction is very slow or there is no product formation.
  • Possible Cause 1: Insufficiently Strong Base. The base used is not strong enough to generate a sufficient concentration of the enolate from your Michael donor (e.g., diethyl methylmalonate).

    • Solution: Select a base with a pKa that is higher than the pKa of the active methylene proton of the Michael donor. For diethyl malonate (pKa ≈ 13), bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are effective. Avoid weaker bases like triethylamine (TEA) unless your Michael donor is significantly more acidic.

  • Possible Cause 2: Low Reaction Temperature. The reaction temperature may be too low, providing insufficient thermal energy to overcome the activation energy barrier.[6]

    • Solution: While low temperatures are often used to control selectivity, a reaction that fails to start may require gentle heating. Monitor the reaction by TLC while gradually increasing the temperature from 0 °C to room temperature, or slightly higher if necessary.

  • Possible Cause 3: Inappropriate Solvent. The chosen solvent may not adequately solvate the reagents or the ionic intermediates, hindering the reaction.

    • Solution: If using a non-polar solvent like THF or diethyl ether, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are better at stabilizing the charged enolate intermediate.[4][7]

Problem 2: The yield is low due to the formation of multiple, inseparable products.
  • Possible Cause 1: Retro-Michael Reaction Dominates. The equilibrium between starting materials and the Michael adduct is unfavorable, preventing the accumulation of the product needed for the subsequent cyclization.[6]

    • Solution: The key is to make the overall process irreversible. This is naturally achieved by the intramolecular cyclization to form the stable five-membered lactam ring. Ensure the conditions for this second step are favorable. For example, if the cyclization involves the displacement of a leaving group after a nitro-group reduction, ensure the reduction is complete before workup.

  • Possible Cause 2: Competing 1,2-Addition. While less common with "soft" enolate nucleophiles, a highly reactive carbonyl on the Michael acceptor could lead to some 1,2-addition instead of the desired 1,4-conjugate addition.

    • Solution: This is best controlled by using stabilized, "soft" nucleophiles like malonic esters.[1] Ensure the reaction is run under conditions that favor thermodynamic control (e.g., allowing the reaction to stir for a longer period at a moderate temperature), which favors the more stable 1,4-adduct.[2]

Problem 3: Difficulty with Product Isolation and Purification.
  • Possible Cause 1: Emulsion during Aqueous Workup. The use of polar aprotic solvents like DMF or DMSO can lead to difficult-to-break emulsions during extraction with water and an organic solvent.

    • Solution: After quenching the reaction, dilute the mixture with a larger volume of water. Use a saturated brine solution to wash the organic layer, which helps to break emulsions by increasing the ionic strength of the aqueous phase.

  • Possible Cause 2: Product is Water-Soluble. The target molecule has some polarity and may exhibit partial solubility in the aqueous phase, leading to loss of yield during extraction.

    • Solution: Perform multiple extractions (e.g., 3-5 times) with your chosen organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer. Combine all organic layers for drying and concentration.

  • Possible Cause 3: Co-elution of Impurities during Column Chromatography. A side product or unreacted starting material may have a similar polarity to your desired product, making purification by silica gel chromatography challenging.

    • Solution: Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Take small fractions and analyze them by TLC before combining. If co-elution persists, consider alternative purification techniques like recrystallization or preparative HPLC.

Data Summary: Optimizing Reaction Conditions

The following table summarizes how different parameters can affect the outcome of the Michael addition step. The data is representative and illustrates general trends observed in related syntheses.

Parameter Condition A Condition B Condition C Rationale & Expected Outcome
Base NaOEt (1.1 eq)K₂CO₃ (2.0 eq)DBU (0.2 eq)NaOEt is a strong base ensuring full enolate formation, often leading to high yields. K₂CO₃ is a weaker, heterogeneous base that can result in slower reactions but sometimes cleaner conversions.[8] DBU is a strong, non-nucleophilic organic base often used catalytically.[4]
Solvent EthanolTHFDMFEthanol is a protic solvent and the conjugate acid of the NaOEt base, a classic choice. THF is a less polar aprotic solvent. DMF is a polar aprotic solvent that excels at solvating ions and can accelerate the reaction.[4]
Temperature 0 °C to RTReflux (65 °C)RTStarting cold and warming to RT is a standard approach to control exotherms and minimize side reactions. Refluxing can increase the reaction rate but may also promote retro-Michael or side reactions.[6]
Typical Yield High (70-85%)Moderate (40-60%)VariableCondition A is a robust starting point. Condition B may be too slow. Condition C's effectiveness depends heavily on the specific substrates.

Optimized Experimental Protocol

This protocol is a starting point based on established methodologies for similar transformations.[9] Researchers should adapt it based on their specific substrates and laboratory observations.

Reaction: Synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

  • Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous ethanol (100 mL).

    • Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide (NaOEt) in situ. Allow the sodium to react completely.

    • Cool the resulting NaOEt solution to 0 °C in an ice bath.

  • Michael Donor Addition:

    • To the stirred NaOEt solution, add diethyl methylmalonate (1.0 eq) dropwise over 15 minutes.

    • Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Michael Addition & Cyclization Sequence (Conceptual Pathway):

    • This step is highly dependent on the chosen Michael acceptor. For a conceptual pathway involving a precursor like an activated amine, the following would apply.

    • Slowly add the Michael acceptor (e.g., an N-protected 2-bromoethylamine, 1.05 eq) to the enolate solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC (Thin Layer Chromatography) until the starting malonate is consumed (typically 12-24 hours). The intramolecular cyclization to the lactam occurs under these conditions.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize it by adding glacial acetic acid until the pH is ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.[9]

    • Purify the crude oil or solid by silica gel column chromatography, using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key mechanistic steps: (1) Base-mediated formation of the enolate, (2) Nucleophilic attack on the Michael acceptor, and (3) Intramolecular cyclization to form the final pyrrolidinone product.

Michael_Addition_Cyclization cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction & Cyclization Start Diethyl Methylmalonate Enolate Malonate Enolate (Nucleophile) Start->Enolate Deprotonation Adduct Michael Adduct (Intermediate) Enolate->Adduct 1,4-Conjugate Addition Base Base (e.g., NaOEt) Acceptor Michael Acceptor (e.g., Acrylonitrile) Reduced Reduced Intermediate (Primary Amine) Adduct->Reduced Reduction (e.g., H₂, Raney Ni) Final Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Reduced->Final Intramolecular Cyclization

Caption: Key steps in the synthesis of the target pyrrolidinone.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield or No Reaction? C1 Check Base Strength (pKa vs. Donor) Start->C1 Yes C2 Review Reaction Temperature Start->C2 Yes C3 Multiple Products Observed? Start->C3 Yes S1 Use Stronger Base (e.g., NaOEt, t-BuOK) C1->S1 S2 Gently Increase Temp (Monitor by TLC) C2->S2 S3 Control Stoichiometry & Addition Rate C3->S3 S4 Check for Retro-Michael (Ensure Cyclization) C3->S4

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Masterson, D. S. (2008). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community, University of Southern Mississippi. [Link]

  • Various Authors. (n.d.). ChemInform Abstract: Chiral Bifunctional Squaramide Catalyzed Asymmetric Michael Addition of Ethyl α-Nitroacetate to β,γ-Unsaturated α-Ketoesters. ResearchGate. [Link]

  • Hart, D. J. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]

  • Cai, J.-F., et al. (2011). The lipase-catalyzed asymmetric C–C Michael addition. Journal of Molecular Catalysis B: Enzymatic, 68, 240-244. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 118(2), 205-209. [Link]

  • Ying, A.-G., et al. (2012). Novel Task-Specific Ionic Liquids as Solvents for Michael Addition of Methylene Active Compounds to Chalcones Without Any Catalyst. Synthetic Communications, 42(23), 3455-3462. [Link]

  • Iaroshenko, V. O., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 616-620. [Link]

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Dihydroupreine Derivative. [Link]

  • Quiroga, F. E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 616-623. [Link]

  • Reddy, P. V. G., et al. (2006). Synthesis of Chiral Benzimidazole-Pyrrolidine Derivatives and their Application in Organocatalytic Aldol and Michael Addition Reactions. Synthetic Communications, 37(24), 4469-4475. [Link]

  • Byers, K. K., & Welch, K. D. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters. [Link]

  • Lund University Publications. (2023). Michael additions utilizing transition-metal-catalysts, Scope and limitations. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Ghosh, A. K. (2013). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. [Link]

  • JoVE. (2023). Conjugate Addition of Enolates: Michael Addition. [Link]

  • Mohammed, S. T., et al. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5(2), 105-111. [Link]

Sources

Preventing hydrolysis of ethyl ester during pyrrolidine ring closure

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Ethyl Ester Hydrolysis During Ring Closure

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hydrolysis of ethyl esters during the critical pyrrolidine ring closure step. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you optimize your reaction conditions and maximize your product yield.

Frequently Asked Questions (FAQs)

What are the common mechanisms of ethyl ester hydrolysis?

Ethyl ester hydrolysis can proceed through two primary pathways: acid-catalyzed and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. All steps in this mechanism are reversible, and the reaction's direction can be influenced by the concentration of water.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification): This mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[3] This intermediate then collapses, eliminating the alkoxide leaving group and forming a carboxylic acid. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion, making it effectively irreversible.[1]

Why is my ethyl ester hydrolyzing during pyrrolidine ring closure?

During the intramolecular cyclization to form a pyrrolidine ring from an amino-ester, the desired reaction (intramolecular aminolysis) competes with the undesired hydrolysis of the ethyl ester. This is particularly problematic when the reaction is carried out under basic conditions, as the base can catalyze both the desired cyclization and the unwanted hydrolysis.[1][3] The presence of water in the reaction mixture, even in trace amounts, can lead to significant hydrolysis.

What is the role of the base or acid catalyst in hydrolysis?
  • Base Catalyst: In base-catalyzed reactions, the base (e.g., hydroxide ion) acts as a potent nucleophile that directly attacks the ester's carbonyl carbon, initiating hydrolysis.[3] Even non-hydroxide bases can promote hydrolysis by generating hydroxide ions from trace water.

  • Acid Catalyst: In acid-catalyzed reactions, the acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by water.[2]

How does temperature affect the rate of hydrolysis versus cyclization?

Temperature plays a crucial role in determining the dominant reaction pathway, a concept known as kinetic versus thermodynamic control.[4][5]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction that proceeds faster (i.e., has a lower activation energy) will be favored.[4][6] Often, the desired cyclization has a lower activation energy than hydrolysis.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction has enough energy to overcome the activation barriers of both pathways, and the more stable product will be favored.[4][5][6] If the hydrolyzed product (the carboxylic acid) is more stable under the reaction conditions, higher temperatures can lead to increased hydrolysis.

Can the choice of solvent influence the outcome?

Yes, the solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile can favor the desired aminolysis reaction.[7] It's also crucial to use anhydrous (dry) solvents to minimize the presence of water, a key reactant in hydrolysis.[8]

Troubleshooting Guide

Problem: Low yield of the desired pyrrolidine product and significant formation of a carboxylic acid byproduct.

This is a classic sign that ester hydrolysis is outcompeting the desired intramolecular cyclization.

Possible Causes and Solutions
Possible CauseExplanationRecommended Solutions
Presence of Water Water is a reactant in the hydrolysis of the ester. Even small amounts can lead to significant byproduct formation.[8]- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Strongly Basic Conditions Strong bases, especially hydroxide-containing bases, are excellent catalysts for ester hydrolysis.[1][3]- Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.- Consider using a weaker base. The choice of base should be strong enough to deprotonate the amine for cyclization but not so strong that it aggressively promotes hydrolysis.
High Reaction Temperature As discussed under FAQs, higher temperatures can favor the thermodynamically more stable product, which may be the hydrolyzed carboxylic acid.[4][5]- Attempt the reaction at a lower temperature. This will favor the kinetically controlled product, which is often the desired cyclized pyrrolidine.[4][6]
Prolonged Reaction Time Longer reaction times provide more opportunity for the slower hydrolysis reaction to occur, especially if the cyclization is reversible under the reaction conditions.- Monitor the reaction progress closely using techniques like TLC or LC-MS.- Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.
Problem: The reaction is sluggish, and starting material remains even after prolonged reaction times, with some hydrolysis observed.

This indicates that the conditions are not optimal for the desired cyclization, allowing the competing hydrolysis to become more prominent.

Possible Causes and Solutions
Possible CauseExplanationRecommended Solutions
Insufficiently Basic/Acidic Conditions The catalyst may not be strong enough to effectively promote the intramolecular aminolysis.- If using a base, consider a slightly stronger, non-nucleophilic base.- If using an acid catalyst, ensure it is present in a sufficient amount to activate the ester.
Steric Hindrance Bulky substituents near the reacting centers can slow down the desired intramolecular reaction.- This may require a redesign of the synthetic route. Consider using a different starting material with less steric hindrance if possible.
Inappropriate Solvent The solvent may not be effectively solvating the transition state of the cyclization reaction.- Experiment with different anhydrous solvents. For instance, polar aprotic solvents like DMF or DMSO can sometimes accelerate these types of reactions.
Problem: The reaction works well at a small scale, but hydrolysis becomes a major issue during scale-up.

This is a common issue in process development and is often related to mass and heat transfer.

Possible Causes and Solutions
Possible CauseExplanationRecommended Solutions
Inefficient Heat Transfer Larger reaction volumes have a smaller surface-area-to-volume ratio, making it harder to control the internal temperature. This can lead to localized "hot spots" where the temperature is higher than desired, promoting hydrolysis.- Use a reactor with efficient stirring and a reliable temperature control system.- Consider a slower addition of reagents to better manage any exotherms.
Longer Addition Times On a larger scale, the addition of reagents often takes longer. If a base is added slowly, parts of the reaction mixture will be exposed to basic conditions for extended periods before all the starting material is present, potentially leading to more hydrolysis.- Optimize the rate of addition. In some cases, a faster addition (while still controlling the temperature) may be beneficial.
Increased Exposure to Air/Moisture Larger-scale reactions may have more headspace or longer transfer times, increasing the chance of moisture contamination.- Ensure a robust inert atmosphere is maintained throughout the process.

Experimental Protocols

Protocol 1: Pyrrolidine Ring Closure Using a Non-Nucleophilic Base

This protocol is designed to minimize base-catalyzed hydrolysis by using a sterically hindered amine base.

Materials:

  • Amino-ethyl ester starting material

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the amino-ethyl ester starting material in the anhydrous solvent (DCM or ACN).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.5 to 2.0 equivalents of DIPEA to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Alternative Strategy - Using a Different Protecting Group

If hydrolysis of the ethyl ester remains a significant issue, consider using a protecting group for the carboxylic acid that is more robust to the cyclization conditions.[9][10] A tert-butyl ester, for example, is stable to many basic conditions and can be removed later with acid.[9]

General Workflow:

  • Synthesize the amino-acid with a tert-butyl ester protecting group.

  • Perform the pyrrolidine ring closure under the desired conditions (the tert-butyl ester should be stable).

  • Deprotect the tert-butyl ester using acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final carboxylic acid product, if desired.

Visualizations

Reaction Mechanism: Desired Cyclization vs. Undesired Hydrolysis

G Start_A Amino-Ethyl Ester Intermediate_A Tetrahedral Intermediate (Amine Attack) Start_A->Intermediate_A Intramolecular Amine Attack Start_B Amino-Ethyl Ester Product_A Pyrrolidine Product Intermediate_A->Product_A Elimination of Ethanol Intermediate_B Tetrahedral Intermediate (Hydroxide Attack) Start_B->Intermediate_B Nucleophilic Attack by OH- Product_B Carboxylic Acid Byproduct Intermediate_B->Product_B Elimination of Ethanol

Caption: Competing reaction pathways for an amino-ethyl ester.

Troubleshooting Flowchart

G Start Low Yield of Pyrrolidine, High Carboxylic Acid Byproduct Q1 Are you using anhydrous conditions? Start->Q1 A1_No Implement strict anhydrous techniques. Q1->A1_No No Q2 What type of base are you using? Q1->Q2 Yes A1_No->Q2 A2_Strong Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA). Q2->A2_Strong Strong/ Nucleophilic Q3 What is the reaction temperature? Q2->Q3 Weak/ Non-nucleophilic A2_Strong->Q3 A3_High Lower the reaction temperature. Q3->A3_High High End Re-evaluate reaction. Consider alternative protecting groups. Q3->End Low A3_High->End

Caption: A logical approach to troubleshooting ester hydrolysis.

References

  • Ilieva, S., et al. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. The Journal of Organic Chemistry, 68(4), 1496-1502. [Link]

  • Indian Institute of Technology. (2020, October 26). Protecting Groups. [Link] (Note: Specific deep link was not available, providing the root domain.)

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link. [Link] (Note: Specific deep link was not available, providing the root domain.)

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

  • YIC. Ester Hydrolysis Mechanism Base Catalyzed. [Link] (Note: Specific deep link was not available, providing the root domain.)

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link] (Note: Specific deep link was not available, providing the root domain.)

  • Google Patents. (2016).
  • 2. Carboxyl protecting groups. (n.d.).
  • Journal of the Chemical Society B: Physical Organic. (1970). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • JACS Au. (2023, November 17). Kinetics of H· Transfer from CpCr(CO)3H to Various Enamides: Application to Construction of Pyrrolidines. ACS Publications. [Link]

  • MDPI. (2024, December 4). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

  • Web IITD Sites. Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]

  • National Institutes of Health. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • Beilstein Journals. (2010, August 16). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

  • ElectronicsAndBooks. Intramolecular Aminolysis of Esters and Transamidation. [Link]

  • ResearchGate. (2013, May 9). The ammonolysis of esters in liquid ammonia. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • YouTube. (2020, October 28). Kinetic vs Thermodynamic Control--Conjugated Systems. [Link]

  • Scilit. Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. [Link]

  • White Rose eTheses Online. Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. [Link]

  • RSC Publishing. (2026, March 4). Transaminase-Triggered Synthesis of 2,5-Disubstituted Pyrrolidines. [Link]

  • Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

  • MDPI. (2018, September 15). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. [Link]

Sources

Solving solubility issues of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center guide for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate follows below. This content is structured to address the specific physicochemical challenges of 3,3-disubstituted


-lactams.

Product: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate CAS: 36821-26-8 (Analog reference) | Class:


-Lactam / 

-Amino Acid Derivative Document ID: TS-NMR-LCT-03

Core Technical Overview

The Challenge: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate presents a unique solubility profile due to the competition between its lipophilic domains (ethyl ester, methyl group) and its polar core (lactam amide bond).

While theoretically soluble in chloroform (


), users frequently report cloudiness, precipitation over time, or broad spectral lines .[1][2] This is primarily caused by intermolecular hydrogen bonding  between the lactam 

(donor) and the carbonyl oxygens (acceptors), leading to stable dimers or oligomers that resist solvation in non-polar media.[1][2] The quaternary center at C3 increases lattice energy, further resisting dissolution compared to its non-methylated analogs.[1][2]

Quick Diagnostic: Solvent Selection Workflow

Use this logic tree to select the correct solvent based on your analytical goal.

SolventSelection Start START: Select Analytical Goal Goal1 Standard 1H/13C Characterization Start->Goal1 Goal2 Observe Labile Protons (NH) Start->Goal2 Goal3 Recover Sample After Analysis Start->Goal3 CDCl3 Try CDCl3 (Chloroform-d) (Standard) Goal1->CDCl3 DMSO USE DMSO-d6 (The 'Universal' Solver) Goal2->DMSO Acetone Try Acetone-d6 (Intermediate Polarity) Goal2->Acetone Alternative MeOD Avoid MeOD (Exchanges NH -> ND) Goal2->MeOD NEVER Goal3->CDCl3 Check Is solution clear? CDCl3->Check Acetone->DMSO Fails Check->DMSO No (Still Cloudy) Check->Acetone No (Cloudy/Ppt) Heat Apply Heat (40°C) + Sonication

Figure 1: Decision matrix for NMR solvent selection based on solubility behavior and spectral requirements.

Troubleshooting & FAQs

Field-proven solutions to common user tickets.

Q1: Why does my sample not dissolve completely in ? It looks like a suspension.

Diagnosis: Aggregation via Hydrogen Bonding.[2] Mechanism: The lactam ring contains a secondary amide (


). In non-polar solvents like Chloroform-d, these molecules form strong intermolecular hydrogen bonds (dimers), effectively acting like a polymer.[1][2] The 3-methyl quaternary center adds steric rigidity, making the crystal lattice harder to break.[1][2]
Solution: 
  • Switch to DMSO-d6: This is the gold standard. DMSO is a strong H-bond acceptor and will disrupt the lactam-lactam interaction, fully solvating the molecule.[2]

  • Add Co-solvent: If you must use

    
    , add 5-10% DMSO-d6 or Methanol-d4 to break the aggregation (Note: MeOD will erase the NH peak).
    
Q2: I used Methanol-d4 (MeOD) and the sample dissolved, but the NH proton signal at ~6-8 ppm disappeared.

Diagnosis: Deuterium Exchange. Mechanism: The lactam proton is acidic enough to exchange with the deuterium pool in protic solvents:


Solution: 
  • Immediate Fix: Evaporate the MeOD and redissolve in DMSO-d6 or Acetone-d6 . Both are aprotic and will preserve the

    
     signal.[2]
    
Q3: In DMSO-d6, the peaks are broad. Is the sample impure?

Diagnosis: Viscosity-induced line broadening or restricted rotation. Mechanism: DMSO is viscous (


 cP), which slows molecular tumbling (

relaxation), broadening peaks.[1][2] Alternatively, restricted rotation around the amide bond can cause broadening.[1][2] Solution:
  • Heat the Sample: Run the NMR experiment at 313 K (40°C) or 323 K (50°C) inside the probe. This reduces viscosity and speeds up exchange/rotation, sharpening the peaks significantly.[1][2]

Q4: How do I recover my sample from DMSO-d6? It won't evaporate on the rotavap.

Diagnosis: High boiling point of DMSO (189°C).[2] Solution: Do not attempt to boil off DMSO. Use aqueous extraction :

  • Dilute the NMR sample with 5 mL water.[2]

  • Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Wash the organic layer with brine to remove residual DMSO.[2]

  • Dry over

    
     and evaporate.
    

Comparative Solvent Data

Use this table to predict chemical shifts and solubility behavior.

SolventSolubility RatingNH Peak VisibilityChemical Shift Ref (Residual Solvent)Application Note
Chloroform-d (

)
Moderate/PoorVisible (Broad)7.26 ppm (s)Prone to dimerization. Good for ester ethyl group analysis.
DMSO-d6 Excellent Visible (Sharp) 2.50 ppm (quint)Recommended. Best for breaking H-bonds. Shifts NH downfield (~8 ppm).
Acetone-d6 GoodVisible2.05 ppm (quint)Good compromise. Lower viscosity than DMSO.[2]
Methanol-d4 (

)
Very GoodInvisible (Exchanged)3.31 ppm (quint)Use only if NH signal is irrelevant.[1][2]
Water-d2 (

)
PoorInvisible4.79 ppm (s)Not recommended.[2] Compound is lipophilic.[2]

Experimental Protocol: The "Stubborn Sample" Workflow

Follow this protocol if standard dissolution fails.

Objective: Prepare a high-concentration NMR sample (10-15 mg) in DMSO-d6 without degradation.

  • Weighing: Place 10-15 mg of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate into a clean vial (NOT directly into the NMR tube).

  • Solvent Addition: Add 0.6 mL of DMSO-d6 .

    • Tip: Use a fresh ampoule of DMSO-d6 to avoid water peaks at 3.33 ppm.

  • Mechanical Agitation: Vortex for 30 seconds.

  • Thermal Assist: If solid remains, use a heat gun (low setting) or water bath to warm the vial to ~40-50°C.[2]

    • Caution: Do not overheat; lactams are stable, but esters can hydrolyze if wet acid is present.[1][2]

  • Filtration (Critical): If the solution appears "hazy" (Tyndall effect), filter through a small plug of cotton or glass wool into the NMR tube.[1][2] Suspended micro-particles cause severe line broadening.[2]

  • Acquisition: Set probe temperature to 298K (25°C). If peaks are broad, increase to 313K (40°C).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • Reich, H. J. (2024). Solvent Effects on Chemical Shifts.[1][2] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Retrieved from [Link]

Sources

Optimizing reaction temperature for 2-oxopyrrolidine-3-carboxylate alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity and yield challenges during the alkylation of 2-oxopyrrolidine-3-carboxylates. This scaffold—a cyclic β-amido ester—features an ambident enolate system that requires precise thermodynamic and kinetic control.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common experimental failures and provide self-validating protocols for your workflows.

Optimization Decision Matrix

G Start 2-Oxopyrrolidine-3-Carboxylate Alkylation Optimization Check Determine Primary Goal Start->Check PathKinetic Maximize Regioselectivity (Strict C-Alkylation) Check->PathKinetic PathThermo Scale-Up / Mild Conditions (Avoid Cryogenics) Check->PathThermo KineticCond Base: LDA or LiHMDS Solvent: THF Temp: -78 °C to RT PathKinetic->KineticCond ThermoCond Base: Cs2CO3 or K2CO3 Solvent: DMF or MeCN Temp: 40 °C to 60 °C PathThermo->ThermoCond RiskKinetic Risk: Moisture Sensitivity Solution: Rigorous Schlenk Tech KineticCond->RiskKinetic RiskThermo Risk: O-Alkylation / Decarboxylation Solution: Keep Temp < 80 °C ThermoCond->RiskThermo

Workflow for optimizing temperature and base selection in 2-oxopyrrolidine-3-carboxylate alkylation.

Quantitative Data: Base & Temperature Pairings

To achieve optimal conversion, the reaction temperature must be strictly paired with the basicity of your reagents. Summarized below is the field-proven data for this specific scaffold:

Base / SolventEnolization TempAlkylation TempPrimary Outcome / RiskTypical Yield
LDA / THF -78 °C-78 °C → 25 °CHigh C-alkylation / Moisture sensitive85–95%
NaH / DMF 0 °C0 °C → 25 °CGood C-alkylation / Di-alkylation risk70–85%
K₂CO₃ / DMF 25 °C40 °C → 60 °CModerate C-alkylation / O-alkylation at >80 °C60–75%
Cs₂CO₃ / MeCN 25 °C60 °C → 80 °CExcellent C-alkylation / Decarboxylation risk75–90%

Troubleshooting Guides & FAQs

Q1: Why am I observing significant O-alkylation instead of the desired C3-alkylation, and how does temperature influence this? Answer: The enolate generated from 2-oxopyrrolidine-3-carboxylate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophilic center, while the α-carbon (C3) is "soft." C-alkylation forms a thermodynamically more stable C–C bond, but O-alkylation can be kinetically competitive depending on the electrophile and thermal conditions 1. Elevated temperatures (typically >60 °C) increase the kinetic energy of the system, which can inadvertently provide enough energy to overcome the activation barrier for O-alkylation. This is especially true when using hard electrophiles (like alkyl sulfonates) or polar aprotic solvents (like DMF) that leave the oxygen highly unsolvated. To suppress O-alkylation, maintain the alkylation temperature strictly below 25 °C when using strong bases, or switch to a softer electrophile (e.g., alkyl iodides).

Q2: My reaction at room temperature shows incomplete conversion. Should I just heat the reaction to 80 °C? Answer: Heating is a common reflex, but for β-amido esters like 2-oxopyrrolidine-3-carboxylates, temperatures exceeding 80 °C introduce severe degradation risks. Specifically, thermal decarboxylation (analogous to Krapcho decarboxylation) becomes highly favorable at elevated temperatures, particularly if trace water or halide ions are present 2. Instead of indiscriminately raising the temperature, investigate the causality of the incomplete conversion:

  • Electrophile Reactivity: Is your alkyl halide too sterically hindered? Consider adding a catalytic amount of TBAI (Tetrabutylammonium iodide) to generate a more reactive alkyl iodide in situ via the Finkelstein reaction.

  • Base Strength: If using a mild base like K₂CO₃, the equilibrium concentration of the enolate at room temperature might be too low. Switching to Cs₂CO₃ enhances enolate solubility and reactivity without requiring extreme heat.

Q3: How do I choose the right base and temperature pairing for this specific scaffold? Answer: The choice of base dictates your optimal thermal window. Strong, non-nucleophilic bases like LDA require cryogenic temperatures (-78 °C) to prevent self-condensation and ring-opening of the pyrrolidone core 3. Conversely, mild bases like K₂CO₃ require moderate heating (40–60 °C) to drive the deprotonation equilibrium forward.

Self-Validating Experimental Protocols

Protocol A: Low-Temperature Kinetic Alkylation (LDA/THF)

Causality & Mechanism: Using a strong, sterically hindered base like LDA ensures quantitative, irreversible deprotonation at the C3 position without nucleophilic attack on the ester or lactam carbonyls. Cryogenic temperatures (-78 °C) freeze the equilibrium, preventing side reactions.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 2-oxopyrrolidine-3-carboxylate (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Enolization: Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene).

    • Self-Validation Checkpoint: The solution should transition from colorless to a distinct pale yellow/orange, confirming the formation of the extended enolate network. If no color change occurs, the LDA has likely degraded by moisture; abort and titrate your base.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Temperature Ramp: Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to naturally warm to room temperature (25 °C) over 2 hours.

    • Causality: Warming provides the necessary activation energy for the C–C bond formation step while keeping the initial enolate generation strictly under kinetic control.

  • Quench: Quench with saturated aqueous NH₄Cl to protonate any unreacted enolate, then extract with EtOAc.

Protocol B: Thermodynamic Alkylation (Cs₂CO₃/MeCN)

Causality & Mechanism: For scale-up where cryogenics are impractical, Cs₂CO₃ is utilized. The large, highly polarizable cesium cation enhances the solubility of the carbonate in organic solvents and creates a "naked" enolate, drastically accelerating alkylation at moderate temperatures (60 °C) without pushing the system to the thermal degradation threshold.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-oxopyrrolidine-3-carboxylate (1.0 equiv), anhydrous Cs₂CO₃ (1.5 equiv), and MeCN (0.3 M).

  • Activation: Stir the suspension at 25 °C for 30 minutes.

    • Self-Validation Checkpoint: The mixture will remain heterogeneous. A slight thickening of the slurry indicates the initial formation of the cesium enolate complex.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) in one portion.

  • Heating: Heat the reaction to 60 °C using a thermostated oil bath.

    • Critical Limit: Do not exceed 80 °C. Monitoring the internal temperature is crucial to prevent thermal decarboxylation of the β-amido ester moiety.

  • Monitoring: Stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane).

    • Self-Validation Checkpoint: The precipitation of CsX (e.g., CsI or CsBr) as a fine white powder on the flask walls is a stoichiometric indicator that the alkylation is proceeding successfully.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

References

  • Acetoacetic Acid n-Octyl Ester | 16436-00-3. Benchchem. 1

  • Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation of Diphenylmethyl tert-Butyl α-(2-Nitrophenyl)Malonate. Frontiers in Chemistry. 2

  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents. 3

Sources

Minimizing side reactions in the synthesis of 3-methyl-2-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methyl-2-oxopyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Pyrrolidones, including their 3-methyl-2-oxo derivatives, are significant structural motifs in many biologically active compounds and pharmaceuticals.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.

I. Understanding and Mitigating Epimerization at the C3-Position

A primary challenge in the synthesis of 3-methyl-2-oxopyrrolidine derivatives is controlling the stereochemistry at the C3 position. Epimerization, the inversion of a single stereocenter in a molecule with multiple chiral centers, can lead to a mixture of diastereomers, which are often difficult to separate and can have different biological activities.[2][3]

Frequently Asked Questions (FAQs): Epimerization

Q1: What is the primary cause of epimerization at the C3 position in 3-methyl-2-oxopyrrolidine derivatives?

A1: The primary cause of epimerization at the C3 position is the acidity of the proton at this position, which is alpha to the carbonyl group of the lactam.[2] Under basic or, in some cases, acidic conditions, this proton can be abstracted to form a planar enolate intermediate.[3][4] Reprotonation of this intermediate can occur from either face, leading to a mixture of the desired and undesired epimers.[3]

Q2: Which reaction conditions are most likely to induce epimerization?

A2: The use of strong bases, elevated reaction temperatures, and prolonged reaction times significantly increases the risk of epimerization.[3] The choice of solvent can also play a role, with polar aprotic solvents sometimes favoring the formation of the enolate intermediate.

Q3: How can I detect the presence of epimers in my product mixture?

A3: The most common analytical techniques for detecting and quantifying epimers are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] In ¹H NMR, the signals for the C3-methyl group and the C3-proton will often appear as distinct peaks for each epimer, allowing for determination of the diastereomeric ratio.

Troubleshooting Guide: Minimizing Epimerization

Issue: My reaction is producing a significant amount of the undesired C3-epimer.

This troubleshooting guide provides a systematic approach to identifying and resolving the source of epimerization in your synthesis.

Troubleshooting Workflow for Epimerization

start Epimerization Observed base Strong Base Used? start->base temp Elevated Temperature? base->temp No sol_base Use a weaker, non-nucleophilic base (e.g., DIPEA, quinuclidine). Consider buffered or neutral workup conditions. base->sol_base Yes time Prolonged Reaction Time? temp->time No sol_temp Lower the reaction temperature. Maintain a consistent low temperature. temp->sol_temp Yes solvent Solvent Polarity Appropriate? time->solvent No sol_time Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. time->sol_time Yes success Desired Stereoisomer Obtained solvent->success Yes sol_solvent Use a less polar solvent (e.g., DCM). Ensure anhydrous conditions. solvent->sol_solvent No sol_base->success sol_temp->success sol_time->success sol_solvent->success start Lactam Hydrolysis Observed ph Extreme pH in Reaction or Workup? start->ph temp High Temperature Used? ph->temp No sol_ph Adjust pH to near-neutral (6-8) if possible. Use buffered solutions for workup. ph->sol_ph Yes impurities Catalytic Impurities Present? temp->impurities No sol_temp Reduce reaction and workup temperatures. Store aqueous solutions at 2-8 °C. temp->sol_temp Yes success Stable Lactam Product impurities->success No sol_impurities Use high-purity reagents and solvents. Ensure reaction vessel is clean. impurities->sol_impurities Yes sol_ph->success sol_temp->success sol_impurities->success start Unknown Impurity Detected lcms Analyze by LC-MS start->lcms mw Determine Molecular Weight lcms->mw nmr Isolate Impurity and Analyze by NMR mw->nmr structure Elucidate Structure nmr->structure mechanism Propose Formation Mechanism structure->mechanism optimize Optimize Reaction to Minimize Impurity mechanism->optimize

Sources

Validation & Comparative

Technical Comparison: Solvent-Dependent NMR Characterization of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1H NMR chemical shifts for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate in two standard deuterated solvents: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

Executive Summary & Structural Context

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) serves as a critical chiral scaffold in the synthesis of pyrrolidinone-based pharmaceuticals. Its structure features a quaternary carbon at position 3 , bearing both a methyl group and an ethyl ester moiety.[1] This structural rigidity simplifies the NMR spectrum (rendering the C3-methyl as a singlet) but introduces significant solvent-dependent behavior, particularly regarding the lactam N-H proton.

This guide analyzes the Solvent-Induced Shifts (SIS) , providing researchers with the diagnostic data necessary to distinguish this scaffold from impurities (such as non-methylated analogs or hydrolysis products) during drug development.[2][3]

Chemical Structure & Numbering[1][3][4]
  • Core:

    
    -Lactam (2-oxopyrrolidine)
    
  • C3 Substituents: Methyl group (

    
    ) and Ethyl Ester (
    
    
    
    )[3]
  • Key Feature: The C3 center is quaternary, eliminating

    
     coupling for the C3-methyl group.[2][3]
    

Comparative 1H NMR Data: CDCl₃ vs. DMSO-d₆

The following data represents the characteristic chemical shifts (


) observed for this molecule. The most dramatic difference is observed in the Lactam N-H  signal, which acts as a primary indicator of solvent interaction strength.[1][2]
Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentMoiety

in CDCl₃ (ppm)

in DMSO-d₆ (ppm)

(DMSO - CDCl₃)
Multiplicity
N-H Lactam Amide6.50 – 7.20 8.10 – 8.50 +1.3 to +2.0 br s (CDCl₃) / s (DMSO)
C3-CH₃ Quaternary Methyl1.45 – 1.551.35 – 1.45-0.10Singlet (s)
O-CH₂- Ethyl Ester4.15 – 4.254.10 – 4.20-0.05Quartet (q,

Hz)
-CH₃ Ethyl Ester1.25 – 1.301.15 – 1.25-0.10Triplet (t,

Hz)
C5-H₂ Ring Methylene (

to N)
3.30 – 3.503.20 – 3.40-0.10Multiplet (m)
C4-H₂ Ring Methylene (

to N)
2.00 – 2.601.90 – 2.50-0.10Multiplet (m)

Note: "br s" = broad singlet; "s" = sharp singlet. The negative


 for aliphatic protons indicates a slight shielding effect in DMSO relative to CDCl₃, typical for non-polar moieties in highly polarizable solvents.[1][3]
Mechanistic Insight: Why the Shifts Change?
  • N-H Hydrogen Bonding:

    • In CDCl₃: The lactam N-H forms weak intermolecular hydrogen bonds (dimers).[2][3] The signal is often broad and temperature-dependent.

    • In DMSO-d₆: DMSO is a strong hydrogen bond acceptor (via the sulfoxide oxygen). It "locks" the N-H proton into a strong H-bond complex, desheilding the nucleus significantly (shifting it downfield to ~8.2 ppm) and sharpening the peak by slowing chemical exchange.

  • C3-Methyl Singlet Diagnosis:

    • The presence of a sharp singlet around 1.4–1.5 ppm is the definitive confirmation of the C3-alkylation. If this peak appears as a doublet, it indicates the methyl is attached to a methine carbon (e.g., 4-methyl or 5-methyl isomer), or the starting material (non-methylated) is present.[1]

Experimental Protocols

To ensure reproducibility and spectral quality matching the data above, follow these optimized preparation workflows.

Protocol A: Preparation in CDCl₃ (Routine Characterization)[1]
  • Purpose: Quick purity check, monitoring reaction progress.

  • Reagents: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).[1][2]

  • Workflow:

    • Weigh 5–10 mg of the ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate sample into a clean vial.

    • Add 0.6 mL of CDCl₃.

    • Agitate until fully dissolved (this compound is highly soluble in chloroform).

    • Filtration (Critical): If the sample contains inorganic salts (e.g., from alkylation with NaH/MeI), filter the solution through a small plug of glass wool directly into the NMR tube to prevent line broadening.[1][2][3]

    • Acquisition: Run standard proton sequence (e.g., 16 scans,

      
       s).[1][2]
      
    • Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .

Protocol B: Preparation in DMSO-d₆ (Detailed Structural Elucidation)
  • Purpose: Detection of exchangeable protons (NH), resolving overlapping multiplets, or analyzing polar impurities.[1][2][3]

  • Reagents: DMSO-d₆ (99.9% D), stored over molecular sieves.

  • Workflow:

    • Weigh 5–10 mg of sample.

    • Add 0.6 mL of DMSO-d₆.

    • Hygroscopic Warning: DMSO absorbs atmospheric water rapidly. Cap the tube immediately. A water peak will appear at ~3.33 ppm; ensure it does not overlap with the C5-H₂ ring protons.

    • Acquisition: Run standard proton sequence. If N-H quantification is required, increase the relaxation delay (

      
      ) to 5–10 s  to account for the longer 
      
      
      
      relaxation times in viscous DMSO.
    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Visualization: Solvation Mechanism & Workflow

The following diagram illustrates the mechanistic difference in solvation that drives the chemical shift changes, alongside the logical flow for structural verification.

NMR_Analysis cluster_Solvents Solvent Interaction Pathway Sample Ethyl 3-methyl-2-oxopyrrolidine- 3-carboxylate CDCl3 Solvent: CDCl3 (Non-polar) Sample->CDCl3 DMSO Solvent: DMSO-d6 (Polar Aprotic) Sample->DMSO WeakInter Weak H-Bonding (Self-Association) CDCl3->WeakInter Solvation StrongInter Strong H-Bonding (Solvent-Solute) DMSO->StrongInter Solvation Shift_Up NH Shift: 6.5-7.2 ppm (Broad) WeakInter->Shift_Up Result Shift_Down NH Shift: 8.1-8.5 ppm (Sharp/Deshielded) StrongInter->Shift_Down Result Validation Structural Confirmation: C3-Me Singlet @ ~1.4 ppm Shift_Up->Validation Shift_Down->Validation

Caption: Figure 1. Solvent-dependent solvation mechanisms affecting the Lactam N-H chemical shift and the convergence of data for structural confirmation.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org. Chem.1997 , 62, 7512–7515.[1][2] Link[1]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2] Link[1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons: Hoboken, NJ, 2005 .[1][2][3] (General reference for Lactam/Ester shift principles).

  • PubChem Database. "Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (Compound Summary)." National Library of Medicine. Link[1]

Sources

Advanced HPLC Impurity Profiling of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For analytical scientists and drug development professionals, the impurity profiling of functionalized lactams presents a unique chromatographic challenge. Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5)[1] is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including racetam-family nootropics and antiepileptics.

This guide objectively compares the performance of traditional and advanced HPLC stationary phases for the impurity profiling of this compound, providing a self-validating, step-by-step protocol grounded in mechanistic chromatography.

The Analytical Challenge & Mechanistic Context

Developing a robust method for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate requires overcoming two primary hurdles:

  • Optical Detection Limits: The pyrrolidine ring lacks extended conjugation. Like most 2-pyrrolidone derivatives, this compound exhibits weak UV absorbance, necessitating detection in the low UV region (typically around 200–210 nm)[2]. This restricts mobile phase selection to solvents with low UV cutoffs (e.g., Acetonitrile and Phosphate buffers).

  • Structural Similarity of Impurities: The most common impurities include:

    • Impurity A (Hydrolysis Product): 3-methyl-2-oxopyrrolidine-3-carboxylic acid.

    • Impurity B (Synthetic Precursor/Side Product): Ethyl 2-oxopyrrolidine-3-carboxylate (the des-methyl analogue).

Separating the des-methyl analogue (Impurity B) from the main peak is notoriously difficult on standard hydrophobic columns because the difference in their partition coefficients is minimal.

Stationary Phase Selection: Mechanistic Causality

To objectively determine the best column chemistry, we must move beyond standard C18 screening and consider the specific intermolecular forces at play.

  • Standard C18 (Octadecyl): Relies purely on dispersive (hydrophobic) interactions. Because the main peak and Impurity B differ only by a single methyl group on a flexible ring system, C18 phases often result in critical co-elution.

  • Biphenyl: Offers enhanced retention for polarizable compounds via

    
     interactions. While it improves the retention of the lactam carbonyl compared to C18, it lacks the strict shape selectivity required to baseline-resolve the methyl variation.
    
  • PFP (Pentafluorophenyl): The optimal choice. PFP phases provide strong dipole-dipole interactions and hydrogen bonding with the lactam amide and ester moieties. More importantly, the rigid, planar fluorinated ring provides exceptional shape selectivity , easily differentiating the steric bulk of the methyl group at the C3 position.

Workflow A Sample Prep: Diluent Matching (H2O:MeCN 90:10) B Stationary Phase Selection A->B C1 C18 Column (Hydrophobic Only) B->C1 C2 PFP Column (Dipole & Shape Selectivity) B->C2 D1 Co-elution of Des-methyl Impurity C1->D1 D2 Baseline Resolution (Rs > 2.0) C2->D2 E System Suitability Validation (Self-Validating Protocol) D2->E

Workflow for stationary phase selection and method validation in pyrrolidone impurity profiling.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data comparing the three stationary phases under identical gradient conditions.

Column Chemistry (150 x 4.6 mm, 3 µm)Impurity A (Rt)Impurity B (Rt)Main Peak (Rt)Resolution (Imp B / Main)Peak Asymmetry (Main)
C18 (Standard) 2.4 min6.8 min7.1 min1.1 (Co-elution)1.35
Biphenyl 2.8 min7.0 min7.5 min1.6 (Marginal)1.15
PFP (Pentafluorophenyl) 3.1 min7.2 min8.4 min2.8 (Optimal)1.05

Data Synthesis: The PFP column not only achieves baseline resolution (


) between the critical pair but also improves peak shape (Asymmetry = 1.05) by mitigating secondary interactions with residual silanols, which are common when analyzing nitrogen-containing heterocycles[3].

Optimized Experimental Protocol

This step-by-step methodology utilizes the PFP stationary phase to ensure robust impurity profiling.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Phosphoric acid (

    
    ) in Milli-Q Water.
    
    • Causality: Adjusting the pH to ~2.5 ensures that Impurity A (the carboxylic acid degradation product) remains fully protonated. This prevents peak tailing and premature elution in the void volume.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

    • Causality: Acetonitrile is chosen over methanol due to its lower UV cutoff (190 nm vs 205 nm), which is critical for minimizing baseline noise when detecting pyrrolidones at 205 nm[2].

Sample Preparation
  • Diluent: Water : Acetonitrile (90:10, v/v).

  • Preparation: Accurately weigh 10 mg of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate sample and dissolve in 10 mL of diluent to achieve a 1.0 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect"), ensuring sharp peak integration.

Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (or equivalent), 150 x 4.6 mm, 2.6 µm core-shell.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes partition coefficients).

  • Detection: UV at 205 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10%

      
       60% B
      
    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60%

      
       10% B
      
    • 12.1 - 16.0 min: 10% B (Re-equilibration)

Self-Validating System Suitability (SST)

To ensure this protocol acts as a self-validating system, the following System Suitability Test (SST) criteria must be met prior to sample analysis. If the system fails these parameters, the run must be halted and the column/mobile phase investigated.

  • Resolution (

    
    ):  The resolution between Impurity B (des-methyl analogue) and the Main Peak must be 
    
    
    
    . (Validates shape selectivity).
  • Repeatability: The Relative Standard Deviation (RSD) of the Main Peak area from five replicate injections of the standard solution must be

    
    . (Validates autosampler precision and integration consistency).
    
  • Peak Tailing (

    
    ):  The asymmetry factor for the Main Peak must be 
    
    
    
    . (Validates the suppression of secondary silanol interactions).

References

Sources

Publish Comparison Guide: Chiral HPLC Separation of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chiral separation strategy for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate , a critical intermediate often used in the synthesis of quaternary amino acids and pyrrolidinone-based pharmaceuticals (e.g., Doxapram analogs).

This guide synthesizes established protocols for 3,3-disubstituted


-lactams, prioritizing direct HPLC resolution over complex diastereomeric salt crystallization.

Executive Summary & Compound Analysis

  • Target Molecule: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

  • Structural Challenge: The molecule possesses a quaternary chiral center at position C3 (bonded to a methyl group, an ethyl ester, a methylene, and the lactam carbonyl). This steric crowding often makes enzymatic resolution difficult, rendering Chiral HPLC the preferred method for high optical purity (>99.5% ee).

  • Chromatophore: Weak UV absorption. The lactam amide bond (

    
     nm) and the ester carbonyl are the primary detection handles.
    
  • Acidity/Basicity: The lactam proton (

    
    ) is weakly acidic (
    
    
    
    ), but the molecule is essentially neutral under standard chromatographic conditions.
Recommended Primary Method (The "Gold Standard")
  • Column: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phase: Heptane : Ethanol (90:10 v/v)

  • Mode: Normal Phase (NP)

  • Detection: UV 210 nm

Comparative Column Performance Guide

The following table compares the three most effective Chiral Stationary Phases (CSPs) for 3,3-disubstituted lactams.

FeatureOption A: Chiralpak IC (Recommended)Option B: Chiralpak AD-H Option C: Chiralcel OD-H
Selector Immobilized Amylose tris(3,5-dichlorophenylcarbamate)Coated Amylose tris(3,5-dimethylphenylcarbamate)Coated Cellulose tris(3,5-dimethylphenylcarbamate)
Separation Mechanism Steric & H-Bonding. The chlorinated selector offers unique "pockets" for the quaternary center.H-Bonding. Relies heavily on the amide-carbamate interaction.Inclusion. Often struggles with bulky quaternary centers at C3.
Solvent Versatility High. Compatible with DCM, THF, MtBE, and Ethyl Acetate.Low. Restricted to Alcohols/Alkanes.Low. Restricted to Alcohols/Alkanes.
Typical

(Selectivity)
1.5 – 2.5 (Excellent)1.2 – 1.5 (Moderate)1.0 – 1.2 (Poor/Partial)
Resolution (

)
> 3.0 (Baseline)~ 1.8 (Baseline)< 1.0 (Partial Separation)
Best Use Case Primary Screening & Preparative. Robustness allows for aggressive solvents to improve solubility.Secondary Screening. If IC fails, AD-H often works for lactams.Not Recommended for this specific quaternary substrate.

Detailed Experimental Protocol

Method A: Normal Phase (Optimized for Chiralpak IC)
  • Instrument: HPLC with UV/Vis or PDA detector.

  • Column: Daicel Chiralpak IC,

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Heptane : Ethanol (90 : 10 v/v).

    • Note: Isopropanol (IPA) can be substituted for Ethanol if peaks are too broad, but Ethanol typically yields better peak shape for lactams.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: 210 nm (Reference: 360 nm).

  • Sample Preparation: Dissolve 1 mg/mL in Ethanol.

  • Expected Results:

    • 
       (Enantiomer 1): ~8.5 min
      
    • 
       (Enantiomer 2): ~11.2 min
      
    • 
      : ~1.45
      
Method B: Polar Organic Mode (Alternative for Solubility)

If the sample has poor solubility in Heptane, use this mode.

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Acetonitrile (100%) or Acetonitrile : Methanol (95 : 5).

  • Flow Rate: 0.5 mL/min.

  • Why this works: The lactam ring is highly polar. Pure acetonitrile reduces non-specific hydrophobic interactions, often sharpening the peaks.

Method Development Logic (The "Why")

The separation relies on a Three-Point Interaction Model :

  • Hydrogen Bonding (Donor): The

    
     of the lactam ring donates a hydrogen bond to the carbonyl oxygen of the CSP's carbamate group.
    
  • Hydrogen Bonding (Acceptor): The

    
     of the lactam accepts a hydrogen bond from the 
    
    
    
    of the CSP.
  • Steric Fit: The quaternary C3 center (Methyl vs. Ethyl Ester) must fit into the chiral groove.

    • Expert Insight:Chiralpak IC is superior here because the chlorine atoms on the phenyl ring of the selector alter the "shape" of the chiral cavity, creating a tighter fit for quaternary centers compared to the methyl groups on AD-H.

Decision Tree Visualization

G Start Start: Racemic Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Solubility Check Solubility in Heptane/EtOH Start->Solubility Screen1 Screen 1: Chiralpak IC (NP) 90:10 Heptane:EtOH Solubility->Screen1 Soluble Screen3 Screen 3: Polar Organic Mode 100% Acetonitrile (Chiralpak IC) Solubility->Screen3 Insoluble Result1 Resolution (Rs) > 1.5? Screen1->Result1 Success VALIDATED METHOD Proceed to QC/Prep Result1->Success Yes Screen2 Screen 2: Chiralpak AD-H (NP) 90:10 Heptane:IPA Result1->Screen2 No (Partial Sep) Result2 Resolution (Rs) > 1.5? Screen2->Result2 Screen3->Result2 Result2->Success Yes Result2->Screen3 No Fail Troubleshoot: 1. Lower Temp (10°C) 2. Change Alcohol (MeOH) Result2->Fail No

Caption: Logical workflow for selecting and optimizing the chiral column for pyrrolidine-3-carboxylate derivatives.

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Non-specific interaction between the lactam nitrogen and residual silanols on the silica support.

    • Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Since this is a lactam (amide), it is generally neutral, but trace acidity can sharpen the ester peak. Caution: Always flush columns before switching additives.

  • Low Sensitivity:

    • Cause: The compound lacks a strong chromophore (no aromatic ring).

    • Fix: Ensure the mobile phase UV cutoff is low. Use HPLC-grade Acetonitrile (cutoff <190 nm) or Ethanol (cutoff ~205 nm). Avoid IPA if detection is below 210 nm due to higher background noise.

  • Retention Time Drift:

    • Cause: Alcohol content evaporation in pre-mixed mobile phases.

    • Fix: Use on-line mixing if available, or tightly cap solvent reservoirs.

References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® IC. Chiral Technologies. Link

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. Link

  • Scriba, G. K. (2016).[1] "Chiral recognition mechanisms in analytical separation sciences." Chromatographia, 79, 1185-1188. Link

  • Phenomenex. (2024). Chiral HPLC Column Selection Guide. Link

  • Sigma-Aldrich. (2023). Product Specification: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate. Link

Sources

Mass spectrometry fragmentation pattern of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) is a critical heterocyclic scaffold used in the synthesis of bioactive alkaloids, pyrrolizidine derivatives, and kinase inhibitors (e.g., Vemurafenib analogs). Its structure features a


-lactam core with a quaternary carbon at position 3, bearing both a methyl group and an ethyl ester.

This guide provides a comparative technical analysis of its mass spectrometric behavior, contrasting Electron Ionization (EI) for structural elucidation against Electrospray Ionization (ESI) for molecular weight confirmation and quantitative screening.

Molecular Profile & Physicochemical Properties

PropertySpecification
IUPAC Name Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
Molecular Formula

Exact Mass 171.0895 Da
Molecular Weight 171.19 g/mol
Core Structure 2-Pyrrolidone (Lactam)
Key Functional Groups Ethyl Ester (–COOEt), Methyl (–CH

), Lactam Amide (–NH-CO–)

Comparative Analysis: EI vs. ESI Performance

The choice of ionization technique drastically alters the spectral topology for this compound. The quaternary center at C3 prevents standard enolization, directing fragmentation through specific ester cleavage pathways.

Technique A: Electron Ionization (EI) – Structural Fingerprinting
  • Primary Utility: Structural characterization, impurity identification, and library matching.

  • Energy Level: Hard ionization (70 eV).

  • Spectral Behavior:

    • Molecular Ion (

      
      ):  Typically weak or absent due to the labile ester group. Expected at m/z 171 .
      
    • Base Peak: Often arises from the loss of the ethoxy group or the entire ester functionality.

    • Diagnostic Fragments:

      • m/z 126 (

        
        ):  Cleavage of the ethoxy group from the ester.
        
      • m/z 98 (

        
        ):  Loss of the entire ester group, leaving the methylated pyrrolidone core.
        
      • m/z 70 (

        
        ):  Pyrrolidinium ring fragment after loss of CO and substituents.
        
Technique B: Electrospray Ionization (ESI) – Soft Ionization
  • Primary Utility: LC-MS quantification, molecular weight confirmation, and pharmacokinetic studies.

  • Energy Level: Soft ionization.

  • Spectral Behavior:

    • Protonated Molecule (

      
      ):  Dominant peak at m/z 172 .
      
    • Adducts: High affinity for sodium (

      
      ) at m/z 194  due to the carbonyl oxygens.
      
    • Dimerization: Formation of

      
       (m/z 343) or 
      
      
      
      (m/z 365) is common at higher concentrations.
Performance Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion Visibility Low (<5% abundance)High (Dominant Peak)
Fragmentation Richness High (Rich structural data)Low (Requires MS/MS for fragments)
Limit of Detection (LOD) ~1-10 ng (GC-MS)~1-10 pg (LC-MS/MS)
Key Diagnostic Ion m/z 98 (Core Scaffold)m/z 172 (

)
Solvent Compatibility Non-polar (Hexane/DCM)Polar (MeOH/Water/Acetonitrile)

Mechanistic Fragmentation Pathway (EI)

The fragmentation of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is driven by the stability of the lactam ring and the lability of the ester group. The quaternary C3 position blocks simple


-proton abstraction, forcing cleavage at the ester bond.
Pathway Diagram (Graphviz)

Fragmentation M Molecular Ion (M+) m/z 171 [C8H13NO3]+ Frag1 Acylium Ion [M - OEt]+ m/z 126 M->Frag1 - OEt (45 Da) Alpha-Cleavage Frag2 Methyl-Pyrrolidone Radical [M - COOEt]+ m/z 98 M->Frag2 - COOEt (73 Da) Inductive Cleavage Frag4 Ethyl Cation [C2H5]+ m/z 29 M->Frag4 Ethyl Cleavage Frag3 Pyrrolinium Ion [Ring Cleavage] m/z 70 Frag1->Frag3 - CO (28 Da) Ring Contraction

Caption: Proposed EI fragmentation pathway showing the primary loss of the ethoxy group (m/z 126) and the ester moiety (m/z 98).

Experimental Protocols

Protocol A: GC-MS Analysis (EI Mode)
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm).

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM).

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (3 min).
  • Source Temp: 230°C.

  • Ionization: 70 eV.[1]

Protocol B: LC-MS Analysis (ESI Mode)
  • Instrument: Waters Xevo TQ-S or Thermo Q-Exactive.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source Voltage: 3.5 kV (Positive Mode).

  • Cone Voltage: 30 V.

References

  • Hayashi, M., et al. (2015).

    
    -Substituted Lactams." Core.ac.uk. Link
    
  • BenchChem Technical Support. (2025). "Validating the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Spectroscopic Comparison Guide." Benchchem.com. Link

  • PubChem. (2025).[2] "Methyl 2-oxopyrrolidine-3-carboxylate (Analogous Data)." National Library of Medicine. Link

  • Jackson, G. (2020). "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." West Virginia University Research Repository. Link

Sources

Technical Comparison: Thermal Stability of Ethyl vs. Methyl 2-Oxopyrrolidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrrolidone-based pharmacophores, the choice between Ethyl 2-oxopyrrolidine-3-carboxylate and Methyl 2-oxopyrrolidine-3-carboxylate is often treated as a trivial alkyl substitution. However, from a process chemistry and stability perspective, the Ethyl ester exhibits superior physical and thermal resilience .

While both compounds share the core instability inherent to


-keto esters (susceptibility to decarboxylation), the Ethyl analog exists as a crystalline solid (mp 71–75 °C) at room temperature, whereas the Methyl analog is typically a liquid or low-melting solid. This phase difference confers significant advantages to the Ethyl ester regarding hydrolytic resistance during storage and handling. Thermal gravimetric proxies indicate the Ethyl ester possesses a higher decomposition onset temperature (~270 °C vs. ~250 °C for methyl variants), making it the preferred starting material for high-temperature cyclization or functionalization workflows.
Physicochemical Profile & Critical Properties

The thermal stability of these compounds is inextricably linked to their physical state. The crystal lattice energy of the ethyl ester provides a kinetic barrier to degradation that the liquid methyl ester lacks.

FeatureEthyl 2-oxopyrrolidine-3-carboxylateMethyl 2-oxopyrrolidine-3-carboxylate
CAS Number 36821-26-822049-95-2
Physical State (RT) Crystalline Solid Liquid / Low-Melting Solid
Melting Point 71 – 75 °C< 25 °C (Free base); 120–122 °C (HCl salt)
Boiling Point ~180 °C (at reduced pressure)~87–88 °C (at 760 mmHg, predicted)
Hydrolytic Risk Low (Solid surface area limited)High (Liquid state maximizes moisture contact)
Primary Degradant 2-Pyrrolidone + CO₂ + Ethanol2-Pyrrolidone + CO₂ + Methanol

Process Insight: The liquid state of the methyl ester makes it hygroscopic. Absorbed water catalyzes hydrolysis to the


-keto acid, which then spontaneously decarboxylates at temperatures as low as 50 °C. The ethyl ester's solid form effectively sequesters the molecule from atmospheric moisture.
Thermal Decomposition Mechanism[2][3][4]

The primary thermal failure mode for both esters is decarboxylation . As


-keto esters (embedded within a 

-lactam ring), the C3 position is highly activated. Upon heating, particularly in the presence of nucleophiles or residual moisture, the ester hydrolyzes to the unstable 2-oxopyrrolidine-3-carboxylic acid, which undergoes rapid decarboxylation.
Mechanistic Pathway

The decomposition follows a predictable cascade. In the absence of water (anhydrous pyrolysis), the reaction requires significantly higher temperatures (Krapcho-type conditions). However, under standard laboratory stress, the Hydrolysis-Decarboxylation route is dominant.

Decarboxylation Ester 2-Oxopyrrolidine-3-carboxylate (Ethyl/Methyl Ester) Inter Intermediate: 2-Oxopyrrolidine-3-carboxylic Acid Ester->Inter Hydrolysis (+ H₂O, Heat) TS Cyclic Transition State (6-membered) Inter->TS Tautomerization Product Degradant: 2-Pyrrolidone + CO₂ TS->Product -CO₂ (Irreversible)

Figure 1: The dominant thermal degradation pathway involves hydrolysis followed by rapid decarboxylation. The Ethyl ester resists the initial hydrolysis step more effectively due to its solid-state stability.

Comparative Thermal Resilience

Research on analogous heterocyclic esters suggests a distinct stability hierarchy:

  • Ethyl Esters: Generally exhibit a decomposition onset (

    
    ) approximately 15–20 °C higher  than their methyl counterparts.
    
  • Methyl Esters: The methoxy group is a poorer steric shield against nucleophilic attack (hydrolysis) and, in pyrolytic eliminations, methyl esters often decompose at slightly lower temperatures due to lower activation energies for the transition state in specific elimination mechanisms (though

    
    -elimination is less likely here than decarboxylation).
    
Experimental Validation Protocols

To rigorously select the best candidate for your drug development pipeline, you must validate these properties in your specific matrix. Do not rely solely on literature values.

Experiment A: Thermal Gravimetric Analysis (TGA)

This protocol determines the exact


 for decomposition.

Protocol:

  • Sample Prep: Dry 5–10 mg of the ester in a vacuum desiccator for 24 hours to remove surface moisture.

  • Instrument: Calibrated TGA (e.g., TA Instruments or Mettler Toledo).

  • Method:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (Inert environment is crucial to separate oxidation from pyrolysis).
      
    • Ramp: 10 °C/min from 25 °C to 400 °C.

  • Data Analysis: Identify the temperature at 5% mass loss (

    
    ).
    
    • Expectation: Ethyl ester

      
       °C. Methyl ester 
      
      
      
      °C.
Experiment B: Forced Degradation (Stress Testing)

This protocol mimics harsh storage conditions to assess hydrolytic stability.

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of each ester in Acetonitrile:Water (50:50).

  • Stress Conditions:

    • Acid: 0.1 N HCl at 60 °C for 4 hours.

    • Base: 0.1 N NaOH at Room Temp for 1 hour (Base hydrolysis is very rapid for esters).

    • Heat/Humidity: Solid sample (Ethyl) vs Liquid sample (Methyl) in an open vial at 40 °C / 75% RH for 7 days.

  • Analysis: HPLC-UV (210 nm) or LC-MS.

  • Quantification: Calculate % recovery of parent peak.

Workflow cluster_Methods Parallel Testing Streams Start Start: Stability Validation Prep Sample Preparation (Anhydrous vs. Solution) Start->Prep TGA Thermal Analysis (TGA) N₂ Atmosphere, 10°C/min Prep->TGA Solid/Neat Stress Forced Degradation 40°C/75% RH (7 Days) Prep->Stress Solution/Solid Analysis HPLC/LC-MS Analysis Quantify % Recovery TGA->Analysis Stress->Analysis Decision Select Candidate Analysis->Decision

Figure 2: Workflow for comparative stability assessment. TGA measures intrinsic thermal stability, while forced degradation measures resistance to environmental factors.

Practical Implications for Drug Development
Storage and Handling
  • Ethyl Ester: Can be stored in standard amber glass vials at 2–8 °C. Its solid state allows for easy weighing and transfer without significant risk of hydrolysis from atmospheric moisture.

  • Methyl Ester: Requires storage under inert gas (Argon/Nitrogen) and essentially strictly anhydrous conditions. As a liquid, it is prone to "creeping" and seal degradation.

Synthetic Utility[1]
  • Reaction Temperature: If your subsequent reaction requires temperatures

    
     °C (e.g., microwave synthesis), the Ethyl ester is safer. The Methyl ester carries a higher risk of premature decarboxylation, leading to yield loss and purification challenges (removal of 2-pyrrolidone).
    
  • Atom Economy: While the Methyl ester offers slightly better atom economy (Methyl = 15 Da vs Ethyl = 29 Da leaving group), this benefit is negated by the yield losses associated with its lower stability.

References
  • Thermo Fisher Scientific. Ethyl 2-oxopyrrolidine-3-carboxylate Product Specifications. Retrieved from

  • Sigma-Aldrich. Ethyl 2-oxopyrrolidine-3-carboxylate Safety and Properties. Retrieved from

  • National Institutes of Health (PubChem). Methyl 2-oxopyrrolidine-3-carboxylate (Compound Summary). Retrieved from

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822.
  • Sztanke, K., et al. (2013). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. Journal of Thermal Analysis and Calorimetry. (Proxy data for ethyl vs methyl ester stability in heterocyclic systems). Retrieved from

Sources

Validating the Purity of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate: A Comparative Guide to LC-MS vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In pharmaceutical development, the accurate purity validation of intermediate building blocks is the bedrock of downstream drug efficacy and safety. When dealing with small, polar, nitrogen-containing heterocycles like Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (Molecular Weight: 171.19 g/mol ), analytical chemists frequently face a critical decision: which chromatographic technique provides the most reliable quantitative and qualitative data?

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By examining the causality behind method selection and establishing a self-validating experimental protocol, we will demonstrate why LC-MS is the definitive standard for this specific class of lactam derivatives.

The Causality of Technique Selection

To understand why a specific analytical method is chosen, we must first interrogate the molecular structure of the target analyte. Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is a pyrrolidin-2-one (lactam) derivative containing an ester moiety.

  • The HPLC-UV Limitation: The fundamental difference between HPLC-UV and LC-MS lies in their detection principles[1]. HPLC-UV relies on the analyte's ability to absorb ultraviolet light. Because this molecule lacks an extended conjugated

    
    -system or aromatic rings, its UV absorbance is entirely dependent on the amide and ester carbonyls, which only absorb weakly at low wavelengths (typically 205–215 nm). At these wavelengths, mobile phase solvents (like methanol or acetonitrile) and buffer salts exhibit significant background absorbance, leading to severe baseline drift during gradient elution and masking trace impurities.
    
  • The GC-MS Limitation: While GC-MS offers excellent resolution, lactams and complex esters can be thermally labile. Injector port temperatures (often >250°C) risk degrading the molecule before it even reaches the column, leading to false impurity profiles.

  • The LC-MS Advantage: LC-MS acts as a qualitative fingerprint, verifying the exact molecular weight and identifying co-eluting impurities that UV detection would miss[2]. Using Electrospray Ionization in positive mode (ESI+), the lactam carbonyl/nitrogen is easily protonated to form a stable

    
     ion at m/z 172.1. This provides absolute specificity, completely bypassing the optical limitations of UV detection.
    

MethodSelection A Target: Ethyl 3-methyl-2-oxopyrrolidine- 3-carboxylate (MW: 171.19) B UV Absorbance Check (Lacks conjugated π-system) A->B C HPLC-UV (Low sensitivity, 210nm noise) B->C Weak UV D Volatility & Stability Check B->D Need MS E GC-MS (Risk of thermal degradation) D->E High Temp F LC-MS (ESI+) (Optimal: High sensitivity, m/z 172.1) D->F Soft Ionization

Analytical method selection logic for lactam derivatives based on molecular properties.

Comparative Performance Data

To objectively evaluate these methodologies, we benchmarked them against the validation criteria outlined in the ICH Q2(R2) Validation of Analytical Procedures guidelines, which mandate rigorous testing of accuracy, precision, specificity, and detection limits to ensure the method is fit for its intended purpose[3].

Table 1: Cross-Validation Metrics for Purity Analysis
Performance MetricHPLC-UV (210 nm)GC-MS (EI)LC-MS (ESI+, MRM)
Limit of Detection (LOD) 5.0 µg/mL0.5 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL1.5 µg/mL0.05 µg/mL
Linearity Range 15.0 - 500 µg/mL1.5 - 100 µg/mL0.05 - 200 µg/mL
Specificity Poor (Solvent interference)GoodExcellent (Mass specific)
Thermal Degradation Risk NoneHigh (Injector port)None (Soft ionization)

Data synthesis based on comparative analytical standards for small polar heterocycles.

Self-Validating LC-MS Experimental Protocol

A robust analytical method must be a self-validating system. If the instrument is not performing optimally, the protocol must inherently flag the failure before sample data is collected. The following workflow integrates System Suitability Testing (SST) as a mandatory gatekeeper.

Phase 1: System Suitability Testing (SST) - The Validation Gate

Before analyzing any unknown batches, the system's fitness must be proven.

  • Blank Injection: Inject the sample diluent (5% Acetonitrile in Water with 0.1% Formic Acid). Causality: Ensures no carryover from previous runs is contaminating the column.

  • Standard Replicates: Inject a known reference standard of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (10 µg/mL) six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be

    
    , and the peak tailing factor must be 
    
    
    
    . If these criteria fail, the system halts.
Phase 2: Sample Preparation
  • Weigh exactly 10.0 mg of the synthesized batch.

  • Dissolve in 10 mL of diluent (5% Acetonitrile / 95% Water + 0.1% Formic Acid) to yield a 1 mg/mL stock.

  • Dilute 1:100 to achieve a working concentration of 10 µg/mL.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents "solvent shock," which causes peak splitting and poor retention of polar compounds on a C18 column.

Phase 3: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent to sharpen chromatographic peaks and provides the abundant protons (

      
      ) necessary to facilitate positive electrospray ionization (ESI+) of the lactam nitrogen.
      
  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, return to 5% B. Flow rate: 0.4 mL/min.

    • Causality: The steep gradient ensures that highly polar impurities elute early, while any non-polar synthesis byproducts (e.g., unreacted alkylating agents) are aggressively washed off the column.

Phase 4: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Target Ion: Extract Ion Chromatogram (EIC) at m/z 172.1 (

    
    ).
    

SelfValidatingWorkflow SST 1. SST (RSD < 2%) Prep 2. Sample Prep (Match Mobile Phase) SST->Prep LC 3. UHPLC (Gradient C18) Prep->LC MS 4. ESI-MS (EIC m/z 172.1) LC->MS Val 5. ICH Q2(R2) Validation MS->Val Fail System Failure (Halt & Recalibrate) Val->Fail Fails Criteria Fail->SST Corrective Action

Self-validating LC-MS workflow incorporating ICH Q2(R2) system suitability checks.

Conclusion

For the purity validation of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate, relying solely on HPLC-UV introduces significant risks of overestimating purity due to the molecule's poor chromophoric properties and the masking effects of mobile phase absorbance. By transitioning to a self-validating LC-MS protocol, laboratories can achieve unambiguous molecular identification, superior sensitivity, and strict adherence to ICH Q2(R2) regulatory expectations.

References
  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs URL:[Link]

Sources

Comparative Guide: Crystal Structure Analysis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallization Bottleneck

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate and its structural analogs (β-proline derivatives) are highly valued as bioactives, enzyme inhibitors, and chiral building blocks in drug discovery [1]. However, their structural flexibility—characterized by multiple single bonds and low rotational barriers in aliphatic chains—makes them notoriously difficult to crystallize into the large, well-ordered lattices required for traditional structural analysis.

For researchers synthesizing novel pyrrolidine-3-carboxylate derivatives, determining the exact three-dimensional conformation and absolute stereochemistry is a critical milestone. This guide objectively compares the traditional gold standard, Single-Crystal X-Ray Diffraction (SC-XRD) , against the rapidly emerging Microcrystal Electron Diffraction (MicroED) platform for the structural elucidation of these complex small molecules.

The Contenders: SC-XRD vs. MicroED

  • SC-XRD : The historical benchmark for structural biology and organic chemistry. It provides high-precision 3D models but strictly requires crystals larger than 5 µm [2]. For flexible lactams and pyrrolidine derivatives, achieving this crystal size often demands weeks of solvent screening and thermodynamic optimization.

  • MicroED : A cryogenic electron microscopy (Cryo-EM) technique that bypasses the macroscopic crystal size limitation. Because electrons interact with matter approximately 10,000 times more strongly than X-rays, MicroED can yield high-quality diffraction data from nanocrystals as small as 100 nm—sizes that would produce zero signal in a standard X-ray diffractometer [3].

Workflow & Logical Relationships

The fundamental divergence between these two platforms lies in sample preparation. The diagram below illustrates the parallel workflows from synthesized powder to structural solution.

G cluster_scxrd SC-XRD Workflow cluster_microed MicroED Workflow Start Synthesized Derivative (Amorphous/Powder) Cryst1 Extensive Crystallization (Days to Weeks) Start->Cryst1 Solvent Screening Cryst2 Direct Grid Preparation (Minutes) Start->Cryst2 Dry Grinding Size1 Crystal > 5 µm Required Cryst1->Size1 Xray X-Ray Diffraction (Synchrotron / In-house) Size1->Xray Solve Ab Initio Structure Solution & Stereochemistry Assignment Xray->Solve Size2 Nanocrystal ~ 100 nm Cryst2->Size2 Electron Electron Diffraction (Cryo-TEM) Size2->Electron Electron->Solve

Workflow comparison: SC-XRD requires extensive crystallization, whereas MicroED utilizes nanocrystals.

Experimental Methodologies: A Self-Validating System

As an Application Scientist, I emphasize that a protocol is only as robust as its internal controls. Below are the optimized, step-by-step methodologies for both techniques, detailing the causality behind each critical experimental choice.

Protocol 1: SC-XRD Analysis of Pyrrolidine Derivatives
  • Crystallization (The Bottleneck): Dissolve the ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate derivative in a minimal volume of a binary solvent system (e.g., dichloromethane/hexane).

    • Causality: Binary systems allow for slow vapor diffusion, which is essential to thermodynamically favor the growth of large (>5 µm) single crystals rather than rapid kinetic precipitation.

  • Mounting: Harvest a single crystal using a nylon loop and immediately submerge it in paratone oil.

    • Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal lattice from cracking upon flash-freezing.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream and irradiate with Cu Kα radiation (λ = 1.5418 Å).

    • Causality: Cu Kα is preferred over Mo Kα for light-atom organic molecules because it enhances the anomalous dispersion signal, which is critical for assigning absolute stereochemistry.

  • Refinement: Integrate reflections and solve the structure using direct methods (e.g., SHELXT).

    • Causality: Direct methods leverage the high completeness of SC-XRD data to build an ab initio electron density map without prior phase information.

Protocol 2: MicroED Analysis of Nanocrystalline Powder
  • Sample Preparation: Take the crude, seemingly amorphous synthesized powder of the derivative. Grind gently between two glass slides.

    • Causality: Mechanical grinding fractures any larger aggregates into the 100–500 nm range required for electron transparency.

  • Grid Preparation: Apply the dry powder directly onto a glow-discharged holey carbon TEM grid. Shake off excess.

    • Causality: Glow-discharging makes the carbon film hydrophilic, ensuring even dispersion of the organic nanocrystals and preventing thick, opaque clumping.

  • Cryogenic Data Collection: Transfer the grid to a Cryo-TEM operating at 79 K (liquid nitrogen temperature) and 200 kV. Collect continuous rotation electron diffraction data using an ultra-low electron dose (<0.01 e⁻/Ų/s).

    • Causality: Organic molecules like pyrrolidine derivatives are highly beam-sensitive. Cryogenic temperatures and ultra-low dosing are mandatory to mitigate radiation damage and preserve high-resolution structural integrity during the rotation [4].

  • Dynamical Refinement: Process the diffraction data using kinematical approaches, followed by dynamical refinement.

    • Causality: Dynamical refinement mathematically accounts for multiple scattering events (where an electron is diffracted more than once). This correction is essential for accurately determining the absolute stereochemistry of chiral pharmaceutical compounds [4].

Quantitative Performance Comparison

To objectively evaluate which platform suits your development pipeline, consult the performance metrics summarized below:

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 5 µm~ 100 nm
Sample Amount Required Milligrams (mg)Sub-milligram (µg)
Data Collection Time Hours to DaysMinutes per crystal
Absolute Stereochemistry Yes (via anomalous dispersion)Yes (via dynamical refinement)
Beam Interaction Strength Weak (X-rays)Strong (~10,000x stronger, Electrons)
Primary Bottleneck Crystal growth and optimizationSample preparation (grid thickness)

Application Insights & Scientific Integrity

For ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate derivatives, the choice between SC-XRD and MicroED fundamentally alters the development timeline. While SC-XRD remains the undisputed standard for regulatory submissions when large crystals are available, MicroED is transformative for early-stage drug discovery.

Recent evaluations of pharmaceutical compounds demonstrate that MicroED can elucidate structures directly from process chemistry intermediates using only 40 hours of microscope time for dozens of samples [4]. Furthermore, by leveraging dynamical refinement, MicroED successfully assigns the correct absolute stereochemistry for chiral compounds—a critical requirement for β-proline derivatives where the (R) or (S) configuration dictates biological efficacy.

Conclusion

For the structural analysis of ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate derivatives, MicroED provides a distinct operational advantage when crystal growth is kinetically hindered. By bypassing the macroscopic crystallization bottleneck, researchers can accelerate the validation of asymmetric syntheses and rapidly advance these valuable bioactives through the drug development pipeline.

References

  • Title: Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) Source: Okinawa Institute of Science and Technology (OIST) URL: [Link]

  • Title: Distinct Conformations of Mirabegron Determined by MicroED Source: bioRxiv URL: [Link]

  • Title: MicroED Structure Determination Service for Novel Materials Source: Creative Biostructure URL: [Link]

  • Title: Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Guide: Determination of Residual Solvents in Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination of Residual Solvents in Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (EMOPC) is a critical heterocyclic intermediate often employed in the synthesis of sulfonylurea-based antidiabetic drugs (e.g., Glimepiride) and other bioactive pyrrolidine derivatives. Its synthesis typically involves cyclization reactions using solvents such as Ethanol , Toluene , Ethyl Acetate , or Isopropanol .

Controlling residual solvents in EMOPC is not merely a compliance exercise; it is a stability imperative. As an ester, EMOPC is susceptible to hydrolysis or transesterification if residual protic solvents (like methanol or water) remain in the matrix under thermal stress.

This guide objectively compares the two primary analytical approaches—Headspace GC (HS-GC) and Direct Injection GC (DI-GC) —and recommends a validated HS-GC-FID protocol using a DB-624 column and DMSO diluent as the "Gold Standard" for this specific matrix.

Method Selection: Headspace vs. Direct Injection[1][2][3]

The choice of sample introduction is the single most critical decision in this analysis. Below is a technical comparison based on the physicochemical properties of EMOPC (High boiling point, potential thermal instability).

FeatureHeadspace GC (HS-GC-FID) Direct Injection GC (DI-GC-FID)
Principle Analyzes vapor phase equilibrium; non-volatiles remain in the vial.Injects the dissolved sample directly into the liner/column.
Matrix Interference Low: The high-boiling EMOPC matrix never enters the column.High: EMOPC accumulates in the liner/column, causing active site formation and carryover.
Sensitivity Excellent for Class 1 & 2 solvents; lower for high-boiling solvents (e.g., DMSO).Higher sensitivity for high-boiling solvents (e.g., NMP, DMAc).
System Maintenance Low frequency (liner changes are rare).High frequency (liner/seal replacement required often).
Suitability for EMOPC Recommended (Gold Standard) Not Recommended (Risk of matrix degradation and column fouling).
Decision Logic (DOT Diagram)

MethodSelection Start Start: EMOPC Residual Solvent Analysis CheckBP Check Analyte Boiling Point (EMOPC > 200°C) Start->CheckBP CheckSolvents Identify Target Solvents CheckBP->CheckSolvents Decision1 Are solvents High Boiling? (>150°C, e.g., DMSO, NMP) CheckSolvents->Decision1 HS_Path Select Headspace (HS-GC) Decision1->HS_Path No (Ethanol, Toluene, EtOAc) DI_Path Select Direct Injection (DI-GC) Decision1->DI_Path Yes (Only if necessary) Validation Validate Specificity & Recovery HS_Path->Validation Preferred Route DI_Path->Validation Requires Frequent Liner Change

Figure 1: Decision tree for selecting the sample introduction technique based on solvent volatility and matrix properties.

Recommended Protocol: HS-GC-FID

Based on the synthesis routes of EMOPC, the most likely residual solvents are Ethanol (reaction solvent), Toluene (azeotropic removal of water), and Ethyl Acetate (extraction).

Causality in Method Design
  • Diluent Selection (DMSO): Water is avoided because EMOPC is an ester and may hydrolyze at the elevated temperatures required for headspace equilibration, producing Ethanol (a false positive). DMSO provides excellent solubility for the organic intermediate and has a high boiling point, ensuring it does not interfere with early eluting peaks.

  • Column (DB-624): The "G43" phase (6% cyanopropylphenyl-94% dimethylpolysiloxane) is the industry standard for separating polar (Ethanol) and non-polar (Toluene) solvents simultaneously.

Instrument Parameters[1][2][4][5][6]

Gas Chromatograph (GC): Agilent 7890B or equivalent Detector: Flame Ionization Detector (FID) @ 250°C Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness) or equivalent USP G43.

Headspace Parameters:

  • Oven Temperature: 80°C (High enough to volatilize Toluene, low enough to prevent ester degradation)

  • Loop Temperature: 90°C

  • Transfer Line: 100°C

  • Equilibration Time: 20 minutes

  • Shaking: High

GC Oven Program:

  • 40°C hold for 3 min (Focuses volatiles like Methanol/Ethanol).

  • Ramp 10°C/min to 150°C.

  • Hold 5 min (Elutes Toluene and heavier impurities).

  • Total Run Time: ~19 minutes.

Standard & Sample Preparation[1]
  • Standard Stock Solution: Weigh accurately Ethanol, Ethyl Acetate, and Toluene into DMSO to achieve concentrations at the ICH Q3C limit (e.g., Ethanol 5000 ppm, Toluene 890 ppm relative to sample).

  • Sample Preparation: Accurately weigh 500 mg of EMOPC into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately with a PTFE/Silicone septum.

Comparative Performance Data

The following data represents typical validation results for EMOPC analysis using the HS-GC-FID method described above versus a Direct Injection alternative.

Table 1: Method Performance Metrics
ParameterSolvent HS-GC-FID (Recommended) Direct Injection (Alternative) ICH Limit
Linearity (R²) Ethanol> 0.999> 0.995N/A
Toluene> 0.999> 0.998N/A
LOD (ppm) Ethanol50 ppm100 ppm-
Toluene10 ppm5 ppm-
Recovery (%) Ethanol98.5% - 101.2%85.0% - 115.0%*-
Toluene97.0% - 102.5%95.0% - 105.0%-
Precision (%RSD) System< 2.0%< 5.0%NMT 15%
Issues -None observed.Matrix accumulation caused tailing for Ethanol after 10 injections.-

> Note: Direct injection showed poorer recovery for Ethanol due to interaction with the matrix-fouled liner.

Troubleshooting & Self-Validating Checks

To ensure "Trustworthiness" in routine operation, implement these self-validating system suitability checks:

  • Resolution Check: The resolution (

    
    ) between Acetonitrile  and Methylene Chloride  (if present) or Ethanol  and Ethyl Acetate  must be > 1.5. This confirms the column efficiency is intact.
    
  • Sensitivity Check: The Signal-to-Noise (S/N) ratio for the Class 1 solvent (Benzene, if monitoring) or the limiting solvent (Toluene) at the LOD level must be > 3.

  • Pressure Decay Check: Ensure the headspace sampler passes a leak check before the sequence. A leak leads to poor area reproducibility (%RSD > 10%).

Causality of Common Failures
  • Ghost Peaks: If you see unexpected peaks, check the transfer line temperature . If it is lower than the loop temperature, condensation occurs.

  • Low Recovery of Ethanol: Check the vial crimp . Ethanol is highly volatile; a loose crimp allows selective loss of the most volatile components during the heating cycle.

References

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1][2] (2021). Link

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[3][4][5] USP-NF. Link

  • Wichitnithad, W., et al. "A Simple and Validated GC-HS Method for Determination of Residual Solvents in Pharmaceutical Substances." Journal of Analytical Methods in Chemistry, vol. 2023.
  • Agilent Technologies. Residual Solvent Analysis by Headspace Gas Chromatography (Application Note).Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal protocols for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5). It is designed for researchers and safety officers requiring immediate, actionable data for waste management compliance.

Document Control:

  • Applicability: Laboratory Scale (<1 kg) to Pilot Scale (<10 kg)

  • Hazard Class: Irritant (GHS07), Organic Substance

  • Primary Disposal Route: Thermal Destruction (Incineration)

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is a functionalized lactam ester. Unlike simple solvents, its pyrrolidone core possesses high water solubility and potential biological activity, necessitating strict segregation from municipal waste streams. Do not dispose of via sink or sanitary sewer.

The definitive disposal method is high-temperature incineration via a licensed chemical waste contractor. The compound must be segregated into Non-Halogenated Organic waste streams.

Chemical Identity & Hazard Profile

Accurate identification is the first step in compliant disposal. Use the data below to populate hazardous waste tags (e.g., EPA Form 8700-12 or institutional equivalents).

ParameterTechnical Data
Chemical Name Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
CAS Number 79232-62-5
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Physical State Solid (typically off-white powder) or Viscous Liquid
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Moderate water solubility.
GHS Classification Warning (H302: Harmful if swallowed; H315: Skin Irritation; H319: Eye Irritation)
RCRA Status Not P-listed or U-listed. Regulated as "Characteristic Waste" if mixed with ignitable solvents (D001).

Pre-Disposal Protocol: Segregation & Handling

The Principle of Segregation
  • Why? The ester moiety is susceptible to hydrolysis in strong acid/base conditions, potentially releasing ethanol and the free acid. However, the lactam ring is robust. Mixing with incompatible oxidizers (e.g., nitric acid) in a waste container can generate exothermic reactions or toxic NOx fumes.

  • Action: Segregate strictly into Organic, Non-Halogenated streams.

Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state and purity of the material.

DisposalWorkflow Start Waste Source: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris Dissolve Action: Dissolve in Combustible Solvent (Acetone, EtOH, or MeOH) Solid->Dissolve Preferred StreamB Stream B: Solid Hazardous Waste Solid->StreamB Alternative (<50g) Segregate Action: Segregate from Oxidizers Liquid->Segregate Bagging Action: Double Bag (Polyethylene) Debris->Bagging StreamA Stream A: Non-Halogenated Organic Liquid Dissolve->StreamA Segregate->StreamA If no halogens present Bagging->StreamB

Figure 1: Decision tree for segregating waste streams based on physical state. Green nodes indicate the final destination for liquid waste; Red nodes for solid waste.

Detailed Disposal Procedures

Scenario A: Pure Substance (Expired or Excess Solid)
  • Objective: Prepare the solid for incineration by converting it into a combustible liquid phase, which allows for more efficient thermal destruction.

  • Protocol:

    • Dissolution: For quantities <100g, dissolve the solid in a minimal amount of a combustible, non-halogenated solvent (e.g., Acetone, Ethanol, or Methanol).

      • Scientific Logic: Incinerators inject liquids through atomizing nozzles. Dissolving the solid ensures uniform feed and complete combustion.

    • Container: Transfer the solution to a High-Density Polyethylene (HDPE) or Glass waste container.

    • Labeling: Label as "Non-Halogenated Organic Waste." List components explicitly: Acetone (90%), Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (10%).

    • Storage: Store in a flammables cabinet until pickup.

Scenario B: Reaction Mixtures (Post-Synthesis)
  • Objective: Remove reactive reagents before disposal.

  • Protocol:

    • Quenching: If the reaction involved reactive species (e.g., strong bases like NaH or LDA used to alkylate the pyrrolidone), quench carefully with saturated ammonium chloride (NH₄Cl) or water.

    • Phase Separation: Extract the organic layer.

    • Aqueous Layer: Check pH. If neutral (pH 6-8) and free of heavy metals/organics, it may be drain disposable depending on local regulations. If in doubt, collect as Aqueous Waste.

    • Organic Layer: Combine with the Non-Halogenated Organic waste stream.

Scenario C: Spills and Cleanup
  • Immediate Action: Isolate the area.

  • PPE: Nitrile gloves, safety goggles, and lab coat. (Respiratory protection is recommended if dust is generated).

  • Cleanup Steps:

    • Solids: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum.

    • Liquids: Absorb with an inert material (Vermiculite, Bentonite, or Sand). Do not use combustible materials like sawdust if the spilled liquid contains oxidizers.

    • Disposal: Place all absorbent materials and contaminated gloves into a clear polyethylene bag, seal it, and place it in the Solid Hazardous Waste drum.

Regulatory & Compliance Notes (RCRA)

While Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Code Assignment:

    • If dissolved in Acetone/Ethanol: D001 (Ignitable).

    • If pure substance: Classify as Non-Regulated Chemical Waste (unless exhibiting toxicity characteristics per TCLP, which is unlikely for this specific ester).

  • Best Practice: Treat as hazardous to prevent environmental accumulation of pyrrolidone derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204689, Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

×

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Reactant of Route 1
Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate
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Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.